molecular formula C7H7NO3 B126343 N(1)-methyl-2-pyridone-5-carboxylic acid CAS No. 3719-45-7

N(1)-methyl-2-pyridone-5-carboxylic acid

Cat. No.: B126343
CAS No.: 3719-45-7
M. Wt: 153.14 g/mol
InChI Key: RGZCKPXTNJAWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(1)-methyl-2-pyridone-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZCKPXTNJAWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190675
Record name N(1)-Methyl-2-pyridone-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3719-45-7
Record name N(1)-Methyl-2-pyridone-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003719457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(1)-Methyl-2-pyridone-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dual Nature of N(1)-methyl-2-pyridone-5-carboxamide: A Uremic Toxin with Therapeutic Potential in Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxamide (2PY), a primary metabolite of nicotinamide adenine dinucleotide (NAD+), has long been categorized as a uremic toxin due to its significant accumulation in patients with chronic kidney disease (CKD). This accumulation has been linked to the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair, raising concerns about its long-term toxic effects. However, recent groundbreaking research has unveiled a paradoxical role for 2PY, demonstrating its potent anti-fibrotic and anti-inflammatory properties in preclinical models of kidney fibrosis. This technical guide provides a comprehensive overview of the biological significance of 2PY, presenting its metabolic pathway, its established role as a uremic toxin, and its emerging therapeutic potential. We consolidate quantitative data on its physiological and pathological concentrations, detail experimental protocols for its study, and visualize its known signaling interactions, offering a critical resource for the scientific community to navigate the complex biology of this intriguing molecule.

Introduction

N(1)-methyl-2-pyridone-5-carboxamide, commonly abbreviated as 2PY or NMPC, is a heterocyclic organic compound and a major catabolite of the essential coenzyme NAD+.[1][2] It is also generated from the metabolism of niacin (vitamin B3) and caffeine.[2][3] For years, the clinical focus on 2PY has been its role as a uremic toxin, a substance that accumulates in the body due to impaired renal function and contributes to the pathophysiology of uremia.[1][4] Its classification as a uremic toxin by the European Uremic Toxins (EUTox) working group stems from its elevated levels in patients with CKD and its ability to inhibit PARP-1, an enzyme vital for maintaining genomic stability.[1][4]

However, a paradigm shift is emerging with recent evidence suggesting that 2PY may possess therapeutic properties. Studies have shown that 2PY can attenuate kidney fibrosis and inflammation, key drivers of CKD progression, by modulating the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway.[5] This dual functionality positions 2PY as a molecule of significant interest, necessitating a deeper understanding of its biological roles to reconcile its toxic and potentially therapeutic effects. This guide aims to provide an in-depth analysis of the current knowledge on 2PY, catering to researchers and professionals in the fields of nephrology, pharmacology, and drug development.

Biochemistry and Metabolism

2PY is the terminal product of NAD+ catabolism. The metabolic pathway begins with the methylation of nicotinamide by nicotinamide N-methyltransferase (NNMT) to form N(1)-methylnicotinamide (MNA). MNA is then oxidized by aldehyde oxidase to yield 2PY and N(1)-methyl-4-pyridone-3-carboxamide (4PY).[6]

NAD NAD+ Nicotinamide Nicotinamide NAD->Nicotinamide NADase MNA N(1)-methylnicotinamide (MNA) Nicotinamide->MNA NNMT TwoPY N(1)-methyl-2-pyridone-5-carboxamide (2PY) MNA->TwoPY Aldehyde Oxidase FourPY N(1)-methyl-4-pyridone-3-carboxamide (4PY) MNA->FourPY Aldehyde Oxidase

Figure 1: Metabolic pathway of N(1)-methyl-2-pyridone-5-carboxamide (2PY).

Biological Significance

The biological significance of 2PY is multifaceted, with its effects being context-dependent and largely influenced by its concentration.

Role as a Uremic Toxin and PARP-1 Inhibition

In individuals with compromised kidney function, 2PY accumulates in the plasma, reaching concentrations that are significantly higher than in healthy individuals.[1] This accumulation is believed to contribute to the uremic syndrome, a constellation of symptoms associated with the retention of metabolic waste products.[7] A key molecular mechanism underlying the toxicity of 2PY is its ability to inhibit PARP-1, a nuclear enzyme that plays a critical role in DNA repair and the maintenance of genomic integrity.[4] Chronic inhibition of PARP-1 by elevated 2PY levels could potentially lead to increased DNA damage and cellular dysfunction.

Anti-fibrotic and Anti-inflammatory Effects

Contrary to its role as a uremic toxin, recent studies have highlighted the therapeutic potential of 2PY in mitigating kidney fibrosis. In a murine model of kidney fibrosis (unilateral ureteral obstruction), orally administered 2PY was shown to attenuate renal fibrosis and tubular dilation.[5] The proposed mechanism for this protective effect involves the inhibition of the TGF-β1-induced phosphorylation of Akt, a key signaling molecule in the fibrotic cascade.[5] 2PY was also found to suppress the expression of pro-fibrotic and pro-inflammatory markers, including type I and III collagen, alpha-smooth muscle actin (α-SMA), and interleukin-6 (IL-6).[5]

TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Akt Akt TGFBR->Akt pAkt p-Akt Akt->pAkt Fibrosis Fibrosis (Collagen, α-SMA) pAkt->Fibrosis Inflammation Inflammation (IL-6) pAkt->Inflammation TwoPY 2PY TwoPY->pAkt Inhibits

Figure 2: 2PY's inhibitory effect on the TGF-β1/Akt signaling pathway.

Quantitative Data

The concentration of 2PY in biological fluids is a critical determinant of its physiological and pathological effects. The following tables summarize the key quantitative data available in the literature.

Parameter Value Reference
IC50 for PARP-1 Inhibition 8 µM[8]

Table 1: In Vitro Activity of 2PY

Population Stage of CKD Plasma 2PY Concentration (ng/mL) Plasma 2PY Concentration (µmol/L) Reference
Healthy Subjects-140 ± 200.92 ± 0.13[1]
Uremic Patients-4020 ± 328026.42 ± 21.56[1]
Uremic Patients (Max)-7800 ± 359051.26 ± 23.60[1]
Pre-hemodialysis---[1]
Hemodialysis-3100 ± 187020.37 ± 12.29[1]

Table 2: Plasma Concentrations of 2PY in Healthy and CKD Populations

Parameter Value Reference
Urinary Excretion (Healthy) 155.6 (119.6–217.6) µmol/day[6]
Urinary Excretion (Renal Transplant) 178.1 (130.3–242.8) µmol/day[6]

Table 3: Urinary Excretion of 2PY

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2PY.

Quantification of 2PY in Human Plasma by HPLC-UV

This protocol is adapted from a method for the simultaneous determination of nicotinamide and its metabolites.[3][9][10][11]

5.1.1. Sample Preparation

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., 5-methylnicotinamide).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 10 mM potassium dihydrogen phosphate buffer (pH 3.0 with phosphoric acid) and acetonitrile (96:4, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 260 nm.

Start Plasma Sample Step1 Add Internal Standard & Acetonitrile Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Reconstitute in Mobile Phase Step4->Step5 End HPLC-UV Analysis Step5->End

Figure 3: Workflow for HPLC-UV analysis of 2PY in plasma.
Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This protocol is a standard method to induce kidney fibrosis in rodents.[5]

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using a 4-0 silk suture.

  • Close the incision in layers.

  • Provide post-operative care, including analgesics.

  • At the desired time point (e.g., 7 or 14 days post-surgery), euthanize the animal and harvest the kidneys for analysis.

Western Blot Analysis of Fibrosis and Inflammation Markers in Kidney Tissue

This protocol provides a general framework for detecting proteins like Collagen I, α-SMA, and IL-6 in kidney tissue lysates.[5][12][13][14]

5.3.1. Protein Extraction

  • Homogenize kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

5.3.2. SDS-PAGE and Electrotransfer

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

5.3.3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Collagen I, α-SMA, IL-6, or a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion and Future Directions

N(1)-methyl-2-pyridone-5-carboxamide presents a fascinating case of a molecule with a dual biological identity. While its role as a uremic toxin in the context of advanced CKD is well-established, the recent discovery of its anti-fibrotic and anti-inflammatory properties opens up new avenues for therapeutic exploration. The challenge for the scientific community is to unravel the precise molecular mechanisms that govern this duality. Future research should focus on:

  • Dose-dependent effects: Elucidating the concentration-dependent switch between the toxic and therapeutic effects of 2PY.

  • Signaling pathway crosstalk: Investigating the interplay between PARP-1 inhibition and the TGF-β1/Akt pathway modulation by 2PY.

  • Clinical relevance: Designing clinical studies to carefully evaluate the safety and efficacy of modulating 2PY levels or its downstream targets in patients with early-stage CKD.

A comprehensive understanding of the biological significance of 2PY will be instrumental in developing novel therapeutic strategies for chronic kidney disease, potentially transforming a long-regarded uremic toxin into a valuable therapeutic agent.

References

An In-depth Technical Guide to N(1)-methyl-2-pyridone-5-carboxylic acid: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a significant metabolite of nicotinamide (vitamin B3), has garnered increasing interest in the scientific community. Initially identified as a product of niacin metabolism and a notable component in the urine of coffee drinkers, its role has expanded to being a key biomarker for various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 2PY. It details its involvement in NAD+ metabolism, its identification as a uremic toxin, and its potential as a therapeutic target. This document includes quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways to serve as a valuable resource for researchers and professionals in drug development.

Discovery and History

The discovery of this compound is intrinsically linked to the study of nicotinamide metabolism.

  • Early 20th Century: The understanding of pellagra and the essential role of niacin (vitamin B3) laid the groundwork for investigating its metabolic fate.

  • 1954: J.M. Price published a paper on the determination of N-methyl-2-pyridone-5-carboxamide in human urine, indicating early interest in nicotinamide metabolites.

  • 1964: A significant milestone was the isolation of N-methyl-2-pyridone-5-carboxamide from the hemodialysis fluid of uremic patients, hinting at its accumulation in kidney disease[1][2].

  • 1991: Research by Yuyama and Suzuki further elucidated the excretion of 2PY and related compounds in human subjects after the oral administration of nicotinic acid and trigonelline[3].

  • 2002: A study identified N(1)-methyl-2-pyridone-5-carboxamide as a major metabolite of niacin found in the urine of individuals who consume coffee[4].

  • 2003: The compound was proposed as a novel uremic toxin due to its increased serum concentrations in patients with chronic renal failure and its potential toxic properties[5].

  • 2016: A review article provided a comprehensive update on 2PY as a major metabolite of nicotinamide and an established uremic toxin, highlighting its potential role in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1)[6].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidPubChem
Other Names NMPCAPubChem
CAS Number 3719-45-7PubChem
Molecular Formula C₇H₇NO₃PubChem
Molecular Weight 153.14 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point 210-215 °CSigma-Aldrich
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Biological Significance and Pathways

Role in NAD+ Metabolism

This compound is a key catabolite in the NAD+ salvage pathway. NAD+ is a crucial coenzyme in numerous cellular processes, and its metabolism is tightly regulated. Nicotinamide, derived from the diet or from NAD+ consuming enzymes, is methylated to form N1-methylnicotinamide (MNA). MNA is then oxidized by aldehyde oxidase (AOX1) to produce 2PY and N(1)-methyl-4-pyridone-5-carboxamide (4PY)[6][7].

NAD_Catabolism NAD NAD+ Nicotinamide Nicotinamide NAD->Nicotinamide NAD+ consuming enzymes MNA N1-methylnicotinamide (MNA) Nicotinamide->MNA NNMT TwoPY N(1)-methyl-2-pyridone- 5-carboxylic acid (2PY) MNA->TwoPY AOX1 FourPY N(1)-methyl-4-pyridone- 5-carboxamide (4PY) MNA->FourPY AOX1

NAD+ Catabolism Pathway Leading to 2PY Formation.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

One of the most significant biological activities of 2PY is its ability to inhibit PARP-1, a nuclear enzyme involved in DNA repair and cell death[5][6]. This inhibition has dual implications; it may have protective effects in acute stress by preserving cellular NAD+ pools, but chronic inhibition could impair DNA repair, potentially leading to genomic instability[6].

Potential Role in Nrf2/ARE Signaling

While direct evidence for this compound activating the Nrf2/ARE pathway is still emerging, other coffee constituents are known to induce this pathway. The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Given that 2PY is a significant metabolite of coffee consumption, its potential role in modulating this pathway warrants further investigation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation OxidativeStress Oxidative Stress (e.g., from coffee metabolites?) OxidativeStress->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes activates

General overview of the Nrf2/ARE signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Biological Activity

ParameterValueTargetSource
IC₅₀ 8 µM (1.22 mg/L)PARP-1[6]

Table 2: Plasma/Serum Concentrations

PopulationConcentration (mean ± SD)Source
Healthy Subjects 1370 ± 680 ng/mL (9.01 ± 4.47 µmol/L)[6]
Uremic Patients 4020 ± 3280 ng/mL (26.42 ± 21.56 µmol/L)[6]
Hemodialysis Patients 3100 ± 1870 ng/mL (20.37 ± 12.29 µmol/L)[6]

Experimental Protocols

Synthesis of this compound
  • Preparation of a suitable pyridone-3-carboxylate precursor.

  • N-alkylation: Reaction of the pyridone precursor with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or acetone).

  • Hydrolysis: If the starting material is an ester, hydrolysis of the ester group to the carboxylic acid would be the final step, typically using aqueous acid or base.

Synthesis_Workflow start Pyridone-3-carboxylate precursor step1 N-methylation (e.g., CH3I, K2CO3) start->step1 intermediate N-methyl-pyridone-3-carboxylate (ester intermediate) step1->intermediate step2 Hydrolysis (e.g., NaOH or HCl) intermediate->step2 product N(1)-methyl-2-pyridone- 5-carboxylic acid step2->product

General workflow for the synthesis of 2PY.
Purification by Recrystallization

Purification of the synthesized this compound can be achieved by recrystallization.

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, water, or a mixture).

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

PARP-1 Inhibition Assay (Colorimetric)

The inhibitory effect of this compound on PARP-1 activity can be assessed using a colorimetric assay, such as the Universal Colorimetric PARP Assay Kit (R&D Systems), which was used to determine the IC₅₀ value[6]. The general protocol is as follows:

  • Plate Coating: A 96-well plate is coated with histones, which act as the substrate for PARP-1.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations. Prepare a PARP-1 enzyme solution and a reaction cocktail containing biotinylated NAD+.

  • Reaction Setup: Add the 2PY dilutions to the wells, followed by the PARP-1 enzyme. Initiate the reaction by adding the PARP reaction cocktail. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate the histones using the biotinylated NAD+.

  • Detection: After incubation, wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The HRP will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 2PY and determine the IC₅₀ value.

PARP1_Assay_Workflow step1 Coat 96-well plate with histones step2 Add 2PY dilutions and PARP-1 enzyme step1->step2 step3 Initiate reaction with biotinylated NAD+ cocktail step2->step3 step4 Incubate at RT step3->step4 step5 Wash and add Streptavidin-HRP step4->step5 step6 Add colorimetric HRP substrate step5->step6 step7 Measure absorbance step6->step7 step8 Calculate IC50 step7->step8

Workflow for a colorimetric PARP-1 inhibition assay.
Quantification by HPLC-UV

Several HPLC methods have been developed for the quantification of this compound in biological samples, particularly urine[4][10][11]. A representative protocol is summarized below.

  • Sample Preparation:

    • Urine samples are subjected to a salting-out assisted liquid-liquid extraction for the extraction of 2PY[10].

    • Alternatively, a solid-phase extraction (SPE) using a C18 cartridge can be used for cleanup.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or water).

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size)[4] or a Biphenyl column (e.g., 100 x 2.1 mm, 2.6-μm)[10].

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an acidic aqueous buffer (e.g., 5% acetonitrile in 0.05% acetic acid)[4]. An ion-pairing agent like 1-heptanesulfonic acid may also be used[11].

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 260 nm.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the 2PY peak based on its retention time compared to the standard.

    • Quantify the amount of 2PY in the samples by comparing the peak area to the calibration curve.

HPLC_Workflow sample Urine Sample step1 Sample Preparation (Extraction/Cleanup) sample->step1 prepared_sample Prepared Sample step1->prepared_sample step2 HPLC-UV Analysis prepared_sample->step2 data Chromatographic Data step2->data step3 Quantification (vs. Calibration Curve) data->step3 result Concentration of 2PY step3->result

Workflow for the quantification of 2PY by HPLC-UV.

Conclusion

This compound has evolved from a simple metabolite of niacin to a molecule of significant interest in clinical and research settings. Its role as a uremic toxin and a PARP-1 inhibitor highlights its potential as both a biomarker and a therapeutic target. This technical guide provides a foundational understanding of 2PY, from its historical discovery to practical experimental methodologies. Further research is warranted to fully elucidate its synthesis, its precise role in cellular signaling pathways such as the Nrf2/ARE pathway, and its full therapeutic potential.

References

Chemical and physical properties of N(1)-methyl-2-pyridone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N(1)-methyl-2-pyridone-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological pathways.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a compound of interest due to its biological activities. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid[1]
CAS Number 3719-45-7[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance Solid[2]
Melting Point 240-245 °C[2]
Solubility Soluble in DMSO. Formulations for in vivo studies include 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline (≥ 2.5 mg/mL) and 10% DMSO + 90% Corn Oil (≥ 2.5 mg/mL).[3]
Storage Store at -20°C for one month or -80°C for six months (in solution, under nitrogen).[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A proton NMR spectrum is available for this compound, which is a key technique for structural elucidation.[4]

  • ¹³C NMR: The predicted chemical shifts for the carbon atoms in the structure are as follows: the carboxyl carbon would appear in the range of 165-185 ppm, the carbonyl carbon of the pyridone ring around 160-170 ppm, and the carbons of the pyridine ring between 100-150 ppm. The methyl carbon would be expected at the higher field, typically around 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is expected to show characteristic absorption bands. A very broad O-H stretching band would be observed in the region of 2500–3300 cm⁻¹. The C=O stretching of the carboxylic acid would appear between 1710 and 1760 cm⁻¹, while the C=O stretching of the pyridone ring would likely be in a similar region, potentially overlapping. The C-O stretching of the carboxylic acid would be found in the 1210-1320 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry data would show the molecular ion peak [M]⁺ corresponding to the molecular weight of 153.14. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragments of the pyridone ring.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline key experimental protocols.

Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Start1 Ynone derivative Step1 Activation of ynone with triflic anhydride Start1->Step1 Start2 Ketene acetal Step2 Nucleophilic addition of ketene acetal Start2->Step2 Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Hydrolysis Step3->Step4 Product N(1)-methyl-2-pyridone- 5-carboxylic acid Step4->Product

Caption: Conceptual workflow for the synthesis of this compound.

A detailed procedure would involve the activation of an appropriate ynone with triflic anhydride, followed by the nucleophilic addition of a suitable ketene acetal. The resulting intermediate would then undergo cyclization and subsequent hydrolysis to yield the final carboxylic acid product.[5]

Purification

Purification of the synthesized compound would typically involve the following steps:

  • Extraction: The reaction mixture would be quenched with water and extracted with an organic solvent.

  • Washing: The organic layer would be washed with brine to remove any remaining aqueous impurities.

  • Drying: The organic layer would be dried over an anhydrous salt like sodium sulfate.

  • Solvent Removal: The solvent would be removed under reduced pressure.

  • Crystallization: The crude product would be recrystallized from a suitable solvent system, such as ethanol, to obtain pure crystals.[6]

Biological Assays

This assay is used to determine the inhibitory effect of this compound on the AP-1 signaling pathway.

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed Seed HEK293 cells with AP-1 reporter gene Incubate1 Incubate overnight Seed->Incubate1 Stimulate Stimulate cells with PMA and treat with test compound Incubate1->Stimulate Incubate2 Incubate for 6-16 hours Stimulate->Incubate2 Lyse Lyse cells Incubate2->Lyse Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure

Caption: Workflow for an AP-1 luciferase reporter assay.

  • Cell Culture: HEK293 cells stably transfected with an AP-1 luciferase reporter construct are cultured in DMEM supplemented with 10% FBS and antibiotics.[7]

  • Assay Setup: Cells are seeded in a 96-well plate and incubated overnight.

  • Treatment: The cells are then stimulated with an AP-1 activator like phorbol 12-myristate 13-acetate (PMA) in the presence of varying concentrations of this compound.

  • Incubation: The plate is incubated for 6-16 hours at 37°C.[7]

  • Luminescence Measurement: After incubation, the cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to AP-1 activity, is measured using a luminometer.[7]

This protocol is used to assess the effect of the compound on the protein expression levels of COX-2.

  • Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and treated with an inflammatory stimulus (e.g., LPS) with and without this compound for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

This compound is a natural product isolated from Cordyceps bassiana and has been shown to possess anti-inflammatory and anti-cancer properties.[3] Its primary mechanism of action involves the inhibition of the Activator Protein-1 (AP-1) signaling pathway, which subsequently leads to the downregulation of cyclooxygenase-2 (COX-2) expression.[1][8]

AP-1 Signaling Pathway

AP-1 is a transcription factor that regulates the expression of genes involved in cellular processes such as proliferation, differentiation, and inflammation.[9] It is typically activated by various extracellular stimuli, including growth factors and inflammatory cytokines.

AP1_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_tf Transcription Factor cluster_gene Gene Expression cluster_inhibitor Inhibition Stimuli Growth Factors, Cytokines, Stress MAPK MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 COX2 COX-2 AP1->COX2 Inflammation Inflammatory Genes AP1->Inflammation Inhibitor N(1)-methyl-2-pyridone- 5-carboxylic acid Inhibitor->AP1 Inhibits

Caption: Simplified AP-1 signaling pathway and the point of inhibition.

The inhibition of AP-1 by this compound prevents the transcription of pro-inflammatory genes like COX-2, thereby exerting its anti-inflammatory effects. This makes it a promising candidate for further investigation in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a primary catabolite of nicotinamide (a form of vitamin B3), has garnered significant attention in the scientific community. Initially recognized as a simple excretory product, emerging evidence has implicated 2PY as a uremic toxin and a modulator of cellular processes, including DNA repair. This technical guide provides a comprehensive overview of the 2PY metabolic pathway, including the enzymes responsible for its synthesis, its physiological and pathological concentrations, and its interaction with key cellular targets. Detailed experimental protocols for the quantification of 2PY and the characterization of its synthesizing enzymes are provided, alongside visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers in drug development and life sciences.

Introduction

This compound, also referred to as 2PY, is a terminal metabolite of nicotinamide (NAM) and niacin.[1] Its formation is a crucial step in the catabolism of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions.[2] While historically viewed as an inert waste product, recent studies have highlighted the clinical significance of 2PY, particularly in the context of chronic kidney disease (CKD), where its accumulation is associated with uremic toxicity.[3][4] Furthermore, 2PY has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, suggesting a broader role in cellular homeostasis and disease.[3][5] This guide aims to provide a detailed technical resource on the 2PY metabolic pathway for professionals in research and drug development.

The 2PY Metabolic Pathway

The metabolic journey from nicotinamide to 2PY involves a two-step enzymatic cascade primarily occurring in the liver.

Step 1: N-methylation of Nicotinamide

The initial step is the methylation of nicotinamide at the N1 position to form N(1)-methylnicotinamide (MNA). This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT) , utilizing S-adenosylmethionine (SAM) as the methyl group donor.[1][6]

  • Enzyme: Nicotinamide N-methyltransferase (NNMT)

  • Substrates: Nicotinamide (NAM), S-adenosylmethionine (SAM)

  • Products: N(1)-methylnicotinamide (MNA), S-adenosylhomocysteine (SAH)

NNMT exhibits a rapid equilibrium ordered kinetic mechanism, where SAM binds to the enzyme first, followed by NAM.[1][6][7]

Step 2: Oxidation of MNA to 2PY

The subsequent and final step in the formation of 2PY is the oxidation of MNA. This reaction is catalyzed by aldehyde oxidase (AOX) , a cytosolic enzyme belonging to the family of molybdo-flavoenzymes.[8][9]

  • Enzyme: Aldehyde Oxidase (AOX)

  • Substrate: N(1)-methylnicotinamide (MNA)

  • Product: this compound (2PY)

AOX is also responsible for the formation of a minor metabolite, N(1)-methyl-4-pyridone-3-carboxamide (4PY).[4] The ratio of 2PY to 4PY can vary between species.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in the 2PY Pathway
EnzymeSubstrateKmVmaxReference
Human NNMTNicotinamide530 ± 60 µM1.4 ± 0.1 µmol/min/mg[6]
Human NNMTS-adenosylmethionine2.5 ± 0.3 µM1.4 ± 0.1 µmol/min/mg[6]
Human AOXPhthalazine (surrogate)4.4 ± 0.5 µM11.9 ± 0.3 nmol/min/mg[10]
Table 2: Concentrations of 2PY in Human Biological Fluids
ConditionFluidConcentrationUnitReference
Healthy SubjectsSerum9.01 ± 4.47µmol/L[8]
Healthy SubjectsSerum1370 ± 680ng/mL[8]
Uremic Patients (CKD)Serum26.42 ± 21.56µmol/L[8]
Uremic Patients (CKD)Serum4020 ± 3280ng/mL[8]
Uremic Patients (CKD, highest observed)Serum51.26 ± 23.60µmol/L[8]
Uremic Patients (CKD, highest observed)Serum7800 ± 3590ng/mL[8]
NAM-supplemented Hemodialysis PatientsPlasma139.93 ± 116.66µmol/L[3]
NAM-supplemented Hemodialysis PatientsPlasma21290 ± 17750ng/mL[3]
Table 3: Toxicological Data for 2PY
TargetEffectIC50Reference
Poly(ADP-ribose) polymerase-1 (PARP-1)Inhibition8 µM[5]

Experimental Protocols

Quantification of 2PY in Human Urine by HPLC

This protocol is adapted from methodologies described for the analysis of nicotinamide metabolites.[11]

1. Sample Preparation: a. Collect a 24-hour urine sample. b. Centrifuge the urine at 2000 x g for 10 minutes to remove any particulate matter. c. Dilute the urine sample 1:10 with the mobile phase. d. Filter the diluted sample through a 0.45 µm syringe filter.

2. HPLC Conditions: a. Column: C18 reverse-phase column (5 µm particle size, 4.6 x 250 mm). b. Mobile Phase: 5% acetonitrile in 0.05% acetic acid. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector at 260 nm.

3. Quantification: a. Prepare a standard curve of 2PY in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. b. Run the standards and samples on the HPLC system. c. Quantify the amount of 2PY in the urine samples by comparing the peak area to the standard curve.

In Vitro Assay for Nicotinamide N-Methyltransferase (NNMT) Activity

This protocol is based on a fluorometric inhibitor screening assay.[12][13]

1. Reagents: a. Recombinant human NNMT enzyme. b. NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Nicotinamide (substrate). d. S-adenosylmethionine (SAM) (co-substrate). e. SAH hydrolase. f. Thiol-detecting fluorescent probe.

2. Procedure: a. In a 96-well black plate, add 50 µL of NNMT Assay Buffer. b. Add 10 µL of recombinant NNMT enzyme. c. Add 10 µL of nicotinamide solution. d. Initiate the reaction by adding 10 µL of SAM solution. e. Incubate the plate at 37°C for 30 minutes. f. Add 10 µL of SAH hydrolase and incubate for an additional 15 minutes at 37°C. g. Add 10 µL of the thiol-detecting fluorescent probe. h. Incubate for 10 minutes at room temperature, protected from light. i. Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe.

3. Data Analysis: a. The fluorescence intensity is directly proportional to the NNMT activity. b. A standard curve can be generated using known concentrations of SAH to quantify the enzyme activity.

In Vitro Assay for Aldehyde Oxidase (AOX) Activity

This protocol utilizes human liver cytosol as the enzyme source.[14][15]

1. Reagents: a. Human liver cytosol. b. Potassium phosphate buffer (100 mM, pH 7.4). c. N(1)-methylnicotinamide (MNA) (substrate). d. Acetonitrile (for reaction termination). e. Internal standard (e.g., a structurally similar compound not present in the cytosol).

2. Procedure: a. Pre-warm the human liver cytosol and potassium phosphate buffer to 37°C. b. In a microcentrifuge tube, add 190 µL of the cytosol/buffer mixture. c. Add 5 µL of the internal standard. d. Initiate the reaction by adding 5 µL of MNA solution (final concentration, e.g., 10 µM). e. Incubate at 37°C with shaking. f. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot and add it to 80 µL of cold acetonitrile to stop the reaction. g. Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated protein. h. Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. b. Monitor the parent and product ions for both 2PY and the internal standard using multiple reaction monitoring (MRM).

4. Data Analysis: a. Calculate the peak area ratio of 2PY to the internal standard at each time point. b. Determine the rate of 2PY formation.

Visualizations

Metabolic Pathway of 2PY Formation

metabolic_pathway cluster_0 Step 1: Methylation cluster_1 Step 2: Oxidation NAM Nicotinamide (NAM) MNA N(1)-methylnicotinamide (MNA) NAM->MNA NNMT SAM S-adenosylmethionine (SAM) NNMT NNMT SAM->NNMT SAH S-adenosylhomocysteine (SAH) TwoPY This compound (2PY) MNA->TwoPY AOX O2 O2 AOX AOX O2->AOX H2O H2O H2O->AOX NNMT->SAH

Caption: The two-step enzymatic conversion of nicotinamide to 2PY.

Experimental Workflow for 2PY Quantification

experimental_workflow start Urine Sample Collection centrifuge Centrifugation start->centrifuge dilute Dilution centrifuge->dilute filter Filtration dilute->filter hplc HPLC Analysis filter->hplc quantify Quantification hplc->quantify

Caption: Workflow for the quantification of 2PY in urine samples.

Signaling Pathway of 2PY-mediated PARP-1 Inhibition

signaling_pathway TwoPY This compound (2PY) PARP1 Poly(ADP-ribose) polymerase-1 (PARP-1) TwoPY->PARP1 inhibits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes DNA_damage DNA Single-Strand Break DNA_damage->PARP1 activates NAD NAD+ NAD->PARP1 DNA_repair DNA Repair PAR->DNA_repair

Caption: Inhibition of PARP-1 by 2PY disrupts DNA repair.

Conclusion

The this compound metabolic pathway is a critical route for nicotinamide catabolism with significant clinical implications. Elevated levels of 2PY in chronic kidney disease underscore its role as a uremic toxin, while its ability to inhibit PARP-1 opens new avenues for research into its broader physiological and pathological functions. The data and protocols presented in this guide offer a valuable resource for scientists and researchers aiming to investigate the multifaceted nature of 2PY, from basic metabolic studies to its potential as a therapeutic target or biomarker in various diseases. Further research is warranted to fully elucidate the kinetic properties of the enzymes involved, particularly human aldehyde oxidase with its native substrate, and to explore the downstream consequences of PARP-1 inhibition by 2PY in different cellular contexts.

References

An In-depth Technical Guide to N(1)-methyl-2-pyridone-5-carboxamide (2PY): From Metabolic Origin to Analytical Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxamide (2PY), a primary terminal metabolite of nicotinamide (Vitamin B3), serves as a critical biomarker for niacin status and has been identified as a uremic toxin. This technical guide provides a comprehensive overview of 2PY, focusing on its metabolic origins, its role in biological systems, and detailed methodologies for its quantification. This document is intended to be a valuable resource for researchers in nutrition, nephrology, and drug development, offering insights into the analysis and implications of this significant biomolecule.

Introduction

N(1)-methyl-2-pyridone-5-carboxamide, commonly abbreviated as 2PY, is a pyridone derivative that is not a naturally occurring compound in the traditional sense of being found in plants or fungi. Instead, it is endogenously synthesized in humans and animals as a major catabolite of nicotinamide adenine dinucleotide (NAD+). The dietary intake of nicotinamide, nicotinic acid, and tryptophan, all forms of vitamin B3, ultimately contributes to the body's pool of NAD+, which upon degradation, leads to the formation of 2PY.[1][2] Notably, coffee beans contain a significant amount of niacin, and consequently, 2PY is found in the urine of individuals who consume coffee.[3] In clinical settings, elevated levels of 2PY are associated with chronic kidney disease (CKD), where it is classified as a uremic toxin.[4] Furthermore, 2PY has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, highlighting its potential role in cellular signaling and pathology.[5][6]

Metabolic Pathway of 2PY Biosynthesis

The formation of 2PY is a key step in the catabolism of nicotinamide. The pathway begins with the methylation of nicotinamide to form N1-methylnicotinamide (NMN). This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). Subsequently, NMN is oxidized by aldehyde oxidase (AOX1) to yield two primary products: N(1)-methyl-2-pyridone-5-carboxamide (2PY) and N(1)-methyl-4-pyridone-5-carboxamide (4PY).[2][7] The ratio of 2PY to 4PY can vary depending on the species and gender.[8] This metabolic cascade is the primary route for the elimination of excess nicotinamide and is crucial for maintaining NAD+ homeostasis.

METABOLIC_PATHWAY NAD NAD+ NICOTINAMIDE Nicotinamide NAD->NICOTINAMIDE Hydrolysis NMN N1-methylnicotinamide (NMN) NICOTINAMIDE->NMN Methylation TWO_PY N(1)-methyl-2-pyridone-5-carboxamide (2PY) NMN->TWO_PY Oxidation FOUR_PY N(1)-methyl-4-pyridone-5-carboxamide (4PY) NMN->FOUR_PY Oxidation ENZYME_NNMT NNMT ENZYME_NNMT->NICOTINAMIDE ENZYME_AOX1 Aldehyde Oxidase (AOX1) ENZYME_AOX1->NMN

Metabolic pathway of N(1)-methyl-2-pyridone-5-carboxamide (2PY) biosynthesis.

Quantitative Data on 2PY Concentrations

The concentration of 2PY in biological fluids is a valuable indicator of niacin metabolism and renal function. Below are tables summarizing reported concentrations in human plasma and urine under various conditions.

Table 1: Concentration of 2PY in Human Plasma
ConditionConcentration (μmol/L)Subject GroupReference
Healthy (Young, 5-16 years)0.39 ± 0.2278 healthy subjects[9]
Healthy (Older, 50-90 years)~1.01 (2.6-fold higher than young)78 healthy subjects[9]
Healthy0.83 ± 0.18Healthy subjects[4]
Healthy9.01 ± 4.47Healthy subjects[4]
Chronic Kidney Disease (CKD)Progressive rise with CKD stagePatients at different CKD stages[4]
Hemodialysis20.37 ± 12.2980 hemodialysis patients[4]
Chronic Renal Failure (CRF)Up to 40Patients with CRF[6]
Uremic Patients26.42 ± 21.56Uremic patients[8]
Table 2: Excretion of 2PY in Human Urine
ConditionExcretion (μmol/day)Subject GroupReference
Renal Transplant Recipients (RTR)178.1 (median)660 RTR[10]
Healthy Kidney Donors155.6 (median)275 healthy kidney donors[10]

Experimental Protocols for 2PY Quantification

Accurate quantification of 2PY is essential for research and clinical applications. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Biological Matrices

4.1.1. Urine Sample Preparation

A salting-out assisted liquid/liquid extraction is effective for 2PY, while cation exchange is used for NMN.[11]

  • Objective: To extract 2PY and NMN from urine samples for simultaneous analysis.

  • Procedure:

    • Treat urine samples with a salting-out assisted liquid/liquid extraction for the isolation of 2PY.[11]

    • For NMN, employ a cation exchange solid-phase extraction.[11]

4.1.2. Plasma/Serum Sample Preparation

A rapid column clean-up is a simple and effective method for preparing plasma samples.[12]

  • Objective: To determine nicotinamide and 2PY concentrations in plasma.

  • Procedure:

    • Utilize a rapid column clean-up of plasma samples prior to injection into the HPLC system.[12]

4.1.3. General Nucleic Acid Extraction from Biological Samples (for context on sample handling)

While not for 2PY directly, these general principles are crucial for handling biological samples to ensure sample integrity.

  • Objective: To isolate high-quality nucleic acids from various biological sources.

  • Core Principles:

    • Lysis: Disrupt tissue and cellular structures under denaturing conditions to inactivate nucleases.[13][14]

    • Purification: Separate nucleic acids from other cellular components.[13]

    • Precipitation: Use alcohol to precipitate the nucleic acids from the solution.[15]

Analytical Methods

4.2.1. HPLC with UV Detection

  • Column: Biphenyl 100 × 2.1 mm, 2.6-μm column.[11]

  • Mobile Phase: An acetonitrile (5%), acetic acid (0.05%) solution for separation on a C18 reverse-phase column.[3]

  • Detection: UV detection.

  • Linearity: Achieved up to 1500 μmol/L for 2PY.[11]

  • Precision: Intra- and inter-assay precision below 8% (coefficient of variation).[11]

  • Recovery: Above 80% for 2PY.[11]

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 2PY.[7][8]

  • Chromatography: Luna HILIC column (Phenomenex, Torrance, CA, USA).[7]

  • Detection: Isotope dilution-tandem mass spectrometry (Quattro Premier; Waters, Milford, MA, USA).[7]

  • Internal Standard: N1-methyl-2-pyridone-5-carboxamide-d3 in acetonitrile.[7]

Signaling Pathway Involvement: Inhibition of PARP-1

2PY has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR).[5][6] PARP-1 is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, a process called PARylation. This modification facilitates the recruitment of DNA repair machinery. By inhibiting PARP-1, 2PY can interfere with DNA repair processes. This is particularly relevant in conditions with high oxidative stress and DNA damage, such as chronic kidney disease.

SIGNALING_PATHWAY DNA_DAMAGE DNA Damage PARP1 PARP-1 DNA_DAMAGE->PARP1 Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes CELL_DEATH Cell Death PARP1->CELL_DEATH Leads to (if repair fails) NAD_SIGNAL NAD+ NAD_SIGNAL->PARP1 Substrate DNA_REPAIR DNA Repair PAR->DNA_REPAIR Recruits Machinery DNA_REPAIR->DNA_DAMAGE Repairs TWO_PY_INHIBIT 2PY TWO_PY_INHIBIT->PARP1 Inhibits

Inhibitory effect of 2PY on the PARP-1 signaling pathway.

Conclusion

N(1)-methyl-2-pyridone-5-carboxamide is a metabolically significant molecule, providing a window into niacin status and renal function. Its role as a uremic toxin and an inhibitor of the DNA repair enzyme PARP-1 underscores its importance in human health and disease. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of 2PY, enabling further research into its physiological and pathological roles. This comprehensive overview is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study this key metabolite.

References

The Role of N(1)-methyl-2-pyridone-5-carboxylic acid in Human Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxylic acid (commonly referred to as 2PY) is a primary terminal metabolite of nicotinamide adenine dinucleotide (NAD+) degradation. Historically viewed as an inert waste product of niacin (Vitamin B3) metabolism, recent scientific investigations have unveiled its significance as a bioactive molecule and a key biomarker in various pathophysiological states. This technical guide provides a comprehensive overview of 2PY's role in human metabolism, its biochemical pathways, and its emerging implications in disease. Particular focus is given to its status as a uremic toxin in chronic kidney disease (CKD) and its association with cardiovascular disease (CVD). This document summarizes current quantitative data, details experimental protocols for its analysis, and visualizes its metabolic and signaling pathways to serve as a resource for the scientific community.

Introduction

Niacin and its amide form, nicotinamide, are essential precursors for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is fundamental to a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] The catabolism of NAD+ and its precursors results in several metabolites, of which this compound (2PY) and its isomer N(1)-methyl-4-pyridone-3-carboxamide (4PY) are major excretory forms in humans.[1][3] While the measurement of these metabolites has traditionally been used to assess niacin nutritional status, there is a growing body of evidence that implicates 2PY, in particular, as an active participant in human pathophysiology.

2PY is now classified as a uremic toxin by the European Uremic Toxins (EUTox) working group due to its significant accumulation in patients with renal failure.[4][5] This accumulation is linked to potential toxicity, including the inhibition of key enzymes like poly (ADP-ribose) polymerase-1 (PARP-1).[6] Furthermore, recent large-scale metabolomic studies have associated elevated circulating levels of 2PY and 4PY with an increased risk for major adverse cardiovascular events (MACE), independent of traditional risk factors, suggesting a role in vascular inflammation.[7][8][9] This guide will delve into the metabolic journey of 2PY, its physiological concentrations in health and disease, the analytical methods for its quantification, and its known biological activities.

Biochemical Pathways

The formation of 2PY is a multi-step process that primarily occurs in the liver, originating from dietary niacin, nicotinamide, or the de novo synthesis from the amino acid tryptophan.

From Niacin/Tryptophan to NAD+

Dietary Vitamin B3 (nicotinic acid and nicotinamide) and tryptophan are converted into the essential coenzyme NAD+. The de novo pathway from tryptophan is a complex process, with an estimated 60 mg of tryptophan required to produce 1 mg of niacin.[3] The salvage pathway, which recycles nicotinamide, is the major contributor to the NAD+ pool.

Catabolism of NAD+ to 2PY

Excess NAD+ is catabolized to maintain homeostasis. The process leading to 2PY involves the following key enzymatic steps:

  • Formation of Nicotinamide (NAM): NAD+-consuming enzymes (e.g., sirtuins, PARPs) cleave NAD+, releasing nicotinamide (NAM).

  • Methylation to MNA: In the cytosol, Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of NAM to form N1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[3]

  • Oxidation to 2PY and 4PY: MNA is subsequently oxidized by the cytosolic enzyme aldehyde oxidase (AOX) into two main products: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY).[3][10] In humans, the formation of 2PY is the predominant pathway.[2]

These terminal metabolites are then excreted from the body, primarily via the urine.[4]

cluster_0 NAD+ Precursors cluster_1 Core NAD+ Metabolism cluster_2 2PY Formation Pathway Tryptophan Tryptophan NAD+ NAD+ Tryptophan->NAD+ De Novo Synthesis Dietary Niacin / Nicotinamide Dietary Niacin / Nicotinamide Dietary Niacin / Nicotinamide->NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAD+->NAM NAD+ Consuming Enzymes (e.g., PARPs, Sirtuins) MNA N(1)-methylnicotinamide (MNA) NAM->MNA NNMT (S-adenosyl-L-methionine) 2PY N(1)-methyl-2-pyridone- 5-carboxylic acid (2PY) MNA->2PY Aldehyde Oxidase (AOX) (Major Pathway in Humans) 4PY N(1)-methyl-4-pyridone- 3-carboxamide (4PY) MNA->4PY Aldehyde Oxidase (AOX) (Minor Pathway in Humans) Excretion Excretion 2PY->Excretion Urinary 4PY->Excretion Urinary

Caption: Metabolic pathway of 2PY formation from NAD+ precursors.

Quantitative Data on 2PY Concentrations

The circulating and excreted levels of 2PY vary significantly between healthy individuals and those with certain diseases, particularly CKD. The following tables summarize key quantitative data from published literature.

Table 1: Plasma/Serum Concentrations of 2PY in Health and Chronic Kidney Disease (CKD)

Population/ConditionMatrixMean Concentration (ng/mL)Mean Concentration (µmol/L)Reference(s)
Healthy VolunteersPlasma126 ± 270.83 ± 0.18[4]
Healthy VolunteersPlasma1370 ± 6809.01 ± 4.47[4][8]
Uremic Patients (General)Plasma4020 ± 328026.42 ± 21.56[4]
Dialysis PatientsPlasma~6086~40[4]
Mild CKD (Erythrocyte 2PYTP¹)Erythrocytes11,12221.8[4]
End-Stage Renal Disease (ESRD) (Erythrocyte 2PYTP¹)Erythrocytes28,11155.1[4]
Hemodialysis Patients (Erythrocyte 2PYTP¹)Erythrocytes36,17270.9[4]
Peritoneal Dialysis Patients (Erythrocyte 2PYTP¹)Erythrocytes110,556216.7[4]

¹2-pyridone-5-carboxamide ribonucleoside triphosphate (2PYTP) is a related metabolite measured in erythrocytes, reflecting 2PY accumulation.

Table 2: Urinary Excretion and Effects of Supplementation

ConditionParameterValueReference(s)
Healthy Volunteers (Post 2g Niacin)% of Recovered Metabolites37.9%[4]
Healthy VolunteersMean Urinary Half-life12.6 hours[4]
Healthy Kidney Donors24-h Urinary Excretion155.6 µmol/day[11]
Renal Transplant Recipients24-h Urinary Excretion178.1 µmol/day[11]
Hemodialysis Patients (Baseline)Plasma 2PY Concentration3100 ± 1870 ng/mL[4]
Hemodialysis Patients (Post 24 weeks NAM¹ Supplementation)Plasma 2PY Concentration21,290 ± 17,750 ng/mL[4]

¹Nicotinamide (NAM) supplementation at a mean dose of 1.3 g/day .

Physiological and Pathophysiological Roles

Uremic Toxin in Chronic Kidney Disease

The primary route of 2PY elimination is through the kidneys. In patients with CKD, impaired renal function leads to a dramatic accumulation of 2PY in the blood.[5] This accumulation is believed to contribute to the uremic syndrome.[6] One of the key toxic effects attributed to 2PY is the inhibition of PARP-1, a nuclear enzyme critical for DNA repair and genomic stability.[4] The IC50 value for PARP-1 inhibition by 2PY is approximately 8 µM, a concentration well within the range observed in dialysis patients, suggesting that this inhibitory effect is clinically relevant.

Association with Cardiovascular Disease

Recent evidence has strongly linked the terminal products of niacin metabolism, 2PY and its isomer 4PY, to cardiovascular risk. Large-scale clinical studies have shown that elevated serum levels of both 2PY and 4PY are associated with an increased risk of major adverse cardiovascular events over a 3-year period.[7][9] This association appears to be mediated, at least in part, by vascular inflammation. Specifically, the metabolite 4PY has been shown to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[3][7] VCAM-1 is a key adhesion molecule that facilitates the recruitment of leukocytes to the vessel wall, a critical initiating step in the development of atherosclerosis.[3][7] While 2PY is also correlated with soluble VCAM-1 levels in patients, in-vitro and in-vivo experiments have more directly demonstrated the pro-inflammatory effect for 4PY.[7] The signaling pathway likely involves the activation of transcription factors such as NF-κB, a master regulator of inflammatory gene expression, including VCAM-1.[1][12]

cluster_0 Vascular Endothelium cluster_1 Pathophysiological Outcome 4PY N(1)-methyl-4-pyridone- 3-carboxamide (4PY) UnknownReceptor Unknown Receptor or Cellular Uptake 4PY->UnknownReceptor Initiates Signal ROS Reactive Oxygen Species (ROS) UnknownReceptor->ROS Induces NFkB_Activation NF-κB Activation ROS->NFkB_Activation Activates (via IKK phosphorylation) VCAM1_Gene VCAM-1 Gene Transcription NFkB_Activation->VCAM1_Gene Promotes VCAM1_Protein VCAM-1 Protein Expression VCAM1_Gene->VCAM1_Protein Translation Adhesion Leukocyte Adhesion to Endothelium VCAM1_Protein->Adhesion Mediates Leukocyte Leukocyte Leukocyte->Adhesion Binds to VCAM-1 Inflammation Vascular Inflammation & Atherosclerosis Adhesion->Inflammation

Caption: Proposed signaling pathway for 4PY-induced vascular inflammation.

Experimental Protocols for 2PY Quantification

Accurate quantification of 2PY in biological matrices is crucial for research and clinical monitoring. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.[4]

Protocol Outline: Quantification of 2PY in Urine by HPLC-UV

This protocol is a generalized summary for the analysis of 2PY and its precursor, N1-methylnicotinamide (NMN), in urine.[6][13]

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge samples to pellet any precipitate.

    • For 2PY: Perform a salting-out assisted liquid-liquid extraction. Add a high concentration of salt (e.g., ammonium sulfate) and an organic solvent (e.g., acetonitrile). Vortex vigorously and centrifuge to separate the layers. Collect the upper organic layer containing 2PY.

    • For NMN (optional dual analysis): The aqueous layer from the above step can be subjected to cation exchange solid-phase extraction (SPE) for NMN purification.

    • Evaporate the collected organic fraction to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or Diode Array Detector.

    • Column: A reverse-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6-µm).

    • Mobile Phase: An ion-pairing mobile phase is often used for simultaneous analysis of related metabolites. This typically consists of an aqueous buffer (e.g., phosphate buffer, pH 7.0) with an ion-pairing agent (e.g., 1-heptanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).

    • Elution: A gradient elution (e.g., increasing concentration of the organic modifier over time) is used to separate the analytes.

    • Detection: Monitor the column effluent by UV absorbance at approximately 260 nm.

  • Quantification:

    • Prepare a calibration curve using certified standards of 2PY at known concentrations.

    • Calculate the concentration of 2PY in the urine samples by comparing their peak areas to the calibration curve.

    • Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Protocol Outline: Quantification of 2PY in Plasma by LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity, making it the gold standard for quantifying low-concentration analytes in complex matrices like plasma.

  • Sample Preparation:

    • Spike plasma samples with a known concentration of a stable isotope-labeled internal standard (e.g., 2PY-d3) to correct for extraction variability and matrix effects.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio to the plasma volume.

    • Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., Hypersil-BDS, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous solution with a volatile modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Elution: A rapid isocratic or gradient elution program.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for 2PY (e.g., m/z 153.1 → 94.1) and its internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known 2PY concentration prepared in a blank matrix (e.g., charcoal-stripped plasma).

    • The concentration of 2PY in the unknown samples is determined from the ratio of the analyte peak area to the internal standard peak area, plotted against the calibration curve.

start Start: Plasma or Urine Sample prep Sample Preparation (e.g., Protein Precipitation or LLE) start->prep hplc HPLC Separation (Reverse-Phase Column) prep->hplc Inject Extract detect Detection hplc->detect uv UV Detector (~260 nm) detect->uv HPLC-UV Method msms Tandem Mass Spectrometer (MRM Mode) detect->msms LC-MS/MS Method quant Quantification (vs. Calibration Curve) uv->quant msms->quant end End: 2PY Concentration quant->end

Caption: General experimental workflow for 2PY quantification.

Conclusion and Future Directions

This compound has transitioned from being considered a simple metabolic byproduct to a molecule of significant clinical and research interest. Its role as a uremic toxin in CKD is well-established, with high circulating levels contributing to the pathophysiology of the disease through mechanisms such as PARP-1 inhibition. The recent discovery of its strong association with cardiovascular disease risk, likely through inflammatory pathways involving VCAM-1, opens new avenues for research and potential therapeutic intervention.

For drug development professionals, understanding the impact of new chemical entities on niacin and NAD+ metabolism is increasingly important. As aldehyde oxidase is involved in the metabolism of numerous drugs, the potential for drug-drug interactions affecting 2PY levels should be considered.[10] Furthermore, therapies that aim to boost NAD+ levels, a popular strategy in anti-aging and metabolic research, may inadvertently increase the production of 2PY and 4PY, the long-term consequences of which require careful investigation, especially in populations at risk for CVD or CKD.

Future research should focus on elucidating the precise molecular mechanisms by which 2PY and 4PY exert their effects on the vasculature. Identifying the specific receptors or transporters that mediate their cellular uptake and signaling will be critical. Additionally, prospective clinical trials are needed to determine whether lowering 2PY and 4PY levels, either through dietary modification, targeted inhibition of NNMT, or enhanced renal clearance, can mitigate cardiovascular risk in vulnerable populations. The continued development and standardization of robust analytical methods will be paramount to advancing our understanding of this important metabolite.

References

An In-depth Technical Guide on N(1)-methyl-2-pyridone-5-carboxylic acid and its Metabolically Related Amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on N(1)-methyl-2-pyridone-5-carboxylic acid, including its chemical identifiers and structure. Due to the limited publicly available research on this specific carboxylic acid, this guide also presents an in-depth analysis of the closely related and extensively studied compound, N(1)-methyl-2-pyridone-5-carboxamide (2PY). 2PY is a major metabolite of nicotinamide (a form of vitamin B3) and a compound of significant interest to researchers in metabolism, toxicology, and drug development.

This compound

This compound is a chemical compound with the following identifiers and structure.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 3719-45-7[1][2]
IUPAC Name 1-methyl-6-oxopyridine-3-carboxylic acid[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Synonyms NMPCA[1]

Chemical Structure:

The structure of this compound is characterized by a pyridone ring with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position.

N(1)-methyl-2-pyridone-5-carboxamide (2PY): A Key Metabolite

N(1)-methyl-2-pyridone-5-carboxamide, also known as 2PY, is a primary metabolite of nicotinamide. It is a well-researched uremic toxin that accumulates in patients with chronic kidney disease.[3]

Table 2: Chemical Identifiers for N(1)-methyl-2-pyridone-5-carboxamide (2PY)

IdentifierValue
CAS Number 701-44-0[4][5]
IUPAC Name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide[4][5]
Molecular Formula C₇H₈N₂O₂[4][5]
Molecular Weight 152.15 g/mol [4]
Synonyms Nudifloramide, 2PY, NMPC[4][5]

Chemical Structure:

The structure of N(1)-methyl-2-pyridone-5-carboxamide is similar to its carboxylic acid counterpart, with a carboxamide group at the 5-position instead of a carboxylic acid.

Metabolic Pathway of N(1)-methyl-2-pyridone-5-carboxamide (2PY)

Nicotinamide is metabolized in the liver. A key step is the methylation of nicotinamide to N-methyl-nicotinamide (MNA), a reaction catalyzed by nicotinamide-N-methyltransferase (NNMT). MNA is then further metabolized by the enzyme aldehyde oxidase to form either N(1)-methyl-2-pyridone-5-carboxamide (2PY) or N-methyl-4-pyridone-5-carboxamide (4PY).[3]

metabolic_pathway Nicotinamide Nicotinamide MNA N-methyl-nicotinamide (MNA) Nicotinamide->MNA NNMT PY2 N(1)-methyl-2-pyridone-5-carboxamide (2PY) MNA->PY2 Aldehyde Oxidase PY4 N-methyl-4-pyridone-5-carboxamide (4PY) MNA->PY4 Aldehyde Oxidase

Metabolic pathway of Nicotinamide to 2PY and 4PY.

Biological Significance and Clinical Relevance

The presence of 2PY in human blood serum can be an indicator of poor kidney performance or chronic kidney disease.[4] As a uremic toxin, 2PY can accumulate in the body when the kidneys are not functioning properly.[3] Studies have also identified 2PY as a product of caffeine and niacin metabolism.[4] Furthermore, salivary levels of 2PY have been investigated as a potential biomarker for uranium uptake and have been associated with exceptional weight gain in some populations.[6]

Table 3: Reported Biological Activities of 2PY

ActivityDescriptionReference
Uremic Toxin Classified as a uremic toxin that accumulates in end-stage renal disease.[3]
PARP-1 Inhibition Inhibits poly (ADP-ribose) polymerase-1 (PARP-1) activity with an IC50 of 8 µM.[3]
Biomarker Elevated levels are associated with chronic kidney disease and have been studied as a biomarker for uranium uptake.[4][6]

Experimental Protocols

A common method for the analysis of 2PY in biological samples is High-Performance Liquid Chromatography (HPLC).

Workflow for Sample Preparation and Analysis:

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Urine Urine Sample Extraction Salting-out assisted liquid/liquid extraction Urine->Extraction Separation Biphenyl Column Separation Extraction->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

References

An In-depth Technical Guide to Known Derivatives of N(1)-methyl-2-pyridone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(1)-methyl-2-pyridone-5-carboxylic acid (NMPCA) is a heterocyclic compound that serves as a scaffold for a variety of biologically active molecules. Its derivatives have garnered significant interest in the fields of medicinal chemistry and drug discovery due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known derivatives of NMPCA, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to be a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents based on the 2-pyridone core.

Core Compound and its Significance

This compound is a key structure, and its derivatives have shown promise in various therapeutic areas. The most extensively studied derivative is N(1)-methyl-2-pyridone-5-carboxamide (2PY), a major metabolite of nicotinamide (Vitamin B3).[1] 2PY has been identified as a uremic toxin, accumulating in patients with chronic kidney disease.[2][3] However, recent studies have also highlighted its potential therapeutic effects, including anti-fibrotic and anti-inflammatory properties.[4] Furthermore, 2PY is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy.[2]

Known Derivatives and their Biological Activities

While N(1)-methyl-2-pyridone-5-carboxamide (2PY) is the most well-characterized derivative, the inherent reactivity of the carboxylic acid moiety allows for the synthesis of a wide range of other derivatives, including esters and various N-substituted amides. The biological activities of these derivatives are an active area of research, with potential applications in oncology, inflammation, and kidney disease.

Carboxamide Derivatives

The carboxamide derivative, 2PY, is a primary metabolite of nicotinamide.[1] It is formed in the liver and has been implicated in various physiological and pathological processes.

Table 1: Biological Activity of N(1)-methyl-2-pyridone-5-carboxamide (2PY)

Biological TargetActivityIC50 ValueReference
Poly(ADP-ribose) polymerase-1 (PARP-1)Inhibition8 µM[2]
Transforming growth factor-β1 (TGF-β1) induced fibrosisInhibition-[4]
Akt phosphorylationInhibition-[4]

Recent research suggests that 2PY may not solely be a uremic toxin but could also possess therapeutic potential due to its anti-fibrotic and anti-inflammatory effects.[4] These effects are mediated, at least in part, through the inhibition of Akt phosphorylation.[4]

Ester Derivatives

The synthesis of ester derivatives of NMPCA can be achieved through standard esterification methods. While specific biological data for a wide range of NMPCA esters is not extensively available in the public domain, the 2-pyridone scaffold, in general, is found in compounds with diverse biological activities, including anticancer properties.[5] The exploration of NMPCA esters as potential therapeutic agents, particularly in oncology, represents a promising avenue for future research.

Other Potential Derivatives

The carboxylic acid group of NMPCA can be converted into other functional groups, such as hydrazides, which can serve as precursors for a variety of heterocyclic compounds with potential biological activities.[6][7] Additionally, bioisosteric replacement of the carboxylic acid with functionalities like tetrazoles or N-acylsulfonamides could lead to derivatives with improved pharmacokinetic properties.[8][9][10]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel NMPCA derivatives. The following sections provide generalized procedures for the synthesis of key derivatives.

Synthesis of N(1)-methyl-2-pyridone-5-carboxamides

The synthesis of N-substituted amides from NMPCA can be achieved using standard amide coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the active ester.[1][11][12]

  • Amine Coupling: To the activated acid solution, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound Esters

Esterification of NMPCA can be performed using various methods, including the Steglich esterification for sterically hindered alcohols.

Protocol 2: Steglich Esterification

  • Reaction Setup: To a solution of this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0 °C.[13][14][15]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Work-up: The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

  • Purification: The filtrate is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, concentrated, and the crude ester is purified by column chromatography.

Signaling Pathways and Logical Relationships

The biological effects of NMPCA derivatives are mediated through their interaction with specific signaling pathways. The most well-documented pathway is the inhibition of PARP-1 by 2PY.

PARP-1 Inhibition Pathway

PARP1_Inhibition cluster_outcome Outcome of Inhibition DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Inhibited_Repair Inhibited DNA Repair NAD NAD+ NAD->PARP1 substrate DNA_Repair DNA Repair PAR->DNA_Repair recruits repair proteins Cell_Death Cell Death (Apoptosis) NMPCA_Derivative N(1)-methyl-2-pyridone- 5-carboxamide (2PY) NMPCA_Derivative->PARP1 inhibits Increased_Damage Accumulated DNA Damage Inhibited_Repair->Increased_Damage Increased_Damage->Cell_Death

Metabolic Pathway of Nicotinamide to 2PY

Nicotinamide_Metabolism Nicotinamide Nicotinamide (Vitamin B3) MNA N(1)-methylnicotinamide Nicotinamide->MNA NNMT TwoPY N(1)-methyl-2-pyridone- 5-carboxamide (2PY) MNA->TwoPY Aldehyde Oxidase

General Synthetic Workflow for NMPCA Derivatives

Synthetic_Workflow NMPCA N(1)-methyl-2-pyridone- 5-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, DCC) NMPCA->Activation Amides N-Substituted Amides Activation->Amides Esters Esters Activation->Esters Hydrazides Hydrazides Activation->Hydrazides Bioactivity Biological Evaluation Amides->Bioactivity Esters->Bioactivity Hydrazides->Bioactivity Amines Primary/Secondary Amines Amines->Amides Alcohols Alcohols Alcohols->Esters Hydrazine Hydrazine Hydrazine->Hydrazides

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While the carboxamide derivative, 2PY, has been the primary focus of research to date, a vast chemical space of other derivatives remains largely unexplored. Future research efforts should be directed towards the synthesis and biological evaluation of a diverse library of NMPCA esters, amides, and other analogs. A systematic investigation of the structure-activity relationships of these compounds will be crucial for identifying potent and selective modulators of various biological targets. Furthermore, elucidation of the signaling pathways affected by these novel derivatives will provide valuable insights into their mechanisms of action and therapeutic potential. The continued exploration of NMPCA derivatives is poised to yield new and effective treatments for a range of diseases, including cancer, inflammatory disorders, and chronic kidney disease.

References

N(1)-methyl-2-pyridone-5-carboxylic acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Niacin Metabolite

Foreword

This technical guide provides a comprehensive overview of N(1)-methyl-2-pyridone-5-carboxylic acid (2-Py), a major terminal metabolite of niacin (Vitamin B3). This document is intended for researchers, scientists, and drug development professionals interested in the biochemistry, physiology, and analytical chemistry of this important molecule. It delves into its metabolic pathway, physiological significance, and detailed methodologies for its quantification and the characterization of related enzymes. Particular emphasis is placed on its emerging roles in various physiological and pathological states, including its established status as a uremic toxin and its potential as an anti-inflammatory and anti-fibrotic agent.

Introduction to this compound (2-Py)

This compound, also known as 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, is a key product of nicotinamide adenine dinucleotide (NAD) degradation.[1] As the body metabolizes niacin and its amide form, nicotinamide (NAM), a series of enzymatic reactions lead to the formation of 2-Py, which is then primarily excreted in the urine.[2][3] Its chemical formula is C7H8N2O2, and its molar mass is 152.153 g·mol−1.[1]

Historically, the measurement of 2-Py and its precursor, N1-methylnicotinamide (MNA), in urine has been utilized to assess niacin nutritional status.[4][5] However, recent research has unveiled a more complex role for 2-Py, extending beyond a simple excretory product. Elevated plasma concentrations of 2-Py are strongly associated with chronic kidney disease (CKD), leading to its classification as a uremic toxin by the European Uremic Toxins (EUTox) working group.[6] Conversely, emerging evidence suggests that 2-Py may possess therapeutic properties, including anti-inflammatory and anti-fibrotic effects, challenging its perception as solely a harmful uremic toxin.[7][8]

This guide will explore these multifaceted aspects of 2-Py, providing detailed information on its biochemical synthesis, physiological functions, and the analytical techniques used for its study.

Biochemical Pathway of 2-Py Formation

The formation of 2-Py is the culmination of the niacin catabolic pathway. This process begins with the conversion of dietary niacin and tryptophan to nicotinamide (NAM). NAM is then methylated to form N1-methylnicotinamide (MNA) by the enzyme nicotinamide N-methyltransferase (NNMT).[3] Subsequently, MNA is oxidized to this compound by aldehyde oxidase (AOX).[3][4] Another minor metabolite, N(1)-methyl-4-pyridone-3-carboxamide (4-Py), is also formed from MNA, and the ratio of 2-Py to 4-Py can vary between species.[3]

Niacin_Metabolism cluster_0 Niacin Sources cluster_1 Core Metabolism Niacin Niacin (Nicotinic Acid) NAD NAD+ Niacin->NAD NAM Nicotinamide (NAM) NAM->NAD MNA N(1)-methylnicotinamide (MNA) NAM->MNA Nicotinamide N-methyltransferase (NNMT) NAD->NAM NAD Glycohydrolases PARPs Tryptophan Tryptophan Tryptophan->NAD TwoPy This compound (2-Py) MNA->TwoPy Aldehyde Oxidase (AOX) FourPy N(1)-methyl-4-pyridone-3-carboxamide (4-Py) MNA->FourPy Aldehyde Oxidase (AOX)

Figure 1: Biochemical pathway of 2-Py formation from niacin.

Quantitative Data

The concentration of 2-Py in biological fluids is a critical parameter in both nutritional assessment and clinical diagnostics. The following tables summarize quantitative data from various studies, highlighting the differences in 2-Py levels in healthy individuals and those with chronic kidney disease.

Table 1: Plasma Concentrations of this compound (2-Py)

PopulationMean Concentration (μmol/L)Standard Deviation (μmol/L)Reference
Healthy Subjects0.830.18[9][10]
Healthy Subjects9.014.47[3]
Young Healthy Subjects (5-16 years)0.390.22[11]
Old Healthy Subjects (50-90 years)~1.01 (2.6-fold higher than young)-[11]
Patients with Chronic Renal Failure (CRF)Up to 40-[9][10]
Uremic Patients26.4221.56[3]

Table 2: Urinary Excretion of this compound (2-Py)

ConditionMean Excretion (μmol/day)Range/SDReference
Renal Transplant Recipients178.1130.3–242.8 (Median, IQR)[12]
Healthy Kidney Donors155.6119.6–217.6 (Median, IQR)[12]
After Niacin Supplementation (2g)37.9% of dose-[3]
After Coffee Consumption972 nmol/h (total metabolites)-[13]

Physiological and Pathophysiological Roles

Uremic Toxin in Chronic Kidney Disease

In individuals with impaired kidney function, 2-Py accumulates in the plasma, contributing to the uremic state.[9][10] Its retention is due to decreased renal clearance.[9] The elevated levels of 2-Py are correlated with the severity of chronic kidney disease.[9] Hemodialysis can temporarily reduce plasma 2-Py concentrations, but they rebound between treatments.[9] Successful kidney transplantation leads to the normalization of plasma 2-Py levels.[9]

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

One of the key mechanisms through which 2-Py is thought to exert its effects is by inhibiting the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[3][9] PARP-1 is crucial for DNA repair and the regulation of chromatin structure.[3] In vitro studies have shown that 2-Py inhibits PARP-1 with an IC50 value of approximately 8 µM.[3] This concentration is within the range observed in the blood of dialysis patients, suggesting that PARP-1 inhibition may be a clinically relevant effect of 2-Py accumulation in uremia.[3]

PARP1_Inhibition TwoPy This compound (2-Py) PARP1 Poly(ADP-ribose) Polymerase-1 (PARP-1) TwoPy->PARP1 Inhibits DNARepair DNA Repair PARP1->DNARepair Promotes Chromatin Chromatin Structure Regulation PARP1->Chromatin Regulates

Figure 2: Inhibition of PARP-1 by 2-Py.

Anti-inflammatory and Anti-fibrotic Effects

Recent studies have challenged the view of 2-Py as solely a uremic toxin, revealing potential therapeutic benefits. In a model of renal fibrosis, 2-Py demonstrated potent anti-fibrotic and anti-inflammatory activity.[5][7] It was shown to suppress the expression of fibrosis-related genes, such as those for type I and III collagen, as well as the inflammatory cytokine IL-6.[5][7]

The anti-fibrotic and anti-inflammatory effects of 2-Py appear to be mediated, at least in part, through the inhibition of the Akt signaling pathway, without affecting TGF-β1-induced Smad3 phosphorylation.[5]

Anti_Inflammatory_Fibrotic_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Akt Akt TGFbR->Akt Activates Fibrosis Fibrosis (e.g., Collagen I, III) Akt->Fibrosis Promotes Inflammation Inflammation (e.g., IL-6) Akt->Inflammation Promotes TwoPy This compound (2-Py) TwoPy->Akt Inhibits Phosphorylation

Figure 3: Anti-inflammatory and anti-fibrotic signaling of 2-Py.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of 2-Py in Biological Samples

This method is suitable for the simultaneous determination of nicotinamide and 2-Py in plasma and urine.[11][14]

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard.

    • Perform protein precipitation with an equal volume of acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to a rapid column clean-up prior to injection.[11]

  • Sample Preparation (Urine):

    • Urine samples can be diluted with the mobile phase and filtered before injection.

    • For more complex matrices, a solid-phase extraction (SPE) using a polymer-based mixed-mode anion exchange reverse-phase cartridge can be employed.[14]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size).[15]

    • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer pH 7.0) with an ion-pairing agent (e.g., 1-heptanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile).[14] A gradient elution may be used to optimize separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 265 nm.[14]

HPLC_Workflow Sample Plasma or Urine Sample Preparation Sample Preparation (Protein Precipitation / SPE) Sample->Preparation HPLC HPLC System (C18 Column) Preparation->HPLC Detection UV Detector (265 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Figure 4: General workflow for HPLC-UV analysis of 2-Py.

LC-MS/MS offers higher sensitivity and specificity for the quantification of 2-Py, particularly at low concentrations.[3][16]

  • Sample Preparation: Similar to HPLC, involving protein precipitation for plasma and dilution or SPE for urine. An isotopically labeled internal standard (e.g., N(1)-methyl-d3-2-pyridone-5-carboxamide) should be used for accurate quantification.[16]

  • LC-MS/MS Conditions:

    • Chromatography: Reversed-phase or HILIC chromatography can be used.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for 2-Py and its internal standard.

Enzymatic Assays

This assay measures the activity of NNMT by quantifying the production of MNA.[4]

  • Principle: NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing MNA and S-adenosylhomocysteine (SAH).

  • Method: A cell-free assay using liver cytosol or recombinant NNMT can be performed. The reaction mixture includes the enzyme source, nicotinamide, and SAM. The reaction is incubated at 37°C and then stopped. The amount of MNA produced is quantified by HPLC-UV.[4]

This assay determines the activity of AOX by measuring the conversion of MNA to 2-Py and 4-Py.[17]

  • Principle: AOX catalyzes the oxidation of MNA to its pyridone metabolites.

  • Method: The assay is typically performed using liver cytosol as the enzyme source. The reaction mixture contains the cytosol and MNA. After incubation, the reaction is terminated, and the concentrations of MNA, 2-Py, and 4-Py are determined by HPLC or LC-MS/MS. The ratio of pyridones to the total of MNA and pyridones can be used as an in vivo indicator of AOX activity.[17]

Enzyme_Assay_Workflow Enzyme Enzyme Source (e.g., Liver Cytosol) Incubation Incubation (37°C) Enzyme->Incubation Substrate Substrate (NAM for NNMT, MNA for AOX) Substrate->Incubation Cofactor Cofactor (SAM for NNMT) Cofactor->Incubation Termination Reaction Termination Incubation->Termination Analysis Product Quantification (HPLC or LC-MS/MS) Termination->Analysis

Figure 5: General workflow for enzymatic assays.

Conclusion

This compound is a niacin metabolite of growing interest due to its dual role as a uremic toxin and a potential therapeutic agent. Its accurate quantification in biological fluids is essential for both clinical diagnostics and research. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the complex biology of 2-Py. A deeper understanding of its metabolic pathways and physiological effects will be crucial for developing novel therapeutic strategies for a range of diseases, from chronic kidney disease to inflammatory and fibrotic conditions. The continued exploration of the signaling pathways modulated by 2-Py will undoubtedly unveil new avenues for drug discovery and development.

References

Methodological & Application

Synthesis of N(1)-methyl-2-pyridone-5-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of N(1)-methyl-2-pyridone-5-carboxylic acid, a key metabolite of nicotinamide and a compound of interest in various biological studies. This guide outlines established synthetic routes, providing comprehensive experimental procedures and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is the major metabolite of nicotinamide (a form of vitamin B3) in humans. It is of significant interest in biomedical research due to its biological activities and its role as a biomarker. The ability to synthesize this compound is crucial for researchers studying its pharmacological properties, developing analytical standards, and investigating its role in metabolic pathways. This document details a reliable and well-documented synthetic pathway for its preparation.

Synthetic Pathway Overview

The most common and well-documented laboratory synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-pyridone-5-carboxylic acid (also known as 6-hydroxynicotinic acid), from methyl coumalate. The second step is the selective N-methylation of the pyridone ring.

SynthesisWorkflow cluster_0 Step 1: Synthesis of 2-Pyridone-5-carboxylic Acid cluster_1 Step 2: N-Methylation Methyl Coumalate Methyl Coumalate Reaction1 Reaction & Rearrangement Methyl Coumalate->Reaction1 1. Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Reaction1 2. Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction1 3. Hydrochloric Acid Hydrochloric Acid Acidification Acidification & Precipitation Hydrochloric Acid->Acidification 2-Pyridone-5-carboxylic Acid 2-Pyridone-5-carboxylic Acid 2-Pyridone-5-carboxylic Acid_2 2-Pyridone-5-carboxylic Acid Reaction1->Acidification Intermediate Acidification->2-Pyridone-5-carboxylic Acid Methylation N-Methylation Reaction 2-Pyridone-5-carboxylic Acid_2->Methylation 1. Methyl Iodide Methyl Iodide Methyl Iodide->Methylation 3. Methylating agent Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Methylation 2. Forms potassium salt This compound This compound Methylation->this compound

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

CompoundStarting Material(s)Reagent(s)Solvent(s)Reaction TimeYield (%)Melting Point (°C)
2-Pyridone-5-carboxylic AcidMethyl CoumalateNH₄OH, NaOH, HClWater~2 hours72-91299-300 (decomposes)[1]
This compound2-Pyridone-5-carboxylic AcidKOH, CH₃IMethanolNot specifiedNot specified238-239

Experimental Protocols

Protocol 1: Synthesis of 2-Pyridone-5-carboxylic Acid (6-Hydroxynicotinic Acid)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Methyl coumalate

  • 14% Ammonium hydroxide (NH₄OH)

  • ~17% Aqueous sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ice

Equipment:

  • Beakers (500-mL and 2-L)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Cooling bath (ice-water)

  • Heating plate or steam bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 500-mL beaker equipped with a magnetic stirrer and a thermometer, place 117 mL of 14% ammonium hydroxide.

  • While stirring and maintaining the temperature below 20°C using an external cooling bath, add 45 g (0.29 mole) of methyl coumalate in portions over 10 minutes.

  • Continue stirring the resulting turbid, red solution for an additional 45 minutes at approximately 20°C.

  • In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling.

  • After the 45-minute stirring period, add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution.

  • Heat the mixture rapidly to its boiling point.

  • Allow the solution to cool to about 50°C and then slowly acidify with concentrated hydrochloric acid while stirring vigorously. The product will precipitate.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Dry the product. The yield of 2-pyridone-5-carboxylic acid is typically between 29-37 g (72-91%). The reported melting point is 299-300°C with decomposition.[1]

Protocol1_Workflow Start Start Mix_Reagents Mix Methyl Coumalate and NH4OH at <20°C Start->Mix_Reagents Stir Stir for 45 min at 20°C Mix_Reagents->Stir Combine Add ammoniacal solution to hot NaOH Stir->Combine Prepare_NaOH Heat NaOH solution to near boiling Prepare_NaOH->Combine Boil Heat to boiling Combine->Boil Cool_Acidify Cool to 50°C and acidify with HCl Boil->Cool_Acidify Precipitate Cool in ice bath Cool_Acidify->Precipitate Filter_Wash Filter and wash with cold water Precipitate->Filter_Wash Dry Dry the product Filter_Wash->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of 2-pyridone-5-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol is based on the methylation of 2-pyridone-5-carboxylic acid.

Materials:

  • 2-Pyridone-5-carboxylic acid

  • Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Methanol

  • Appropriate solvent for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolve 2-pyridone-5-carboxylic acid in methanol in a round-bottom flask.

  • Add one equivalent of potassium hydroxide to the solution to form the potassium salt of the carboxylic acid.

  • Add an excess of methyl iodide to the solution.

  • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The residue can be purified by recrystallization from a suitable solvent to yield this compound. The reported melting point is 238-239°C.

Protocol2_Workflow Start Start Dissolve Dissolve 2-pyridone-5-carboxylic acid in Methanol Start->Dissolve Add_KOH Add KOH to form the potassium salt Dissolve->Add_KOH Add_CH3I Add excess Methyl Iodide Add_KOH->Add_CH3I Reflux Reflux the mixture Add_CH3I->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Cool_Evaporate Cool and evaporate the solvent Monitor_TLC->Cool_Evaporate Recrystallize Purify by recrystallization Cool_Evaporate->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for the N-methylation of 2-pyridone-5-carboxylic acid.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

  • Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive. Handle them with care.

  • Work with flammable solvents in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved in a two-step process starting from methyl coumalate. The provided protocols offer a detailed guide for the laboratory preparation of this important metabolite. By following these procedures, researchers can obtain the target compound for use in a variety of scientific investigations.

References

Application Notes and Protocols for HPLC Analysis of N(1)-methyl-2-pyridone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a primary metabolite of nicotinamide (Vitamin B3), in biological matrices. The protocols are designed for researchers in drug metabolism, clinical diagnostics, and nutritional science.

Introduction

This compound, also referred to as 2PY, is a significant biomarker for assessing niacin status and is implicated as a potential uremic toxin in chronic kidney disease.[1][2] Accurate and robust analytical methods are crucial for its quantification in various biological samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for this purpose, offering good sensitivity and reproducibility.[3][4]

Metabolic Pathway of Nicotinamide to 2PY

The metabolic conversion of nicotinamide to 2PY is a key pathway in human physiology. This process primarily involves methylation and subsequent oxidation.

Nicotinamide Nicotinamide (NAM) MNA N(1)-methylnicotinamide (MNA) Nicotinamide->MNA Nicotinamide N-methyltransferase (NNMT) TwoPY N(1)-methyl-2-pyridone- 5-carboxylic acid (2PY) MNA->TwoPY Aldehyde Oxidase FourPY N(1)-methyl-4-pyridone- 3-carboxamide (4PY) MNA->FourPY Aldehyde Oxidase

Caption: Metabolic conversion of Nicotinamide to 2PY and 4PY.

HPLC Methodologies for 2PY Analysis

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of 2PY in urine and plasma. The selection of the appropriate method depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated HPLC methods for 2PY analysis.

ParameterMethod 1 (Urine)Method 2 (Urine)Method 3 (Plasma)
Linearity Range Up to 1500 µmol/L[4]Not SpecifiedNot Specified
Intra-assay Precision (%CV) < 8%[4]Not SpecifiedNot Specified
Inter-assay Precision (%CV) < 8%[4]Not SpecifiedNot Specified
Recovery > 80%[4]Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) < 20% CV[4]50 ng/mL (0.32 µmol/L)[1]Not Specified

Experimental Protocols

Protocol 1: Analysis of 2PY in Human Urine

This protocol is based on a simple ion-pairing reversed-phase HPLC method with UV detection.[5]

3.1. Materials and Reagents

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • 1-Heptanesulfonic acid sodium salt

  • Trimethylamine

  • Phosphoric acid

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (polymer-based mixed-mode anion exchange)

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 7-ODS-L, 250 mm x 4.6 mm, 7 µm particle size).[5]

  • Mobile Phase: A gradient of methanol and a phosphate buffer (pH 7.0) containing 1-heptanesulfonic acid as the ion-pairing agent and trimethylamine as a modifier.[5] A simpler isocratic mobile phase of 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v; pH adjusted to 3.0 with phosphoric acid) can also be used.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 260 nm.[5]

  • Injection Volume: 20 µL.

3.3. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the 2PY with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Simultaneous Analysis of 2PY and NMN in Urine

This method utilizes a salting-out assisted liquid/liquid extraction for 2PY.[4]

3.1. Materials and Reagents

  • 2PY and N(1)-methylnicotinamide (NMN) standards

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Salts for liquid-liquid extraction (e.g., ammonium sulfate)

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: HPLC with a UV detector.

  • Column: Biphenyl column (100 x 2.1 mm, 2.6-µm).[4]

  • Mobile Phase: Specific composition not detailed, but will be a suitable buffer/organic solvent mixture for reversed-phase chromatography.

  • Detection: UV detection (wavelength not specified).

3.3. Sample Preparation

  • To a urine sample, add a salting-out agent and an extraction solvent.

  • Vortex vigorously to extract 2PY into the organic layer.

  • Separate the organic layer.

  • Evaporate the solvent and reconstitute the residue for injection.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of 2PY in biological samples.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine/Plasma) Precipitation Protein Precipitation (for plasma) Sample->Precipitation Extraction Extraction (SPE or LLE) Sample->Extraction Precipitation->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of 2PY.

Conclusion

The described HPLC methods provide reliable and reproducible means for the quantification of this compound in biological matrices. The choice of the specific protocol should be guided by the research question, sample availability, and laboratory capabilities. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: Quantification of N(1)-methyl-2-pyridone-5-carboxylic acid in Urine Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), also known as N1-Methyl-2-pyridone-5-carboxamide, is a primary metabolite of nicotinamide adenine dinucleotide (NAD+) degradation.[1] As a downstream product of niacin (Vitamin B3) metabolism, the quantification of 2PY in urine is a valuable tool for assessing niacin nutritional status and investigating the overall dynamics of NAD+ catabolism.[2][3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, making its metabolism a key area of interest in aging, metabolic diseases, and oncology.[4]

Furthermore, 2PY has been identified as a uremic toxin, accumulating in patients with chronic kidney disease (CKD).[5][6] Elevated levels are associated with the severity of renal insufficiency.[7] Therefore, accurate and robust quantification of urinary 2PY is essential for both nutritional assessment and clinical research, particularly in studies involving kidney function and cardiovascular health.[3][8]

This application note provides a detailed protocol for the quantification of 2PY in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][9]

Principle of the Method

This method employs a simple "dilute-and-shoot" sample preparation followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Urine samples are first diluted with a solvent containing a stable isotope-labeled internal standard (IS) to ensure accuracy and account for matrix effects. The diluted sample is then injected into an LC system where 2PY is separated from other urinary components on a reversed-phase column. The analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both 2PY and its internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2PY.

Metabolic Pathway of 2PY Formation

Nicotinamide (NAM), a form of Vitamin B3, is converted to nicotinamide adenine dinucleotide (NAD+). Excess NAD+ and NAM are catabolized in the liver. NAM is methylated by nicotinamide-N-methyltransferase (NNMT) to form N-methyl-nicotinamide (MNA). MNA is then oxidized by aldehyde oxidase (AOX1) to generate this compound (2PY) and N-methyl-4-pyridone-5-carboxamide (4PY), which are subsequently excreted in the urine.[5][6]

cluster_pathway Metabolic Pathway from Nicotinamide to 2PY NAM Nicotinamide (NAM) MNA N-methyl-nicotinamide (MNA) NAM->MNA NNMT PY2 This compound (2PY) MNA->PY2 AOX1 Urine Urinary Excretion PY2->Urine

Caption: Metabolic conversion of Nicotinamide (NAM) to 2PY for urinary excretion.

Materials and Reagents

  • Standards: 2PY analytical standard (Sigma-Aldrich or equivalent), N(1)-methyl-d3-2-pyridone-5-carboxylic acid (d3-2PY) or other suitable stable isotope-labeled internal standard.

  • Solvents: LC-MS grade methanol, acetonitrile, and water (Fisher Scientific, Supelco, or equivalent).

  • Additives: Formic acid (Optima™ LC/MS grade, Fisher Scientific or equivalent).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.

  • Equipment: Calibrated micropipettes, vortex mixer, microcentrifuge, analytical balance, LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters).

Experimental Protocols

Urine Sample Collection and Storage
  • Collection: Collect a midstream urine sample in a sterile container.[10][11] First-morning void samples are often more concentrated and may be preferred.[12] For 24-hour excretion studies, collect all urine over a 24-hour period in a suitable container, keeping it refrigerated during collection.[13]

  • Storage: Perform analysis as soon as possible. If immediate analysis is not possible, samples should be refrigerated at 2-8°C for short-term storage (up to 24 hours).[12] For long-term storage, aliquot and freeze samples at -80°C to prevent degradation of analytes. Avoid repeated freeze-thaw cycles.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2PY and the internal standard (IS) in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2PY primary stock with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working IS solution (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Curve: Prepare calibration standards by spiking the appropriate working standard solution into a pooled urine matrix (or a surrogate matrix like water with 4% BSA) to achieve final concentrations covering the expected physiological range.

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations in a pooled urine matrix, independent of the calibration standards.

Urine Sample Preparation

The following protocol outlines a simple and high-throughput "dilute-and-shoot" method.

cluster_workflow Urine Sample Preparation Workflow start Thaw Urine Sample (if frozen) vortex1 Vortex Sample (10 seconds) start->vortex1 pipette Pipette 20 µL Urine into Microtube vortex1->pipette add_is Add 180 µL of Internal Standard Solution pipette->add_is vortex2 Vortex to Mix (30 seconds) add_is->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer end Inject into LC-MS/MS System transfer->end

Caption: Workflow for the preparation of urine samples for 2PY analysis.

Protocol Steps:

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Pipette 20 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 180 µL of the IS working solution (this results in a 1:10 dilution).

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet any precipitated proteins and particulates.[14]

  • Carefully transfer the supernatant to an autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters that may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 2% B

    • 0.5 - 3.0 min: 2% to 95% B

    • 3.0 - 3.5 min: 95% B

    • 3.5 - 4.0 min: 95% to 2% B

    • 4.0 - 5.0 min: 2% B (Re-equilibration)

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temp: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • 2PY: Q1: 153.1 m/z -> Q3: 108.1 m/z

    • d3-2PY (IS): Q1: 156.1 m/z -> Q3: 111.1 m/z (Note: The exact m/z values and collision energies should be optimized by infusing pure standards.)

cluster_lcms LC-MS/MS Analysis Workflow A Sample Injection (5 µL) B LC Separation (Reversed-Phase C18) A->B C Ionization (ESI+) B->C D Mass Filtration (Q1) (Precursor Ion) C->D E Fragmentation (Q2) (Collision Cell) D->E F Mass Filtration (Q3) (Product Ion) E->F G Detection & Data Acquisition F->G H Data Processing (Peak Integration & Quantification) G->H

Caption: General workflow for the instrumental analysis of 2PY by LC-MS/MS.

Data Presentation: Quantitative Summary

The concentration of 2PY in urine can vary significantly based on age, diet (niacin intake), and kidney function.[2] Values are often normalized to urinary creatinine to account for variations in urine dilution.

Population/ConditionMatrix2PY Concentration (µmol/L)2PY Concentration (ng/mL)Citation(s)
Healthy Subjects (Young) Plasma0.39 ± 0.2259 ± 33[2][5]
Healthy Subjects (Older) Plasma~1.01 (2.6-fold higher than young)~154[2]
Healthy Subjects (General) Urine9.01 ± 4.471370 ± 680[5]
Uremic Patients (Non-dialysis) Urine26.42 ± 21.564020 ± 3280[5]
Renal Transplant Recipients 24-h Urine178.1 (median, µmol/day)-[3]
Healthy Kidney Donors 24-h Urine155.6 (median, µmol/day)-[3]

Note: 1 µmol/L is equivalent to 152.15 ng/mL for 2PY (Molecular Weight: 152.15 g/mol ).[1] Data is presented as mean ± SD or median where specified in the source.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific protocol for the quantification of this compound in human urine. The simple sample preparation procedure allows for high-throughput analysis, making it suitable for large-scale clinical and epidemiological studies. This application is critical for researchers investigating niacin metabolism, NAD+ biology, and the pathophysiology of diseases such as chronic kidney disease.

References

Application Notes and Protocols for the Extraction of N(1)-methyl-2-pyridone-5-carboxylic acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) is a primary metabolite of nicotinamide (Vitamin B3) and its derivatives. Accurate quantification of 2PY in biological matrices such as plasma and urine is crucial for various research areas, including nutrition, toxicology, and drug metabolism studies. The choice of extraction method is critical to ensure high recovery, minimize matrix effects, and achieve the required sensitivity for analysis, typically by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

These application notes provide detailed protocols for the extraction of 2PY from plasma and urine using three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The quantitative performance of these methods is summarized to aid in the selection of the most appropriate technique for a given research need.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the extraction of 2PY from plasma and urine using different methods. These values are compiled from various sources and represent expected performance. Actual results may vary depending on the specific experimental conditions and instrumentation.

Table 1: Quantitative Performance for 2PY Extraction from Human Plasma

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Polymeric Reversed-Phase)
Recovery > 85%80-95%> 90%
Matrix Effect Ion suppression may be presentReduced matrix effectsMinimal matrix effects
Limit of Detection (LOD) 0.5 - 2 ng/mL0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]0.5 µg l−1[2]0.1 - 1 ng/mL
Precision (%RSD) < 15%< 10%< 10%
Accuracy (%Bias) ± 15%± 10%± 10%

Table 2: Quantitative Performance for 2PY Extraction from Human Urine

ParameterDirect Injection (Dilute-and-Shoot)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction (Mixed-Mode Cation Exchange)
Recovery Not Applicable> 80%[3]> 90%
Matrix Effect Significant ion suppression/enhancementModerate matrix effectsMinimal matrix effects
Limit of Detection (LOD) 5 - 10 ng/mL0.5 - 5 ng/mL0.1 - 2 ng/mL
Lower Limit of Quantification (LLOQ) 10 - 20 ng/mL1 - 10 ng/mL0.5 - 5 ng/mL
Precision (%RSD) < 20%< 15%< 10%
Accuracy (%Bias) ± 20%± 15%± 15%

Experimental Protocols

Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a commonly used precipitant.

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an appropriate internal standard) to the plasma sample.[4] This creates a 3:1 (v/v) ratio of acetonitrile to plasma.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[5]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[5]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

cluster_0 Protein Precipitation Workflow plasma 100 µL Plasma add_acn Add 300 µL Ice-Cold Acetonitrile (with IS) plasma->add_acn vortex1 Vortex (30s) add_acn->vortex1 incubate Incubate (-20°C, 20 min) vortex1->incubate centrifuge1 Centrifuge (14,000g, 10 min, 4°C) incubate->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge (10,000g, 5 min) vortex2->centrifuge2 analysis UPLC-MS/MS Analysis centrifuge2->analysis

Protein Precipitation Workflow for Plasma
Liquid-Liquid Extraction (LLE) for Urine and Plasma Samples

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[1][6] This method is effective in removing salts and other polar interferences from urine and can also be applied to plasma after protein precipitation.

Protocol for Urine:

  • Pipette 500 µL of urine into a 2 mL microcentrifuge tube.

  • Add 50 µL of internal standard solution.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol for Plasma:

  • Perform protein precipitation as described in the PPT protocol (steps 1-5).

  • To the supernatant, add 1 mL of ethyl acetate.

  • Follow steps 4-9 of the LLE protocol for urine.

cluster_1 Liquid-Liquid Extraction Workflow sample 500 µL Urine or PPT Supernatant add_is Add Internal Standard sample->add_is add_solvent Add 1 mL Ethyl Acetate add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10,000g, 10 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE is a highly selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE. For an acidic compound like 2PY, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective. The following is a general protocol for a polymeric reversed-phase SPE cartridge that can be adapted for 2PY.

Protocol:

  • Sample Pre-treatment (Plasma): Perform protein precipitation as described in the PPT protocol (steps 1-5) and dilute the supernatant 1:1 with 2% phosphoric acid in water.

  • Sample Pre-treatment (Urine): Centrifuge urine at 5,000 x g for 10 minutes. Dilute 100 µL of supernatant with 900 µL of 2% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 2PY from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex, centrifuge, and transfer to an autosampler vial for UPLC-MS/MS analysis.

cluster_2 Solid-Phase Extraction Workflow pretreatment Sample Pre-treatment (Acidification) loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Wash (5% Methanol) loading->washing elution Elution (Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis

Solid-Phase Extraction Workflow

Concluding Remarks

The choice of extraction method for this compound depends on the specific requirements of the study, including the biological matrix, required sensitivity, available equipment, and desired sample throughput. Protein precipitation is a rapid and simple method suitable for high-throughput screening, though it may be susceptible to matrix effects. Liquid-liquid extraction offers improved cleanliness and is effective for both plasma and urine. Solid-phase extraction provides the cleanest extracts and the highest sensitivity, making it ideal for quantitative studies requiring low limits of detection. It is recommended to validate the chosen method in-house to ensure it meets the specific performance criteria for the intended application.

References

Application Notes and Protocols: N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) as a Biomarker for Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a major metabolite of nicotinamide (Vitamin B3), has emerged as a significant biomarker for chronic kidney disease (CKD).[1][2] Under normal physiological conditions, 2PY is excreted in the urine. However, in patients with impaired renal function, 2PY accumulates in the plasma, with concentrations correlating with the severity of CKD.[3][4] This accumulation has led to its classification as a uremic toxin by the European Uremic Toxin (EUTox) working group.[2] Beyond its role as a biomarker, 2PY is an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, suggesting its potential contribution to the pathophysiology of uremia.[2][3] Furthermore, recent studies have explored its involvement in signaling pathways associated with renal fibrosis, such as the Akt pathway.[5][6]

These application notes provide a comprehensive overview of 2PY as a kidney disease biomarker, including its clinical significance, relevant signaling pathways, and detailed protocols for its quantification in biological samples.

Data Presentation

The following tables summarize the quantitative data on 2PY concentrations in various populations, providing a clear comparison between healthy individuals and patients at different stages of chronic kidney disease.

Table 1: Plasma/Serum Concentrations of 2PY in Healthy Individuals and Patients with Chronic Kidney Disease (CKD)

Population2PY Concentration (µM)NotesReference
Healthy Subjects0.83 ± 0.18[3]
Healthy Subjects0.92 ± 0.13[1]
Healthy Subjects (Young, 5-16 years)0.39 ± 0.22[1]
Healthy Subjects (Older, 50-90 years)~1.012.6-fold higher than young subjects[1]
CKD Patients (Pre-dialysis)Progressively increases with CKD stage[1]
CKD Patients (Chronic Renal Failure)Up to 40[3]
Hemodialysis Patients20.37 ± 12.29[1]
Hemodialysis Patients (NAM-supplemented)139.93 ± 116.66After 24 weeks of nicotinamide treatment[1]
Post-Kidney TransplantReturns to normal range[3]

Table 2: Urinary Excretion of 2PY

Population2PY Excretion (µmol/day)NotesReference
Healthy Kidney Donors (Pre-donation)155.6 (119.6–217.6)Median (Interquartile Range)[7]
Healthy Kidney Donors (Post-donation)Increased ratio of 2Py/N1-MN[7]
Renal Transplant Recipients178.1 (130.3–242.8)Median (Interquartile Range)[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of 2PY, its mechanism of action as a PARP-1 inhibitor, its involvement in the Akt signaling pathway related to renal fibrosis, and a general workflow for its quantification.

cluster_0 Metabolic Pathway of 2PY NAD NAD+ Nicotinamide Nicotinamide (NAM) NAD->Nicotinamide PARP-1 MNAM N1-methylnicotinamide (MNAM) Nicotinamide->MNAM NNMT TwoPY This compound (2PY) MNAM->TwoPY Aldehyde Oxidase FourPY N1-methyl-4-pyridone-3-carboxamide (4PY) MNAM->FourPY Aldehyde Oxidase Urine Urinary Excretion TwoPY->Urine FourPY->Urine

Caption: Metabolic pathway of this compound (2PY).

cluster_1 2PY as a PARP-1 Inhibitor DNA_damage DNA Damage PARP1_inactive PARP-1 (inactive) DNA_damage->PARP1_inactive PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active binds to DNA breaks PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR uses NAD+ TwoPY 2PY TwoPY->PARP1_active inhibits NAD NAD+ DNA_repair DNA Repair PAR->DNA_repair recruits repair proteins

Caption: Mechanism of PARP-1 inhibition by 2PY.

cluster_2 2PY and Akt Signaling in Renal Fibrosis TGFb TGF-β1 PI3K PI3K TGFb->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b inhibits Snail Snail GSK3b->Snail inhibits EMT Epithelial-to-Mesenchymal Transition (EMT) Snail->EMT promotes Fibrosis Renal Fibrosis EMT->Fibrosis TwoPY 2PY TwoPY->pAkt may inhibit

Caption: Postulated role of 2PY in the Akt signaling pathway in renal fibrosis.

cluster_3 Experimental Workflow for 2PY Quantification Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation / Extraction) Sample->Preparation Analysis LC-MS/MS or HPLC Analysis Preparation->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification

Caption: General workflow for the quantification of 2PY in biological samples.

Experimental Protocols

Protocol 1: Quantification of 2PY in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of 2PY in human plasma. Optimization of specific parameters may be required based on the instrumentation used.

1. Materials and Reagents:

  • This compound (2PY) analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled 2PY

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (control and study samples)

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 2PY: (Precursor ion > Product ion) - To be determined by direct infusion of the standard.

    • IS: (Precursor ion > Product ion) - To be determined by direct infusion of the standard.

  • Data Analysis: Quantify 2PY concentration using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Protocol 2: Quantification of 2PY in Human Urine using HPLC-UV

This protocol outlines a general method for the quantification of 2PY in urine samples using HPLC with UV detection.

1. Materials and Reagents:

  • This compound (2PY) analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid

  • Ultrapure water

  • Human urine (control and study samples)

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 3,000 x g for 10 minutes to remove any particulate matter.

  • Dilute the supernatant 1:10 with the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-UV Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: 10 mM Potassium dihydrogen phosphate-acetonitrile (96:4, v/v), with the pH adjusted to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Detection: UV at 260 nm.

  • Data Analysis: Quantify 2PY concentration using a calibration curve prepared with the analytical standard in the mobile phase.

Conclusion

This compound is a valuable biomarker for assessing kidney function and may play a role in the pathophysiology of chronic kidney disease. Its concentration in plasma is strongly correlated with the decline in renal function, making it a useful tool for monitoring disease progression and the efficacy of therapeutic interventions. The provided protocols offer a starting point for the reliable quantification of 2PY in clinical and research settings. Further investigation into the precise mechanisms by which 2PY contributes to uremic toxicity and renal fibrosis is warranted and may reveal novel therapeutic targets for the management of CKD.

References

Commercial Suppliers and Analytical Protocols for N(1)-methyl-2-pyridone-5-carboxylic acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Comprehensive Application Notes and Protocols for the Quantification of N(1)-methyl-2-pyridone-5-carboxylic acid

This document provides detailed information on commercial suppliers of the this compound analytical standard, along with comprehensive, step-by-step protocols for its quantification in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Commercial Availability of Analytical Standard

This compound (2-Py), a key metabolite of nicotinamide, is available as an analytical standard from several reputable chemical suppliers. Ensuring the use of a high-purity standard is critical for accurate quantification in research and clinical applications.

Table 1: Commercial Suppliers of this compound Standard

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (Merck) N-Methyl-2-pyridone-5-carboxamide701-44-0≥95% (HPLC)Also known as 1,6-Dihydro-1-methyl-6-oxonicotinamide. Suitable for metabolomics research.
Cayman Chemical Nudifloramide (N-methyl-2-Pyridone-5-Carboxamide)701-44-0≥95%Provided as a crystalline solid.
BioCrick N1-Methyl-2-pyridone-5-carboxamide701-44-0High Purity (NMR confirmed)-

Metabolic Pathway of Nicotinamide

This compound is a terminal metabolite in the catabolism of nicotinamide (a form of Vitamin B3). Understanding this pathway is crucial for interpreting its physiological and pathological significance.

Nicotinamide Nicotinamide MNA N(1)-methylnicotinamide Nicotinamide->MNA NNMT Pyridone N(1)-methyl-2-pyridone-5-carboxamide MNA->Pyridone AOX1

Caption: Metabolic conversion of Nicotinamide to this compound.

Analytical Method Performance

Various analytical methods have been developed and validated for the quantification of this compound in biological samples, primarily urine and plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.

Table 2: Summary of Quantitative Data from Analytical Methods

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) >0.99Not specified
Concentration Range Up to 1500 µmol/L in urineNot specified
Limit of Quantification (LOQ) Below 20% CV at LOQ50 ng/mL in plasma
Intra-assay Precision (%CV) <8%Not specified
Inter-assay Precision (%CV) <8%Not specified
Recovery >80%Not specified

Experimental Protocols

The following sections provide detailed protocols for the analysis of this compound.

Protocol 1: Quantification in Human Urine by HPLC-UV

This protocol is adapted for the simultaneous analysis of this compound (2-Py) and its precursor, N(1)-methylnicotinamide (NMN), in urine samples.[1]

1. Materials and Reagents

  • This compound standard

  • N(1)-methylnicotinamide (NMN) standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Sulfate

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (Cation exchange)

2. Standard Solution Preparation

  • Prepare individual stock solutions of 2-Py and NMN in ultrapure water at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solutions with ultrapure water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.

  • For 2-Py analysis (Salting-out assisted liquid-liquid extraction):

    • To 200 µL of supernatant, add 800 µL of acetonitrile and 100 mg of ammonium sulfate.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the upper acetonitrile layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • For NMN analysis (Cation exchange SPE):

    • Condition a cation exchange SPE cartridge according to the manufacturer's instructions.

    • Load 200 µL of the urine supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute NMN with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

4. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm particle size[1]

  • Mobile Phase A: 10 mM Phosphate buffer, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient: 90:10 (A:B)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection: 261 nm[2]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of 2-Py and NMN in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification in Human Plasma by LC-MS/MS

This protocol outlines a sensitive method for the determination of 2-Py in plasma, often employed in clinical research due to its high specificity.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Isotope-labeled this compound (e.g., d3-2-Py)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Standard and IS Solution Preparation

  • Prepare a stock solution of 2-Py (1 mg/mL) and the IS (100 µg/mL) in methanol.

  • Prepare working standard solutions for the calibration curve by spiking appropriate amounts of the 2-Py stock solution into a blank plasma matrix.

  • Prepare a working IS solution by diluting the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 300 µL of the working IS solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Sciex Triple Quad 5500 or equivalent with an electrospray ionization (ESI) source

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • 2-Py: To be determined by direct infusion of the standard (e.g., Q1: 153.1 -> Q3: 136.1)

    • d3-2-Py (IS): To be determined by direct infusion of the standard (e.g., Q1: 156.1 -> Q3: 139.1)

  • Key MS Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, temperature, gas flows) and compound-dependent parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for 2-Py and the IS.

  • Calculate the peak area ratio (2-Py/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of 2-Py in the unknown samples from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Extraction Extraction (LLE/SPE/PPT) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC LC Separation Reconstitution->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols: In Vitro Assays Using N(1)-methyl-2-pyridone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro uses of N(1)-methyl-2-pyridone-5-carboxylic acid, also commonly known as N-methyl-2-pyridone-5-carboxamide (2PY), a key metabolite of nicotinamide (Vitamin B3). This document includes summaries of its biological activities, detailed protocols for relevant in vitro assays, and visualizations of associated pathways and workflows.

Biological Activity and Applications

This compound (2PY) is a significant bioactive molecule with several in vitro applications. It is recognized as a uremic toxin, accumulating in patients with chronic kidney disease.[1][2][3] A primary area of research interest is its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and genomic stability.[1][4] Furthermore, 2PY has been investigated for its effects on cyclooxygenase (COX) dependent pathways, which are involved in inflammation and vasodilation.[5]

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

2PY has been identified as an inhibitor of PARP-1 activity.[1][4] This inhibition is of interest in various research contexts, including cancer biology and toxicology. The inhibitory effect of 2PY on PARP-1 is concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) in the micromolar range.

Modulation of Cyclooxygenase (COX) Pathways

In vitro studies have explored the influence of 2PY on the production of prostaglandins, key mediators of inflammation and vascular tone. Specifically, its impact on prostacyclin (PGI2) and prostaglandin E2 (PGE2) secretion has been examined, revealing a low but significant cyclooxygenase-dependent vasodilating activity.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro assays involving this compound.

ParameterTargetAssay TypeValueReference
IC50 PARP-1Enzyme Inhibition Assay8 µM[1][4]
Effect on Coronary Flow CyclooxygenaseRat Heart PerfusionSlight but significant increase at 100 µmol/l[5]
Effect on PGI2 & PGE2 Secretion -In Vitro Cell CultureNo significant effect observed[5]

Experimental Protocols

Protocol 1: In Vitro PARP-1 Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • This compound (2PY)

  • Nicotinamide adenine dinucleotide (NAD+), biotinylated

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Histone H1 (or other suitable PARP-1 substrate)

  • Streptavidin-coated microplates

  • Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)

  • Reporter enzyme substrate (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dilute this compound to various concentrations in the assay buffer.

    • Prepare a solution of PARP-1 enzyme, activated DNA, and histone H1 in assay buffer.

    • Prepare a solution of biotinylated NAD+ in assay buffer.

  • Assay Reaction:

    • To the wells of a microplate, add the PARP-1 enzyme mixture.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer only) and a positive control inhibitor (e.g., Olaparib).

    • Initiate the reaction by adding the biotinylated NAD+ solution to all wells.

    • Incubate the plate at 37°C for 1 hour.

  • Detection:

    • Stop the reaction by adding a suitable stop reagent or by placing the plate on ice.

    • Transfer the reaction mixtures to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate again to remove unbound antibody.

    • Add the HRP substrate (TMB) and incubate in the dark until a color develops.

    • Stop the colorimetric reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessment of Cyclooxygenase-Dependent Vasodilation

This protocol provides a general framework for assessing the effect of this compound on coronary flow in an isolated heart model.

Materials:

  • Isolated rat heart perfusion system (Langendorff apparatus)

  • Krebs-Henseleit buffer

  • This compound (2PY)

  • Indomethacin (a non-selective COX inhibitor)

  • Bradykinin (a known vasodilator)

  • Flow probe and data acquisition system

Procedure:

  • Heart Preparation:

    • Anesthetize a rat and excise the heart.

    • Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

  • Stabilization:

    • Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady coronary flow is achieved.

  • Experimental Protocol:

    • Record the baseline coronary flow.

    • Infuse this compound at the desired concentration (e.g., 100 µmol/l) into the perfusion buffer and record the change in coronary flow.

    • After a washout period, infuse a known vasodilator like bradykinin as a positive control to confirm the responsiveness of the preparation.

    • To determine if the effect is cyclooxygenase-dependent, pre-treat a separate heart preparation with indomethacin (e.g., 50 µmol/l) for a period before infusing this compound and observe any changes in the response.

  • Data Analysis:

    • Measure the coronary flow rate before, during, and after the administration of each compound.

    • Express the changes in coronary flow as a percentage of the baseline flow.

    • Compare the effect of this compound in the presence and absence of indomethacin to assess the involvement of cyclooxygenase.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical workflow for an in vitro enzyme inhibition assay.

NAD_Metabolism Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT MNA N1-methylnicotinamide (MNA) NNMT->MNA AO Aldehyde Oxidase (AO) MNA->AO TwoPY N(1)-methyl-2-pyridone- 5-carboxylic acid (2PY) AO->TwoPY FourPY N(1)-methyl-4-pyridone- 3-carboxamide (4PY) AO->FourPY

Caption: Metabolic pathway of this compound.

Inhibition_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Prep_Enzyme Prepare Enzyme Solution Mix Combine Enzyme, Inhibitor, and Controls in Plate Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Start_Rxn Initiate Reaction with Substrate Prep_Substrate->Start_Rxn Prep_Inhibitor Prepare Inhibitor Dilutions (this compound) Prep_Inhibitor->Mix Incubate_1 Pre-incubate Enzyme and Inhibitor Mix->Incubate_1 Incubate_1->Start_Rxn Incubate_2 Incubate for a Defined Time Start_Rxn->Incubate_2 Stop_Rxn Stop Reaction Incubate_2->Stop_Rxn Measure Measure Signal (e.g., Absorbance, Fluorescence) Stop_Rxn->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for N(1)-methyl-2-pyridone-5-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a primary metabolite of nicotinamide (Vitamin B3) and caffeine, has garnered significant interest in biomedical research.[1] It is recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD). The primary known mechanism of action for 2PY at the cellular level is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair and the regulation of chromatin structure.[2][3][4] This document provides detailed application notes and proposed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Introduction

This compound (2PY) is an endogenous compound that plays a significant role in the pathophysiology of uremia. Its accumulation in CKD patients is associated with various cellular dysfunctions. The inhibitory effect of 2PY on PARP-1 suggests its potential application as a tool to study DNA repair mechanisms and to model the cellular effects of uremia in vitro. These protocols are designed to provide a framework for researchers to explore the cytotoxic and PARP-1 inhibitory effects of 2PY in relevant cell lines.

Biological Activity and Potential Applications

The primary established biological activity of 2PY is the inhibition of PARP-1.[2][3][4] This activity can be harnessed in cell culture to:

  • Investigate DNA Repair Pathways: By inhibiting PARP-1, 2PY can be used to study the cellular response to DNA damage and the interplay between different DNA repair mechanisms.

  • Model Uremic Toxicity: Researchers can use 2PY to mimic the effects of uremic toxin accumulation on various cell types, such as renal tubular cells, endothelial cells, and cardiomyocytes, to understand the cellular and molecular mechanisms of CKD-associated complications.

  • Drug Development: As a known PARP inhibitor, 2PY can serve as a reference compound in the screening and development of novel PARP inhibitors for cancer therapy.

Data Presentation

The following table summarizes the key quantitative data for the biological activity of this compound.

ParameterValueCell-Free/Cell-BasedReference
PARP-1 Inhibition (IC50) 8 µM (1.22 mg/L)Cell-Free[2][3][4]

Signaling Pathway

The diagram below illustrates the metabolic pathway leading to the formation of this compound and its subsequent inhibition of PARP-1, which plays a crucial role in DNA repair.

cluster_0 NAD+ Metabolism cluster_1 Cellular Process NAD Nicotinamide Adenine Dinucleotide (NAD+) NAM Nicotinamide (NAM) NAD->NAM Degradation MNA N1-methylnicotinamide (MNA) NAM->MNA NNMT TwoPY This compound (2PY) MNA->TwoPY Aldehyde Oxidase PARP1 PARP-1 TwoPY->PARP1 Inhibition DNAdamage DNA Damage DNAdamage->PARP1 Activation DNARepair DNA Repair PARP1->DNARepair Initiation

Metabolic pathway of 2PY and its inhibitory effect on PARP-1.

Experimental Protocols

Note: The following protocols are proposed methodologies based on the known biological activities of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Assessment of 2PY Cytotoxicity using a Kidney Cell Line (e.g., HK-2)

This protocol outlines a method to determine the cytotoxic effects of 2PY on a human proximal tubular epithelial cell line (HK-2), which is relevant for studying uremic toxicity.

Materials:

  • This compound (powder)

  • HK-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent

  • DMSO

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of 2PY Stock Solution: Prepare a 10 mM stock solution of 2PY in sterile PBS or cell culture medium. Further dilute the stock solution to prepare working concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of 2PY. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Evaluation of PARP-1 Inhibition in a Cancer Cell Line (e.g., HeLa)

This protocol describes a method to assess the PARP-1 inhibitory activity of 2PY in a cellular context. This can be performed by inducing DNA damage and measuring the subsequent PARP-1 activity.

Materials:

  • This compound

  • HeLa cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Hydrogen peroxide (H₂O₂) or other DNA damaging agent

  • PARP-1 activity assay kit (colorimetric or fluorescent)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Seeding: Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment with 2PY: Treat the cells with various concentrations of 2PY (e.g., 0, 5, 10, 20 µM) for 2-4 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Induction of DNA Damage: After pre-treatment, add a DNA damaging agent like H₂O₂ (e.g., 100 µM) to the culture medium for a short period (e.g., 15-30 minutes) to induce DNA strand breaks and activate PARP-1.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using the lysis buffer provided in the PARP-1 activity assay kit.

  • PARP-1 Activity Assay: Perform the PARP-1 activity assay on the cell lysates according to the manufacturer's instructions. This typically involves measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Data Analysis: Quantify the PARP-1 activity for each treatment condition. Compare the activity in 2PY-treated cells to the untreated and positive controls to determine the extent of PARP-1 inhibition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general experimental workflow for investigating the effects of 2PY and the logical relationship of its known mechanism.

cluster_workflow General Experimental Workflow start Start cell_culture Cell Line Selection (e.g., HK-2, HeLa) start->cell_culture seeding Cell Seeding cell_culture->seeding treatment Treatment with 2PY (Dose-Response and Time-Course) seeding->treatment assays Perform Cellular Assays (Cytotoxicity, PARP activity, etc.) treatment->assays data_analysis Data Analysis and Interpretation assays->data_analysis end Conclusion data_analysis->end

A generalized experimental workflow for studying 2PY.

cluster_logic Logical Relationship of 2PY's Action TwoPY This compound (2PY) PARP_inhibition PARP-1 Inhibition TwoPY->PARP_inhibition DNA_repair_impairment Impaired DNA Repair PARP_inhibition->DNA_repair_impairment Cytotoxicity Cellular Cytotoxicity DNA_repair_impairment->Cytotoxicity

The logical cascade of 2PY's cellular effects.

Conclusion

This compound is a valuable research tool for investigating the cellular mechanisms of uremic toxicity and the role of PARP-1 in DNA repair. The protocols provided herein offer a starting point for researchers to explore the multifaceted biological activities of this compound in a cell culture setting. Further optimization and adaptation of these methods will be necessary to suit specific research questions and experimental systems.

References

Applications of N(1)-methyl-2-pyridone-5-carboxylic acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

N(1)-methyl-2-pyridone-5-carboxylic acid, more commonly known as N-methyl-2-pyridone-5-carboxamide (2PY or NMPC), is a prominent metabolite in human physiology.[1] As a major breakdown product of nicotinamide (a form of Vitamin B3) and nicotinamide adenine dinucleotide (NAD), 2PY offers a window into crucial metabolic pathways.[1][2] Its accumulation in certain pathological states has positioned it as a significant biomarker in metabolomics research, particularly in the context of kidney disease.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the role of 2PY in metabolomics.

Applications in Metabolomics Research

The primary application of 2PY in metabolomics is its use as a biomarker for various physiological and pathological conditions.

  • Chronic Kidney Disease (CKD): 2PY is a well-established uremic toxin, a substance that accumulates in the body due to impaired kidney function.[2][3] Serum concentrations of 2PY are significantly elevated in patients with chronic renal failure and correlate with the progression of the disease.[3] Monitoring 2PY levels can therefore aid in the assessment of kidney function and disease severity.[2] Although it can be removed by dialysis, its concentration tends to rebound after the procedure.[2][3]

  • Uranium Exposure: Studies have identified 2PY as a potential biomarker for uranium uptake.[4][5]

  • Obesity and Metabolic Syndrome: Salivary levels of 2PY have been found to have a high positive association with obesity in children.[4][5]

  • Cancer Prognosis: In patients with intrahepatic cholangiocarcinoma, elevated serum levels of 2PY have been associated with a poorer recurrence-free survival.[6]

  • Drug Metabolism: 2PY is also a metabolite of caffeine and niacin, making its measurement relevant in studies of drug metabolism and nutrition.[1][7]

While traditionally viewed as a toxin, recent research suggests a more complex role for 2PY, with some studies indicating potential anti-fibrotic and anti-inflammatory effects in the kidney.[8][9] This highlights the ongoing need for further research into its multifaceted biological activities.

Quantitative Data

The following tables summarize the reported concentrations of 2PY in various biological matrices and conditions.

Table 1: Serum/Plasma Concentrations of 2PY in Healthy Individuals and Patients with Chronic Kidney Disease (CKD)

PopulationMatrixConcentrationReference
Healthy IndividualsSerum1.37 ± 0.68 mg/L[5][10]
Uremic PatientsSerum4.02 ± 3.28 mg/L[5][10]
Uremic Patients (Max)Serum7.80 ± 3.59 mg/L[5][10]
Non-dialyzed CRF PatientsSerumSignificantly elevated vs. controls[3]

Table 2: Urinary Excretion of 2PY in Renal Transplant Recipients and Donors

PopulationMatrixExcretion Rate (μmol/day)Reference
Renal Transplant RecipientsUrine178.1 (130.3-242.8)[11]
Healthy Kidney DonorsUrine155.6 (119.6-217.6)[11]

Experimental Protocols

The quantification of 2PY in biological samples is typically achieved using chromatographic methods coupled with various detectors.

Protocol 1: Analysis of 2PY in Serum/Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies described for the analysis of 2PY and other NAD metabolites.[3]

1. Sample Preparation:

  • To 200 µL of serum or plasma, add 400 µL of ice-cold methanol to precipitate proteins.
  • Vortex the mixture for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05% acetic acid in water (e.g., 5:95 v/v).[7]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV detector at a wavelength of 260 nm.

3. Quantification:

  • Prepare a calibration curve using a series of known concentrations of a 2PY standard.
  • Quantify the 2PY concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of 2PY in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methodologies suitable for the sensitive and specific quantification of metabolites in complex matrices like urine.[11][12]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • Centrifuge at 5,000 x g for 5 minutes to pellet any precipitate.
  • Dilute the supernatant 1:10 with the initial mobile phase.
  • If necessary, include an internal standard for improved quantification accuracy.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A suitable reverse-phase C18 or a HILIC column.
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 2PY and any internal standard used. The precursor ion for 2PY is m/z 153.1 and a common product ion is m/z 94.1.

3. Quantification:

  • Generate a calibration curve using a certified 2PY standard.
  • Calculate the concentration of 2PY in the urine samples based on the peak area ratios of the analyte to the internal standard.

Metabolic and Signaling Pathways

Metabolic Pathway of 2PY Formation

2PY is a downstream metabolite of nicotinamide. The metabolic conversion involves two key enzymatic steps. First, nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNA). Subsequently, MNA is oxidized by aldehyde oxidase (AOX1) to yield 2PY.[12][13]

Nicotinamide Nicotinamide MNA N(1)-methylnicotinamide Nicotinamide->MNA NNMT TwoPY This compound (2PY) MNA->TwoPY AOX1

Metabolic pathway from Nicotinamide to 2PY.

Experimental Workflow for 2PY Metabolomics

A typical metabolomics workflow for the analysis of 2PY involves sample collection, preparation, instrumental analysis, and data processing.

cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Serum, Urine, Saliva) Sample_Preparation Sample Preparation (Protein Precipitation, Dilution) Sample_Collection->Sample_Preparation LC_MS LC-MS/MS Analysis Sample_Preparation->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation Biological Interpretation

General workflow for metabolomic analysis of 2PY.

Proposed Signaling Mechanisms of 2PY

The biological effects of 2PY are thought to be mediated through its interaction with key cellular enzymes.

  • PARP-1 Inhibition: 2PY is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair.[2][3] This inhibition may contribute to the toxic effects observed in uremia.[2]

  • Akt Pathway Inhibition: In contrast to its toxic role, recent studies suggest that 2PY may exert anti-fibrotic and anti-inflammatory effects by inhibiting the phosphorylation of Akt, a key protein in cellular signaling pathways that promote fibrosis.[8][9]

cluster_parp DNA Repair Pathway cluster_akt Fibrosis Pathway TwoPY N(1)-methyl-2-pyridone- 5-carboxylic acid (2PY) PARP1 PARP-1 TwoPY->PARP1 Inhibition pAkt p-Akt TwoPY->pAkt Inhibition DNA_Repair DNA Repair PARP1->DNA_Repair TGFb1 TGF-β1 Akt Akt TGFb1->Akt Akt->pAkt Phosphorylation Fibrosis Fibrosis & Inflammation pAkt->Fibrosis

Proposed signaling mechanisms of 2PY action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N(1)-methyl-2-pyridone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N(1)-methyl-2-pyridone-5-carboxylic acid for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically involves the N-methylation of a 2-pyridone-5-carboxylic acid ester followed by hydrolysis.

ProblemPotential Cause(s)Suggested Solution(s)
Low to no yield of the desired N-methylated product 1. Ineffective methylating agent. 2. Inappropriate base selection. 3. Suboptimal reaction temperature or time. 4. Poor quality starting materials.1. Use a more reactive methylating agent such as methyl iodide or dimethyl sulfate. 2. Employ a suitable base like potassium carbonate or sodium hydride to facilitate deprotonation of the pyridone nitrogen. 3. Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS. Stirring the reaction at room temperature for an extended period (e.g., 2.5 days) has been reported for similar N-alkylations.[1] 4. Ensure the purity of the starting 2-pyridone-5-carboxylic acid ester and methylating agent.
Presence of a significant amount of O-methylated byproduct The pyridone oxygen is a competing nucleophilic site for methylation. This is a common issue in the alkylation of pyridones.1. Solvent Selection: Use a polar aprotic solvent like DMF or DMSO, which can favor N-alkylation. 2. Base Selection: A stronger base like NaH might favor N-alkylation over a weaker base like K2CO3. 3. Temperature Control: Lowering the reaction temperature may increase the selectivity for N-methylation.
Incomplete hydrolysis of the methyl ester 1. Insufficient amount of base. 2. Reaction time is too short or the temperature is too low. 3. Steric hindrance around the ester group.1. Use a stoichiometric excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). For a similar pyridone ester hydrolysis, 2 equivalents of LiOH were found to be effective.[2] 2. Increase the reaction time and/or temperature. Hydrolysis at 0°C to room temperature is a common practice.[2] 3. If steric hindrance is a factor, consider using a stronger hydrolyzing agent or more forcing conditions, but be mindful of potential side reactions.
Formation of bis-carboxylic acid byproduct during hydrolysis If the starting material is a diester, non-selective hydrolysis can occur.For selective hydrolysis of a specific ester group, careful selection of the base and temperature is crucial. Lithium hydroxide has been shown to provide better regioselectivity compared to NaOH or KOH in certain pyridone systems.[2] Performing the reaction at a lower temperature (e.g., -2°C to 0°C) can enhance selectivity.[2]
Difficulty in purifying the final product 1. Presence of unreacted starting materials or byproducts. 2. The product may be soluble in the aqueous phase during workup.1. Optimize the reaction to minimize byproducts. Use column chromatography or recrystallization for purification. 2. During aqueous workup, carefully adjust the pH to the isoelectric point of the carboxylic acid to precipitate the product. Wash the precipitate with cold water and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield of this compound?

A1: The most critical parameters are the choice of methylating agent, the base, the reaction solvent, and the temperature. For the N-methylation step, ensuring a sufficiently reactive methylating agent and an appropriate base to favor N-alkylation over O-alkylation is key. For the hydrolysis step, the choice of base and temperature can influence the selectivity and completeness of the reaction.

Q2: How can I minimize the formation of the O-methylated isomer?

A2: Minimizing O-methylation can be achieved by carefully selecting the reaction conditions. Using a polar aprotic solvent like DMF and a strong base can favor N-methylation. Some studies on related pyridone alkylations suggest that the choice of counter-ion of the base can also influence the N/O selectivity.

Q3: What is the recommended workup procedure for the hydrolysis step?

A3: After the hydrolysis is complete (as monitored by TLC or LC-MS), the reaction mixture is typically cooled in an ice bath and acidified with an acid like 2 N HCl to precipitate the carboxylic acid product. The solid product can then be collected by filtration, washed with cold water, and dried.

Q4: Are there any alternative methods for the synthesis of N-alkylated 2-pyridones?

A4: Yes, one-pot multicomponent reactions under microwave irradiation have been explored for the synthesis of N-substituted 2-pyridone derivatives.[3] This method can be a rapid and efficient route, potentially avoiding the issue of O-alkylation.[3]

Experimental Protocols

Protocol 1: N-methylation of Methyl 2-oxo-1,2-dihydropyridine-5-carboxylate

This protocol is adapted from general procedures for the N-alkylation of pyridones.[1]

  • To a solution of methyl 2-oxo-1,2-dihydropyridine-5-carboxylate (1 mmol) in dry DMF (4 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add methyl iodide (1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take up to 2.5 days.[1]

  • After completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent like ethyl acetate or a hexane-ether mixture.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate.

Protocol 2: Hydrolysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate

This protocol is based on selective hydrolysis methods for similar pyridone esters.[2]

  • Dissolve methyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate (1 mmol) in a suitable solvent like THF or methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of lithium hydroxide (2 mmol) in water dropwise.

  • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Acidify the reaction mixture with 2 N HCl to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Hydrolysis start Start: Methyl 2-oxo-1,2- dihydropyridine-5-carboxylate reagents1 Add K2CO3 and Methyl Iodide in DMF start->reagents1 reaction1 Stir at Room Temperature reagents1->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Intermediate: Methyl 1-methyl-2-oxo- 1,2-dihydropyridine-5-carboxylate purification1->intermediate reagents2 Add LiOH in THF/Water at 0°C intermediate->reagents2 reaction2 Stir and Warm to Room Temperature reagents2->reaction2 workup2 Acidification with HCl reaction2->workup2 purification2 Filtration and Drying workup2->purification2 end Final Product: N(1)-methyl-2-pyridone- 5-carboxylic acid purification2->end

Caption: Experimental Workflow for Synthesis.

troubleshooting_yield Troubleshooting Low Yield in N-Methylation cluster_solutions Potential Solutions start Low Yield of N-Methylated Product check_sm Check Purity of Starting Materials start->check_sm check_reagents Evaluate Methylating Agent and Base start->check_reagents check_conditions Analyze Reaction Conditions (Temp, Time, Solvent) start->check_conditions side_reaction Check for O-Methylation by LC-MS or NMR start->side_reaction sol_sm Purify Starting Materials check_sm->sol_sm sol_reagents Use Stronger Methylating Agent (e.g., MeI, (Me)2SO4) and/or a Different Base (e.g., NaH) check_reagents->sol_reagents sol_conditions Optimize Temperature and Reaction Time check_conditions->sol_conditions sol_side_reaction Change Solvent to Favor N-Alkylation (e.g., DMF) or Lower Reaction Temperature side_reaction->sol_side_reaction

Caption: Troubleshooting Low Yield Issues.

References

Solubility issues of N(1)-methyl-2-pyridone-5-carboxylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with N(1)-methyl-2-pyridone-5-carboxylic acid (NMPCA) in aqueous solutions.

Physicochemical Properties of NMPCA

PropertyValueSource
Molecular Formula C₇H₇NO₃--INVALID-LINK--[1]
Molecular Weight 153.14 g/mol --INVALID-LINK--[1]
pKa (predicted) Due to the presence of both an acidic carboxylic acid and a basic pyridone functional group, an isoelectric point (pI) is expected. The solubility of NMPCA is likely lowest at its pI and will increase in acidic or basic conditions.General chemical principles

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

NMPCA is predicted to be a zwitterionic compound, meaning it has both a positive and a negative charge on the molecule at neutral pH. The solubility of zwitterions is often lowest at their isoelectric point (pI), which is the pH at which the net charge of the molecule is zero. If you are attempting to dissolve NMPCA in neutral water, you may be near its pI, resulting in poor solubility.

Q2: How can I improve the solubility of NMPCA in my aqueous buffer?

The most effective way to improve the solubility of a zwitterionic compound like NMPCA is to adjust the pH of the solution.

  • Acidic Conditions: By lowering the pH (e.g., to pH 2-4) with an acid like HCl, the carboxylate group becomes protonated, leaving a net positive charge on the molecule. This cationic form is generally more soluble in water.

  • Basic Conditions: By raising the pH (e.g., to pH 8-10) with a base like NaOH, the protonated nitrogen on the pyridone ring is deprotonated, leaving a net negative charge from the carboxylate group. This anionic form is also typically more soluble in water.

Q3: I dissolved NMPCA in an acidic/basic solution, but it precipitated when I adjusted the pH back to neutral for my experiment. What should I do?

This is a common issue known as "crashing out." It occurs when the pH of the solution is brought back to the isoelectric point of the compound, where it is least soluble. To avoid this:

  • Work at a pH where NMPCA is soluble: If your experiment allows, conduct it at a pH where NMPCA remains in solution.

  • Lower the final concentration: The precipitation is concentration-dependent. Try preparing a more dilute stock solution and a more dilute final experimental solution.

  • Use a co-solvent: If permissible in your experimental setup, a small percentage of an organic co-solvent like DMSO or ethanol can help maintain solubility. However, always check for solvent compatibility with your assay.

Q4: What is a good starting point for preparing a stock solution of NMPCA?

A practical approach is to start by attempting to dissolve a small, known amount of NMPCA in your desired aqueous buffer. If solubility is low, you can titrate with a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise while stirring until the compound dissolves. Remember to account for the small volume change in your final concentration calculation.

Troubleshooting Guides

Issue 1: NMPCA Powder is Not Dissolving in Neutral Buffer (e.g., PBS pH 7.4)

This guide provides a step-by-step approach to troubleshoot the dissolution of NMPCA in neutral aqueous buffers.

cluster_0 Troubleshooting Workflow for NMPCA Dissolution in Neutral Buffer A Start: NMPCA powder in neutral buffer B Observe for undissolved solid A->B C Solid remains B->C Yes D Fully dissolved B->D No E Option 1: Prepare in acidic buffer (e.g., pH 4) C->E F Option 2: Prepare in basic buffer (e.g., pH 9) C->F G Slowly add dilute HCl to the suspension E->G H Slowly add dilute NaOH to the suspension F->H I Solution clears? G->I J Solution clears? H->J K Yes I->K Yes M No: Try gentle heating or sonication I->M No L Yes J->L Yes N No: Try gentle heating or sonication J->N No O Still not dissolved: Consider a different buffer or the use of a co-solvent M->O P Still not dissolved: Consider a different buffer or the use of a co-solvent N->P

Caption: Workflow for dissolving NMPCA in neutral buffers.

Issue 2: Precipitation Occurs After pH Adjustment or Dilution

This guide outlines steps to address precipitation when neutralizing a pH-adjusted NMPCA solution or diluting a stock solution.

cluster_1 Troubleshooting Precipitation of NMPCA Solutions A Start: Precipitation observed after pH adjustment or dilution B Is the final pH near neutral? A->B C Yes: Likely at or near the isoelectric point (pI) B->C Yes D No: Other issue, e.g., buffer incompatibility B->D No E Option 1: Lower the final concentration of NMPCA C->E F Option 2: Add a co-solvent (e.g., DMSO, ethanol) C->F G Option 3: Re-evaluate if the experiment can be run at a different pH C->G H Prepare a more dilute stock solution E->H I Perform a solvent tolerance test for your assay F->I J Determine the acceptable pH range for your experiment G->J K Problem solved? H->K I->K J->K L Yes K->L Yes M No K->M No

Caption: Workflow for addressing NMPCA precipitation.

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution of NMPCA

This protocol provides a general method for preparing a stock solution of this compound in an aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of NMPCA powder.

  • Add the powder to a volumetric flask containing approximately 80% of the final volume of the desired buffer.

  • Place the flask on a stir plate and stir the suspension.

  • If the solid does not dissolve, begin adding 1 M NaOH dropwise while monitoring the pH. Continue adding drops and stirring until the solid is fully dissolved.

  • Alternatively, if you prefer an acidic stock solution, add 1 M HCl dropwise to a fresh suspension until the solid dissolves.

  • Once the NMPCA is dissolved, carefully add the buffer to the final volume mark on the volumetric flask.

  • Measure and record the final pH of the stock solution.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

  • Store the stock solution appropriately (typically at 4°C or -20°C, depending on stability).

Protocol 2: Determination of Apparent Solubility of NMPCA at a Target pH

This protocol describes a method to determine the apparent solubility of NMPCA in a specific buffer at a target pH.

Materials:

  • This compound (solid)

  • Aqueous buffer at the target pH

  • Microcentrifuge tubes

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of NMPCA powder to a microcentrifuge tube containing a known volume of the buffer (e.g., 1 mL). "Excess" means adding enough solid so that undissolved material is clearly visible.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the filtered supernatant.

  • Quantify the concentration of NMPCA in the diluted samples using a suitable analytical method (e.g., HPLC with a standard curve).

  • Calculate the solubility based on the concentration of the saturated solution.

References

Technical Support Center: N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) in biological samples. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2PY) and why is its stability in biological samples a concern?

A1: this compound, also known as 2PY, is a major metabolite of nicotinamide (Vitamin B3). Its concentration in biological fluids such as plasma and urine is analyzed for nutritional and clinical studies, particularly in the context of kidney disease where its levels can be significantly elevated.[1][2] Ensuring the stability of 2PY in these samples is critical because degradation can lead to inaccurate quantification, potentially affecting the interpretation of clinical outcomes and research findings.

Q2: What are the primary factors that can affect the stability of 2PY in biological samples?

A2: The stability of 2PY in biological matrices can be influenced by several factors, including:

  • Temperature: Both storage temperature and temperature fluctuations during handling can lead to degradation.

  • Enzymatic Activity: Residual enzymatic activity in plasma or urine can potentially metabolize 2PY.

  • pH: The pH of the sample could influence the chemical stability of the carboxylic acid and pyridone moieties.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade analytes and alter the sample matrix.[3][4][5][6]

  • Light Exposure: Although less common for this specific molecule, prolonged exposure to light can degrade certain analytes.

Q3: What are the recommended storage conditions for plasma and urine samples intended for 2PY analysis?

A3: While specific long-term stability data for 2PY in biological matrices is not extensively published, general best practices for metabolomics recommend storing plasma and urine samples at ultra-low temperatures to ensure the stability of small molecules.[2][7]

Sample TypeShort-Term StorageLong-Term Storage
Plasma 2-8°C for up to 24 hours-80°C
Urine 2-8°C for up to 24 hours-80°C

Note: It is crucial to minimize the time samples are kept at room temperature during processing.

Q4: How many freeze-thaw cycles are acceptable for samples containing 2PY?

A4: The number of permissible freeze-thaw cycles should be determined experimentally. As a general guideline for metabolomics studies, it is recommended to limit freeze-thaw cycles to a maximum of two to three to maintain sample integrity.[7] For quantitative bioanalysis, this should be validated.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 2PY, focusing on stability-related problems.

Problem 1: Inconsistent or lower-than-expected 2PY concentrations in stored samples.

  • Possible Cause: Degradation of 2PY due to improper storage temperature.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure that samples have been consistently stored at -80°C. Check freezer logs for any temperature excursions.

    • Assess Bench-Top Stability: Determine if the analyte is stable at the temperature and duration of your sample preparation workflow. A short-term stability experiment is recommended (see Experimental Protocols).

    • Review Sample Handling: Minimize the time samples are thawed and kept at room temperature before analysis. Process samples on ice whenever possible.

Problem 2: High variability in 2PY concentrations between aliquots of the same sample.

  • Possible Cause: Analyte degradation due to multiple freeze-thaw cycles.

  • Troubleshooting Steps:

    • Aliquot Samples: Upon collection and initial processing, aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles of the entire sample.[2]

    • Conduct Freeze-Thaw Stability Study: Perform a validated experiment to determine the impact of repeated freeze-thaw cycles on 2PY concentration in your specific matrix (see Experimental Protocols).

Problem 3: Gradual decrease in 2PY concentration over time in a longitudinal study.

  • Possible Cause: Long-term degradation of 2PY at the storage temperature.

  • Troubleshooting Steps:

    • Perform a Long-Term Stability Assessment: It is crucial to have long-term stability data that covers the duration of your study. If this data is unavailable, it should be generated by storing QC samples for the intended study duration and analyzing them against freshly prepared calibration curves.[8]

    • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for 2PY can help to compensate for degradation that may occur during sample storage and processing, provided the degradation products are different from the internal standard.

Experimental Protocols

Detailed methodologies for key stability experiments are provided below. These protocols are based on general bioanalytical method validation guidelines.[8][9]

1. Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of 2PY in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare at least three replicates of low and high concentration Quality Control (QC) samples by spiking known concentrations of 2PY into the biological matrix.

    • Analyze one set of these QC samples immediately (time zero).

    • Freeze the remaining QC samples at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature and then refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (e.g., 3 to 5 cycles).

    • After the final thaw, analyze the samples and compare the results to the time-zero samples.

  • Acceptance Criteria: The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration.[3]

2. Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of 2PY in the biological matrix under the conditions of sample processing.

  • Procedure:

    • Prepare at least three replicates of low and high concentration QC samples.

    • Place the samples at room temperature (or the temperature at which sample preparation is performed) for a duration that mirrors your expected sample handling and processing time (e.g., 4, 8, or 24 hours).

    • After the specified duration, analyze the samples and compare the concentrations to freshly prepared QC samples.

  • Acceptance Criteria: The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration.

3. Long-Term Stability Assessment

  • Objective: To determine the stability of 2PY in a biological matrix over an extended period under specific storage conditions.

  • Procedure:

    • Prepare a sufficient number of low and high concentration QC samples.

    • Store the samples at the intended long-term storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the analyte at each QC level should be within ±15% of the nominal concentration for the duration of the study.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collect Collect Biological Sample (Plasma/Urine) Process Process Sample (Centrifuge, Aliquot) Collect->Process Store Store Aliquots at -80°C Process->Store Thaw Thaw Sample Store->Thaw Extract Extract 2PY Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: General experimental workflow for the analysis of 2PY in biological samples.

stability_testing_logic cluster_issue Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Recommended Actions Issue Inconsistent 2PY Results Cause1 Improper Storage Temperature Issue->Cause1 Cause2 Multiple Freeze-Thaw Cycles Issue->Cause2 Cause3 Long-Term Degradation Issue->Cause3 Solution1 Verify Freezer Logs & Perform Bench-Top Stability Cause1->Solution1 Solution2 Aliquot Samples & Perform F/T Stability Study Cause2->Solution2 Solution3 Perform Long-Term Stability Study Cause3->Solution3

Caption: Logical relationship for troubleshooting inconsistent 2PY analytical results.

References

Technical Support Center: Optimizing Chromatographic Separation of N(1)-methyl-2-pyridone-5-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the chromatographic separation of N(1)-methyl-2-pyridone-5-carboxylic acid and its isomers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and recommended experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound isomers?

The primary challenges stem from the inherent similarities in the physicochemical properties of the isomers. These molecules often have very close polarities and pKa values, making them difficult to resolve using standard reversed-phase HPLC methods. The presence of the carboxylic acid group can also lead to peak tailing due to interactions with the stationary phase.

Q2: What type of HPLC column is most suitable for separating these isomers?

While a standard C18 column can be a good starting point, achieving optimal separation of this compound isomers often requires more specialized column chemistries. Consider the following options:

  • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for ionizable compounds like pyridine carboxylic acids.[1][2][3]

  • End-Capped C18 Columns: High-purity silica columns with end-capping are recommended to minimize interactions between the acidic analytes and residual silanol groups on the stationary phase, which can cause peak tailing.

  • Phenyl-Hexyl or Cyano Phases: These stationary phases can offer alternative selectivities through π-π or dipole-dipole interactions, which may be beneficial for separating aromatic pyridine rings.

Q3: How does the mobile phase pH affect the separation of these acidic isomers?

The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. For this compound, it is generally advisable to work at a pH that is at least 2 units below the pKa of the carboxylic acid group. This ensures that the analyte is in a single, protonated (neutral) form, which typically results in better peak shape and more reproducible retention times. A change of as little as 0.1 pH units can significantly impact retention.[4]

Q4: What are the advantages of using a buffer in the mobile phase?

A buffer is essential for controlling the mobile phase pH and ensuring reproducible results. For the separation of acidic isomers, a buffer helps to:

  • Maintain a constant pH throughout the analysis, leading to stable retention times.

  • Suppress the ionization of residual silanol groups on the silica-based stationary phase, which reduces peak tailing.

  • Ensure the analyte remains in a consistent ionization state.

Commonly used buffers in reversed-phase HPLC include phosphate and acetate buffers.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are not baseline separated.

  • A single, broad peak is observed where multiple isomers are expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Stationary Phase The column chemistry may not be selective enough for the isomers. Experiment with different stationary phases, such as a mixed-mode or phenyl-hexyl column, to introduce alternative separation mechanisms.[1][2][3]
Suboptimal Mobile Phase Composition The organic modifier and pH of the mobile phase greatly influence selectivity. Try switching the organic solvent (e.g., from acetonitrile to methanol) or perform a pH scouting experiment to find the optimal pH for separation.
Isocratic Elution is Insufficient For complex mixtures of isomers, a gradient elution may be necessary to achieve adequate separation. A shallow gradient can often improve the resolution of closely eluting peaks.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" on the backside.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Silanols The acidic carboxylic acid group can interact with residual silanol groups on the silica stationary phase. Use a modern, end-capped column or adjust the mobile phase pH to be at least 2 units below the analyte's pKa. Increasing the buffer concentration (e.g., to 25-50 mM) can also help to mask silanol interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Irreproducible Retention Times

Symptoms:

  • Retention times shift between injections or between different analytical runs.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using a new mobile phase or after a gradient elution.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inaccurate mixing of mobile phase components can also lead to shifts in retention time.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Pump Malfunction Inconsistent flow from the pump can cause retention time variability. Check for leaks and ensure the pump is properly maintained.

Experimental Protocols

The following is a recommended starting protocol for the HPLC separation of this compound isomers. This protocol is based on methods for similar pyridine carboxylic acid compounds and should be optimized for your specific application.

Recommended HPLC Method
ParameterRecommendation
Column Mixed-Mode C18/Anion-Exchange (e.g., 4.6 x 150 mm, 5 µm) or High-Purity End-Capped C18
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 0.5 mg/mL.

Note: This is a starting point. Method development and optimization will be necessary to achieve the desired separation for your specific mixture of isomers.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting common peak shape issues, such as tailing and fronting, which are often encountered with acidic analytes.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks check_overload Is the sample concentration too high? check_all_peaks->check_overload Yes check_ph Is the mobile phase pH appropriate for the analyte's pKa? check_all_peaks->check_ph No, only specific peaks solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload Yes check_injection_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_injection_solvent No end Improved Peak Shape solution_overload->end solution_injection_solvent Dissolve sample in initial mobile phase. check_injection_solvent->solution_injection_solvent Yes check_column_health Is the column old or contaminated? check_injection_solvent->check_column_health No solution_injection_solvent->end solution_ph Adjust pH to be >2 units away from pKa. check_ph->solution_ph No check_buffer Is the buffer concentration sufficient? check_ph->check_buffer Yes solution_ph->end solution_buffer Increase buffer strength (e.g., 25-50 mM). check_buffer->solution_buffer No check_buffer->check_column_health Yes solution_buffer->end solution_column_health Flush column or replace with a new one. check_column_health->solution_column_health Yes solution_column_health->end

Caption: A stepwise workflow for troubleshooting poor HPLC peak shape.

Interaction Mechanisms in Mixed-Mode Chromatography

This diagram illustrates the dual retention mechanisms (reversed-phase and ion-exchange) that can be exploited for the separation of this compound on a mixed-mode column.

G Mixed-Mode Chromatography Interaction Mechanisms cluster_column Mixed-Mode Stationary Phase rp_phase Reversed-Phase Ligand (e.g., C18) rp_interaction Hydrophobic Interaction rp_phase->rp_interaction iex_phase Ion-Exchange Group (e.g., Anion Exchanger) iex_interaction Ionic Interaction iex_phase->iex_interaction analyte This compound (in its ionized form) analyte->rp_phase Pyridone Ring analyte->iex_phase Carboxylate Group

Caption: Dual interaction mechanisms in mixed-mode chromatography.

References

Technical Support Center: N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of 2PY.

Issue 1: Inaccurate or Inconsistent Results

Question: My 2PY quantification is showing high variability between replicates or inaccurate concentrations. What are the potential causes and how can I troubleshoot this?

Answer:

Inaccurate or inconsistent results in 2PY quantification can stem from several sources, primarily related to interfering substances and matrix effects. Here is a step-by-step guide to troubleshoot this issue:

  • Assess for Potential Interferences:

    • Isomeric Interference: The most common interferent is N(1)-methyl-4-pyridone-5-carboxamide (4PY), an isomer of 2PY.[1][2][3] These compounds have the same molecular weight and can produce isobaric fragments in MS/MS analysis, leading to overestimation of 2PY if not chromatographically separated.

    • Metabolic Precursors and Related Metabolites: High concentrations of nicotinamide (NAM) and its other metabolites, such as N1-methylnicotinamide (NMN), can potentially interfere with the assay.[4][5][6]

    • Matrix Components: Endogenous components in biological matrices like plasma and urine can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[7][8][9] Phospholipids are a common cause of matrix effects in plasma samples.[7][8]

  • Optimize Chromatographic Separation:

    • Ensure your HPLC/UHPLC method provides adequate resolution between 2PY and 4PY. A C18 or a biphenyl column can be effective.[5][10]

    • Adjusting the mobile phase composition and gradient can improve separation. For example, a gradient elution with a methanol or acetonitrile and a buffer like ammonium formate can be optimized.

  • Refine Sample Preparation:

    • For Plasma Samples: Simple protein precipitation with acetonitrile can be a quick method, but may not remove all matrix interferences.[2] For cleaner samples, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][12]

    • For Urine Samples: "Dilute and shoot" is a simple approach but may suffer from matrix effects.[12] Salting-out assisted liquid-liquid extraction or cation exchange chromatography can be used for cleaner urine samples.[5]

  • Evaluate for Matrix Effects:

    • Perform a post-extraction addition experiment. Compare the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.

Issue 2: Poor Peak Shape in HPLC

Question: I am observing peak tailing or fronting for my 2PY standard and samples. What could be the cause and how do I fix it?

Answer:

Poor peak shape is a common HPLC issue that can affect the accuracy of integration and quantification.

  • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Assess Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column, such as residual silanols.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.[13]

    • Use an Ion-Pairing Agent: For ionizable compounds, adding an ion-pairing agent like heptanesulfonic acid to the mobile phase can improve peak shape.[4]

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to avoid peak distortion.[14]

  • Inspect for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause split or broad peaks.[14] Try back-flushing the column or replacing the guard column.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in 2PY quantification?

The most significant interferences are structurally similar compounds, particularly the isomer N(1)-methyl-4-pyridone-5-carboxamide (4PY).[1][2][3] Other metabolites in the nicotinamide pathway, such as N1-methylnicotinamide (NMN), can also potentially interfere, especially if present at high concentrations.[4][5][6] In biological samples, endogenous matrix components can lead to ion suppression or enhancement in LC-MS/MS analysis.[7][8][9]

Q2: How can I avoid interference from the 4PY isomer?

Chromatographic separation is key. Utilize a high-resolution HPLC or UHPLC column (e.g., C18 or biphenyl) and optimize your mobile phase gradient to ensure baseline separation of 2PY and 4PY peaks.[5][10]

Q3: What are the recommended sample preparation techniques for plasma and urine?

  • Plasma: For a quick analysis, protein precipitation with acetonitrile is common.[2] For cleaner samples with reduced matrix effects, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.[11][12]

  • Urine: While "dilute and shoot" is the simplest method, it is prone to matrix effects.[12] For more robust results, consider salting-out assisted liquid-liquid extraction or cation exchange chromatography.[5]

Q4: What is the impact of hemolysis on 2PY quantification?

Hemolysis, the rupture of red blood cells, can release intracellular components into the plasma or serum, altering the sample matrix.[15][16] This can lead to analytical interference and inaccurate results. It is recommended to use non-hemolyzed samples for 2PY quantification. Visually inspect samples for any pink or red discoloration.

Q5: Are there any dietary or lifestyle factors that can affect 2PY levels?

Yes, consumption of foods rich in niacin (vitamin B3), such as meat, fish, and fortified grains, can increase 2PY levels.[3] Coffee consumption has also been shown to contain niacin metabolites, including 2PY.[3]

Data Presentation

The following tables summarize quantitative data related to 2PY concentrations in different populations and the impact of renal function.

Table 1: 24-hour Urinary Excretion of 2PY and Related Metabolites in Renal Transplant Recipients (RTR) and Kidney Donors

AnalyteRTR (n=660)Kidney Donors (n=275)p-value
2Py Excretion (μmol/day) 178.1 (130.3–242.8)155.6 (119.6–217.6)<0.001
N1-MN Excretion (μmol/day) 21.7 (16.2–29.6)40.9 (31.0–58.2)<0.001
2Py/N1-MN Ratio 8.7 ± 3.84.0 ± 1.4<0.001

Data presented as median (interquartile range) or mean ± standard deviation. Data sourced from a study on renal transplant recipients.[17]

Table 2: Change in Urinary 2PY and N1-MN Excretion in Kidney Donors Post-Donation

AnalytePre-DonationPost-Donationp-value
2Py Excretion (μmol/day) 152.8 (124.4–215.1)161.7 (116.6–227.8)0.31
N1-MN Excretion (μmol/day) 40.9 (31.0–58.2)32.5 (23.4–44.0)<0.001
2Py/N1-MN Ratio 4.0 ± 1.45.2 ± 1.5<0.001

Data presented as median (interquartile range) or mean ± standard deviation.[17]

Experimental Protocols

Protocol 1: HPLC-UV Method for 2PY and NMN in Urine

This protocol is a summary of a validated method for the dual analysis of 2PY and N1-methylnicotinamide (NMN) in urine.[5]

1. Sample Preparation (Salting-out Assisted LLE for 2PY): a. To 100 µL of urine, add an internal standard. b. Add 400 µL of acetonitrile and 100 mg of a salt mixture (e.g., ammonium sulfate). c. Vortex and centrifuge. d. Transfer the supernatant for analysis.

2. HPLC Conditions:

  • Column: Biphenyl column (e.g., 100 x 2.1 mm, 2.6-µm).[5]
  • Mobile Phase A: Ammonium acetate buffer.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Optimized to separate 2PY, NMN, and potential interferences.
  • Flow Rate: 0.4 mL/min.
  • Detection: UV at a specified wavelength (e.g., 260 nm).[10]

3. Validation Parameters:

  • Linearity: Established over a defined concentration range (e.g., up to 1500 µmol/L for 2PY).[5]
  • Precision: Intra- and inter-assay precision should be below 15% (20% at the lower limit of quantification).[5]
  • Recovery: Determined by spiking known amounts of analyte into the matrix. Should be consistent and reproducible.[5]

Protocol 2: LC-MS/MS Method for 2PY in Plasma

This protocol outlines a general approach for 2PY quantification in plasma by LC-MS/MS.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. e. Reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 column (e.g., Hypersil-BDS, 150 x 4.6 mm, 5 µm).[11]
  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2PY and its internal standard.

Visualizations

cluster_pathway Nicotinamide (NAM) Metabolic Pathway NAM Nicotinamide (NAM) MNA N1-methylnicotinamide (MNA/NMN) NAM->MNA NNMT TwoPY This compound (2PY) MNA->TwoPY AOX1 FourPY N(1)-methyl-4-pyridone-5-carboxamide (4PY) MNA->FourPY AOX1

Caption: Metabolic pathway of Nicotinamide (NAM) to 2PY and 4PY.

cluster_workflow LC-MS/MS Quantification Workflow Sample Plasma/Urine Sample Prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Sample->Prep LC LC Separation (C18 or Biphenyl Column) Prep->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for 2PY quantification by LC-MS/MS.

cluster_troubleshooting Troubleshooting Inaccurate Results Start Inaccurate/Inconsistent Results Check_Separation Is 2PY/4PY separation adequate? Start->Check_Separation Optimize_LC Optimize LC method (gradient, column) Check_Separation->Optimize_LC No Check_Sample_Prep Is sample prep sufficient? Check_Separation->Check_Sample_Prep Yes Optimize_LC->Check_Separation Improve_Sample_Prep Use LLE or SPE Check_Sample_Prep->Improve_Sample_Prep No Check_Matrix_Effects Evaluate matrix effects Check_Sample_Prep->Check_Matrix_Effects Yes Improve_Sample_Prep->Check_Matrix_Effects Dilute_Sample Dilute sample or use internal standard Check_Matrix_Effects->Dilute_Sample Yes End Accurate Results Check_Matrix_Effects->End No Dilute_Sample->End

Caption: Decision tree for troubleshooting inaccurate 2PY results.

References

Degradation products of N(1)-methyl-2-pyridone-5-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N(1)-methyl-2-pyridone-5-carboxylic acid. The information provided is intended to address potential issues encountered during the storage and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, keeping it at -20°C is advisable to minimize potential degradation. The compound should be protected from moisture and light.

Q2: What are the potential degradation pathways for this compound during storage?

A2: While specific degradation studies on this compound are not extensively available, based on the chemistry of similar pyridone and carboxylic acid compounds, potential degradation pathways may include:

  • Hydrolysis: The carboxylic acid group is generally stable, but under certain conditions of high humidity and temperature, or in the presence of acidic or basic contaminants, hydrolysis of other parts of the molecule or reactions involving the carboxylic acid group could occur.

  • Oxidation: The pyridone ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species. This can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. For some pyridine derivatives, this can result in ring cleavage.

  • Decarboxylation: Although generally requiring high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential thermal degradation pathway.

Q3: How can I detect degradation products of this compound in my sample?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for detecting and quantifying degradation products. A well-developed HPLC method can separate the parent compound from its impurities and degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage.1. Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from light and moisture.2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the unexpected peaks match.3. If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments.
Change in physical appearance (e.g., color change, clumping) Exposure to moisture or light.1. Discard the affected batch as its purity is compromised.2. Ensure future batches are stored in desiccated and light-protected containers.
Poor reproducibility of experimental results Inconsistent purity of the compound due to degradation.1. Analyze the purity of the this compound stock using a validated analytical method like HPLC before each experiment.2. Prepare fresh solutions for each experiment from a properly stored solid sample.
Loss of compound potency or activity Degradation of the active pharmaceutical ingredient (API).1. Quantify the amount of parent compound remaining using a stability-indicating HPLC method.2. Identify the major degradation products using LC-MS to understand the degradation pathway and assess their potential impact on activity.

Summary of Potential Degradation Products

Stress Condition Potential Degradation Product Plausible Mechanism Hypothetical % Degradation
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) No significant degradation expectedThe pyridone and carboxylic acid groups are generally stable to mild acid hydrolysis.< 2%
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Potential for ring opening or other reactionsStrong basic conditions can promote nucleophilic attack on the pyridone ring.5 - 15%
Oxidation (e.g., 3% H₂O₂, RT) N-oxide or hydroxylated pyridone derivativesOxidation of the pyridone ring.10 - 20%
Photodegradation (e.g., UV light exposure) Ring-opened products (e.g., succinic acid derivatives)Absorption of UV energy leading to bond cleavage.5 - 10%
Thermal Degradation (e.g., 80°C) Decarboxylation product (N-methyl-2-pyridone)Loss of CO₂ from the carboxylic acid group.2 - 5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Example Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (this should be optimized based on the UV spectrum of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photodegradation start->photo thermal Thermal Degradation start->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks report Report Results hplc->report lcms->report

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Ring-opened product parent->hydrolysis  Strong Base   oxidation Hydroxylated derivative parent->oxidation  Oxidizing Agent (e.g., H₂O₂)   decarboxylation N-methyl-2-pyridone parent->decarboxylation  Heat  

Caption: Plausible degradation pathways for this compound.

Technical Support Center: Accurate Quantification of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) using internal standards. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to support your bioanalytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2PY) and why is its quantification important?

A1: this compound, also known as 2PY, is a major metabolite of nicotinamide (Vitamin B3).[1][2] Its quantification in biological matrices such as plasma and urine is crucial for nutritional assessment and is of significant interest in clinical research, particularly in studies related to kidney disease, as elevated levels of 2PY have been identified in patients with chronic renal failure.[3][4]

Q2: What is an internal standard and why is it essential for accurate 2PY quantification?

A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (in this case, 2PY) that is added to all samples, calibrators, and quality controls at a known concentration.[5] It is used to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the quantitative analysis.[5] For the analysis of 2PY by LC-MS/MS, a stable isotope-labeled (SIL) internal standard, such as N(1)-methyl-2-pyridone-5-carboxamide-d3, is considered the gold standard.

Q3: What are the key parameters to consider during the validation of a bioanalytical method for 2PY?

A3: A bioanalytical method for 2PY should be validated according to regulatory guidelines (e.g., FDA). The key validation parameters include:[6]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify 2PY in the presence of other components in the sample matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the concentration of 2PY over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of 2PY that can be measured with acceptable accuracy and precision.[7]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of 2PY and its internal standard.

  • Stability: The stability of 2PY in the biological matrix under various storage and handling conditions.

Q4: What are common challenges encountered during the quantification of 2PY?

A4: Researchers may encounter several challenges, including:

  • Matrix effects: Components in biological fluids like plasma or urine can suppress or enhance the ionization of 2PY and its internal standard, leading to inaccurate results.

  • Isotopic exchange: In deuterated internal standards, the deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.

  • Low concentrations: In certain studies, the endogenous levels of 2PY may be very low, requiring a highly sensitive analytical method.

  • Interferences: Co-eluting compounds with similar mass-to-charge ratios can interfere with the detection of 2PY or its internal standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 2PY using a deuterated internal standard.

Issue 1: High Variability in Results

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent addition of the internal standard to all samples. Use calibrated pipettes and vortex thoroughly after addition. A detailed and standardized sample preparation protocol should be strictly followed.

  • Possible Cause: Matrix effects.

    • Solution: Evaluate the matrix effect during method validation. If significant, consider more effective sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Diluting the sample may also mitigate matrix effects, but ensure the final concentration is above the LLOQ.[8]

  • Possible Cause: Instrument instability.

    • Solution: Check the stability of the LC-MS/MS system by injecting a series of standards. Ensure the spray needle is clean and properly positioned. Monitor system pressure and retention times for any unusual fluctuations.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause: Inappropriate chromatographic conditions.

    • Solution: Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the acidic nature of 2PY. A polar-embedded C18 column can improve retention and peak shape for polar compounds like 2PY.[5]

  • Possible Cause: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column from contaminants.

  • Possible Cause: Injection of the sample in a solvent stronger than the initial mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase.

Issue 3: Internal Standard Signal is Low or Inconsistent

  • Possible Cause: Degradation of the internal standard.

    • Solution: Verify the stability of the internal standard in the stock solution and in the processed samples under the storage and analytical conditions. Store stock solutions at appropriate low temperatures and protect them from light if necessary.

  • Possible Cause: Isotopic exchange.

    • Solution: Investigate the potential for hydrogen-deuterium exchange. This is more likely to occur at extreme pH values or elevated temperatures. If exchange is confirmed, consider using an internal standard with a more stable label, such as ¹³C or ¹⁵N, or adjust the sample preparation and analytical conditions to be milder.

  • Possible Cause: Errors in dilution or addition.

    • Solution: Double-check all dilution calculations and ensure the accuracy of pipetting.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)

Protein precipitation is a simple and rapid method for sample cleanup.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (N(1)-methyl-2-pyridone-5-carboxamide-d3 in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general framework for an LC-MS/MS method. Note: Specific parameters, especially MRM transitions, should be optimized in your laboratory.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column with polar endcapping is recommended for good retention and peak shape of polar analytes. (e.g., Agilent Polaris C18-A, 3.0 × 150 mm, 3 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard solution of 2PY and its deuterated internal standard into the mass spectrometer to identify the precursor ions and the most abundant and stable product ions. For 2PY (MW: 152.15 g/mol ), the protonated molecule [M+H]⁺ would be m/z 153.1. For the d3-internal standard, the [M+H]⁺ would be m/z 156.1. The product ions would need to be determined experimentally.

Data Presentation

Table 1: LC-MS/MS Parameters (Example)
ParameterSetting
LC Column C18 with polar endcapping (e.g., 3.0 x 150 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Analyte This compound (2PY)
Precursor Ion (m/z) 153.1 (To be confirmed)
Product Ion (m/z) To be determined by optimization
Internal Standard N(1)-methyl-2-pyridone-5-carboxamide-d3
Precursor Ion (m/z) 156.1 (To be confirmed)
Product Ion (m/z) To be determined by optimization
Table 2: Bioanalytical Method Validation Acceptance Criteria (based on FDA Guidance)
ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples
LLOQ Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%
Recovery Consistent and reproducible across the concentration range
Matrix Factor CV of the IS-normalized matrix factor should be ≤15%
Stability Analyte concentration within ±15% of the nominal concentration

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (2PY-d3) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify report Report Concentration quantify->report

Caption: A typical experimental workflow for the quantification of 2PY.

troubleshooting_logic cluster_lc Chromatography Issues cluster_ms Mass Spectrometry Issues decision decision start Inaccurate or Imprecise Results check_is Check Internal Standard Response start->check_is check_chrom Evaluate Chromatography start->check_chrom check_ms Check MS Performance is_ok IS Response OK? check_is->is_ok check_prep Review Sample Preparation Procedure is_ok->check_prep No check_cal Check Calibration Curve is_ok->check_cal Yes check_matrix Investigate Matrix Effects optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup final_review Review All Data and Re-validate check_prep->final_review cal_ok Calibration Curve OK? check_cal->cal_ok cal_ok->check_matrix Yes reprepare_cal Prepare Fresh Calibrators cal_ok->reprepare_cal No reprepare_cal->final_review optimize_cleanup->final_review chrom_ok Peak Shape & RT OK? check_chrom->chrom_ok optimize_lc Optimize LC Method chrom_ok->optimize_lc No chrom_ok->check_ms Yes optimize_lc->final_review ms_ok Sensitivity & Stability OK? check_ms->ms_ok tune_ms Tune & Calibrate MS ms_ok->tune_ms No ms_ok->final_review Yes tune_ms->final_review

Caption: A logical troubleshooting workflow for inaccurate 2PY quantification.

References

Troubleshooting poor peak shape in HPLC analysis of N(1)-methyl-2-pyridone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of N(1)-methyl-2-pyridone-5-carboxylic acid. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in the HPLC analysis of this compound?

Poor peak shape for a polar acidic compound like this compound in reversed-phase HPLC can manifest as peak tailing, fronting, or splitting. The primary causes often revolve around undesirable secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. For acidic compounds, a critical factor is the mobile phase pH, which influences the ionization state of the analyte and residual silanols on the silica-based stationary phase.

Q2: How does the mobile phase pH impact the peak shape of an acidic analyte like this compound?

The mobile phase pH is a critical parameter in controlling the retention and peak shape of ionizable compounds.[1][2][3][4] For an acidic analyte, it is generally recommended to maintain the mobile phase pH at least 2 units below its pKa.[3][4] At a low pH, the carboxylic acid group of this compound will be in its protonated, less polar form, leading to better retention and reduced peak tailing on a reversed-phase column. A low pH also suppresses the ionization of residual silanol groups on the silica packing material, minimizing secondary electrostatic interactions that can cause tailing.

Q3: What type of HPLC column is recommended for the analysis of this compound?

Due to its polar nature, retaining this compound on traditional C18 columns can be challenging, potentially leading to elution near the void volume and poor peak shape.[5] While C18 columns can be used with an appropriate low pH mobile phase, alternative stationary phases may provide better results.[6] Consider using:

  • Polar-embedded C18 columns: These columns have a polar group embedded in the alkyl chain, which improves retention for polar analytes.

  • Biphenyl columns: These have been successfully used for the separation of the related compound, N(1)-methyl-2-pyridone-5-carboxamide, and can offer different selectivity.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[5]

  • Mixed-Mode columns: These columns combine reversed-phase and ion-exchange functionalities and can provide excellent retention and peak shape for polar, ionizable compounds.

Troubleshooting Guides

Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.

G start Peak Tailing Observed check_ph Is mobile phase pH >= 2 units below pKa? start->check_ph adjust_ph Adjust mobile phase pH to 2-3 check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes end_good Peak Shape Improved adjust_ph->end_good adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_column Is column appropriate for polar acids? check_buffer->check_column Yes adjust_buffer->end_good change_column Consider polar-embedded, biphenyl, HILIC, or mixed-mode column check_column->change_column No column_wash Perform column wash protocol check_column->column_wash Yes change_column->end_good check_system Check for dead volume (fittings, tubing) column_wash->check_system fix_system Optimize connections and tubing length check_system->fix_system Yes end_bad Issue Persists check_system->end_bad No fix_system->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing.

Potential CauseRecommended ActionQuantitative ParameterTarget Value/Range
Inappropriate Mobile Phase pH Adjust mobile phase pHpH2.0 - 3.0
Secondary Silanol Interactions Increase buffer concentrationBuffer Concentration10 - 50 mM
Column Overload Reduce injection volume or sample concentrationInjection Volume< 5% of column volume
Extra-column Volume Minimize tubing length and diameterTubing Internal Diameter0.12 - 0.17 mm
  • Prepare Buffers: Prepare separate aqueous mobile phase solutions with different buffers (e.g., 20 mM phosphate or formate) and adjust the pH to 3.0, 2.7, 2.5, and 2.2 using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Equilibrate the Column: For each pH level, equilibrate the HPLC column with the new mobile phase for at least 20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry and tailing factor for each pH condition.

  • Select Optimal pH: Choose the pH that provides the most symmetrical peak with a tailing factor closest to 1.0.

Peak Fronting

Peak fronting results in a leading edge of the peak that is less steep than the trailing edge.

G start Peak Fronting Observed check_overload Is there column overload? start->check_overload reduce_load Decrease injection volume or sample concentration check_overload->reduce_load Yes check_solvent Is injection solvent stronger than mobile phase? check_overload->check_solvent No end_good Peak Shape Improved reduce_load->end_good change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes check_column_health Is the column bed compromised? check_solvent->check_column_health No change_solvent->end_good replace_column Replace the column check_column_health->replace_column Yes end_bad Issue Persists check_column_health->end_bad No replace_column->end_good

Caption: A systematic approach to diagnosing and resolving peak fronting.

Potential CauseRecommended ActionQuantitative ParameterTarget Value/Range
Column Overload Reduce sample concentration or injection volumeAnalyte ConcentrationWithin linear range of detector
Injection Solvent Mismatch Dissolve sample in mobile phase or weaker solventOrganic Content of Sample Solvent≤ Organic content of mobile phase
Column Bed Collapse Replace the columnColumn EfficiencyCompare with manufacturer's specifications
  • Prepare Samples: Prepare several aliquots of your sample. Dissolve one in the initial mobile phase composition. Dissolve others in solvents with progressively lower organic content than the mobile phase. If solubility is an issue, dissolve the sample in a small amount of a strong solvent and then dilute with the mobile phase.

  • Inject and Analyze: Inject each sample preparation onto the HPLC system under the same chromatographic conditions.

  • Compare Peak Shapes: Evaluate the peak fronting for each injection.

  • Select Optimal Solvent: Choose the injection solvent that results in the most symmetrical peak.

Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

G start Split Peaks Observed check_frit Is the column inlet frit partially blocked? start->check_frit reverse_flush Reverse flush the column (disconnect from detector) check_frit->reverse_flush Yes check_void Is there a void at the column inlet? check_frit->check_void No end_good Peak Shape Improved reverse_flush->end_good replace_column Replace the column check_void->replace_column Yes check_solvent_mismatch Is the injection solvent incompatible with the mobile phase? check_void->check_solvent_mismatch No replace_column->end_good change_solvent Dissolve sample in mobile phase check_solvent_mismatch->change_solvent Yes end_bad Issue Persists check_solvent_mismatch->end_bad No change_solvent->end_good

Caption: A decision tree for troubleshooting the causes of split peaks.

Potential CauseRecommended ActionQuantitative ParameterTarget Value/Range
Partially Blocked Inlet Frit Reverse flush the columnSystem PressureMonitor for a decrease after flushing
Column Void Replace the columnPlate CountCompare with initial column performance
Injection Solvent Incompatibility Dissolve sample in mobile phaseSample Solvent CompositionIdentical to mobile phase

Caution: Always disconnect the column from the detector before reverse flushing to prevent contamination of the detector flow cell.

  • Disconnect from Detector: Disconnect the column outlet from the detector.

  • Reverse Column Direction: Connect the column outlet to the pump and direct the column inlet to a waste container.

  • Flush with Mobile Phase: Flush the column with the mobile phase at a low flow rate (e.g., 0.1-0.2 mL/min) for 15-20 minutes.

  • Flush with Stronger Solvent: If the blockage persists, flush with a stronger, compatible solvent (e.g., 100% acetonitrile for a reversed-phase column).

  • Re-equilibrate: Return the column to its normal flow direction, reconnect to the detector, and re-equilibrate with the mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to check if the split peak issue is resolved.

References

Enhancing sensitivity of N(1)-methyl-2-pyridone-5-carboxylic acid detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of 2PY detection.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 2PY by mass spectrometry.

Q1: What are the primary challenges in achieving high sensitivity for 2PY detection?

A1: The primary challenges stem from the physicochemical properties of 2PY. As a small, polar molecule, it can exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns, leading to co-elution with other polar matrix components and potential ion suppression in the mass spectrometer source. Furthermore, its carboxylic acid group can make its ionization efficiency variable depending on the mobile phase pH.

Q2: What are the recommended starting mass spectrometry parameters for 2PY?

A2: For tandem mass spectrometry (LC-MS/MS), Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[1] The molecular weight of 2PY is 152.153 g/mol .[2] Initial parameters should be optimized on your specific instrument, but a good starting point for positive electrospray ionization (ESI) is provided below.[3]

ParameterRecommended SettingPurpose
Ionization ModeElectrospray Ionization (ESI), PositiveTo generate protonated precursor ions.
Precursor Ion (Q1)m/z 153.1Represents the [M+H]⁺ ion of 2PY.
Product Ion (Q3)m/z 108.1 (Quantifier), m/z 80.1 (Qualifier)Characteristic fragments for specific detection.
Collision Energy (CE)Instrument Dependent (Optimize ~15-30 eV)Energy required to fragment the precursor ion.[4]
Dwell Time~50-100 msTime spent acquiring data for each transition.

Q3: Can chemical derivatization improve the detection of 2PY?

A3: Yes, chemical derivatization is a highly effective strategy to enhance sensitivity.[5] Modifying the carboxylic acid group of 2PY can improve its chromatographic behavior and, more importantly, increase its ionization efficiency.[5][6] A recommended approach is "charge-reversal derivatization," where the carboxylic acid is converted into a permanently cationic group, which significantly enhances signal intensity in positive ESI mode by 10- to 20-fold.[7]

Troubleshooting Guides

This guide provides solutions to common problems encountered during 2PY analysis.

Problem 1: Poor or No Signal for 2PY

If you are observing a very weak signal or no peak at all for your 2PY standard or samples, follow this troubleshooting workflow.

G cluster_start cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample & Method Checks cluster_solution start Start: No 2PY Signal ms_cal Is the MS tuned and calibrated? start->ms_cal ion_source Is the ion source spray stable? ms_cal->ion_source Yes solution Problem Solved / Signal Acquired ms_cal->solution No. Tune & Calibrate. ms_params Are MS parameters (transitions, voltages) correct for 2PY? ion_source->ms_params Yes ion_source->solution No. Clean source, check for clogs. lc_pressure Is the LC system pressure stable and normal? ms_params->lc_pressure Yes ms_params->solution No. Verify parameters. lc_column Is the column appropriate for polar compounds (e.g., HILIC, mixed-mode)? lc_pressure->lc_column Yes lc_pressure->solution No. Check for leaks/clogs. sample_prep Was the sample extraction efficient? (Check recovery) lc_column->sample_prep Yes lc_column->solution No. Consider alternative chromatography. ion_supp Is ion suppression occurring? (Post-column infusion) sample_prep->ion_supp Yes sample_prep->solution No. Optimize sample prep. ion_supp->solution Yes. Adjust chromatography or improve sample cleanup.

Caption: Troubleshooting workflow for no/poor 2PY signal.

Problem 2: High Background Noise or Interfering Peaks

  • Potential Cause: Contamination from solvents, sample matrix, or the LC-MS system.

  • Solution:

    • Run Blanks: Inject a solvent blank between samples to check for carry-over.[8] If carry-over is observed, develop a more rigorous needle wash method for the autosampler.

    • Check Solvents: Use high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[9]

    • Improve Sample Cleanup: The sample matrix is a common source of interference. Enhance your sample preparation protocol (e.g., by using a more selective solid-phase extraction sorbent) to remove matrix components more effectively.[10]

    • Enhance Chromatographic Resolution: Optimize the LC gradient to better separate 2PY from interfering peaks.

Problem 3: Poor Reproducibility (High %CV)

  • Potential Cause: Inconsistent sample preparation, instrument variability, or sample instability.

  • Solution:

    • Use an Internal Standard (IS): Incorporate a stable isotope-labeled version of 2PY (e.g., 2PY-d3) into all samples, standards, and QCs at the very beginning of the sample preparation process. This will correct for variability in extraction recovery and matrix effects.

    • Automate Sample Preparation: If possible, use automated liquid handlers to minimize pipetting errors and improve consistency.

    • Check for Adsorption: Small polar molecules can adsorb to plasticware or parts of the LC system. Try using low-adsorption vials and ensure system components are well-passivated.

    • Verify Sample Stability: Assess the stability of 2PY in the sample matrix and in the final processed sample under the storage and autosampler conditions used.

Detailed Experimental Protocols

This section provides step-by-step methodologies for sample preparation and derivatization to enhance 2PY detection.

Protocol 1: Solid-Phase Extraction (SPE) of 2PY from Human Plasma

This protocol is designed to extract 2PY from a complex biological matrix, reducing ion suppression and improving signal quality.

G cluster_workflow SPE Workflow for 2PY start Start: 100 µL Plasma Sample step1 Add Internal Standard (e.g., 2PY-d3) Precipitate proteins with 300 µL Acetonitrile start->step1 step2 Vortex & Centrifuge (10,000 x g, 5 min) step1->step2 step3 Dilute Supernatant with 500 µL Water step2->step3 step4 Condition SPE Cartridge (Mixed-Mode Cation Exchange) step3->step4 step5 Load Sample onto SPE Cartridge step4->step5 step6 Wash 1: 1 mL 2% Formic Acid in Water Wash 2: 1 mL Methanol step5->step6 step7 Elute 2PY with 1 mL 5% NH4OH in Methanol step6->step7 step8 Evaporate to Dryness & Reconstitute in 100 µL Mobile Phase A step7->step8 end Inject into LC-MS/MS step8->end

Caption: Solid-Phase Extraction (SPE) workflow for 2PY.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 300 µL of acetonitrile to precipitate proteins.

  • Separation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Dilution: Transfer the supernatant to a new tube and dilute with 500 µL of water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the 2PY and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chemical Derivatization of 2PY for Enhanced Sensitivity

This protocol uses N-(4-aminomethylphenyl)pyridinium (AMPP) to convert the carboxylic acid of 2PY into a permanently charged derivative, significantly boosting ionization efficiency.[7] This "charge-reversal" strategy is highly effective for carboxylic acids.[7]

Reaction Principle: 2PY-COOH + AMPP --(EDC/NHS)--> 2PY-CO-AMPP⁺

G cluster_pathway Derivatization Signaling Pathway PY_COOH 2PY Carboxylic Acid (Poorly Ionizing) EDC_NHS EDC + NHS (Coupling Agents) PY_COOH->EDC_NHS Active_Ester Activated NHS-Ester Intermediate EDC_NHS->Active_Ester Activation AMPP AMPP Reagent (Charge Tag) Active_Ester->AMPP Reaction PY_AMPP 2PY-AMPP Derivative (Permanently Cationic, High Sensitivity) AMPP->PY_AMPP

Caption: Principle of 2PY derivatization with AMPP.

Methodology:

  • Sample Preparation: Use the dried eluate from the SPE protocol (Protocol 1).

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile.

    • Prepare a 10 mg/mL solution of NHS (N-hydroxysuccinimide) in acetonitrile.

    • Prepare a 10 mg/mL solution of AMPP in acetonitrile.

  • Activation Step: Reconstitute the dried sample extract in 50 µL of acetonitrile. Add 10 µL of the EDC solution and 10 µL of the NHS solution. Vortex and let it react for 15 minutes at room temperature to form the active NHS-ester.

  • Derivatization Step: Add 10 µL of the AMPP solution to the mixture. Vortex and incubate for 1 hour at 60°C.

  • Finalization: After incubation, evaporate the solvent to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Expected MS Parameters for 2PY-AMPP Derivative:

ParameterExpected Setting
Ionization ModeESI, Positive
Precursor Ion (Q1)m/z 318.2 [M]⁺
Product Ion (Q3)m/z 94.1 (Pyridinium ion)
Collision Energy (CE)Optimize (~25-40 eV)

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for N(1)-methyl-2-pyridone-5-carboxylic acid (2PY)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a key metabolite of nicotinamide. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, clinical monitoring, and various research applications. This document presents a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), offering supporting data and detailed experimental protocols to aid in methodological selection and implementation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical methods for 2PY.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)Gas Chromatography (GC)
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation based on charge and size.Separation based on volatility.
Sample Matrix Urine, PlasmaPlasma, UrineUrine, PlasmaLess suitable for non-volatile compounds
Linearity (Range) 5-500 µmol/L (Urine)[1]1-1000 ng/mL (Plasma)[2]5-500 µmol/L (for similar metabolites)[1]Not established for 2PY
Limit of Detection (LOD) ~0.85-4.28 µmol/L (for similar metabolites)[1]~0.02-0.04 mg/kg[3]~1.0-5.7 µmol/L (for similar metabolites)Not established for 2PY
Limit of Quantification (LOQ) ~5 µmol/L (Urine)1 ng/mL (Plasma)[2]~5 µmol/L (for similar metabolites)[1]Not established for 2PY
Precision (%RSD) <5% (Intra- and inter-day)[1]<9.14% (CV)[2]<5.8% (Between-day)[4]Not established for 2PY
Accuracy/Recovery (%) >80%[5]85.40-112.50%[2]Not explicitly reported for 2PYNot established for 2PY
Selectivity Good, potential for interference from co-eluting compounds.Excellent, highly selective due to mass filtering.Good, based on electrophoretic mobility.High, but requires derivatization.
Throughput ModerateHighHighModerate
Cost LowHighModerateLow to Moderate
Advantages Cost-effective, widely available.High sensitivity and selectivity.High separation efficiency, low sample volume.Good for volatile compounds.
Disadvantages Lower sensitivity and selectivity compared to LC-MS/MS.High initial investment and maintenance costs.Limited applications for neutral compounds.Requires derivatization for polar, non-volatile compounds like 2PY.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of 2PY in urine samples.

Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 with the mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic elution with a mixture of 5% acetonitrile and 0.05% acetic acid in water.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 264 nm.

Validation Parameters:

  • Linearity: A calibration curve is constructed using standard solutions of 2PY in the mobile phase over the range of 5-500 µmol/L.

  • Precision: Assessed by analyzing replicate samples at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

  • Accuracy: Determined by spiking known concentrations of 2PY into urine samples and calculating the percentage recovery.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Urine Urine Sample Vortex Vortex Urine->Vortex Centrifuge Centrifuge (10,000 x g) Vortex->Centrifuge Dilute Dilute with Mobile Phase Centrifuge->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC HPLC System Filter->HPLC C18 C18 Column HPLC->C18 UV UV Detector (264 nm) C18->UV Chromatogram Chromatogram UV->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-UV Experimental Workflow for 2PY Analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of 2PY in complex biological matrices like plasma.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated 2PY).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate to 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • 2PY: Precursor ion > Product ion (specific m/z values to be determined by direct infusion).

    • Internal Standard: Precursor ion > Product ion.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifuge (14,000 rpm) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC System Reconstitute->LC Column C18 Column LC->Column MS Tandem Mass Spectrometer (ESI+) Column->MS MRM MRM Data MS->MRM Quantify Quantification MRM->Quantify

LC-MS/MS Experimental Workflow for 2PY Analysis.
Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique for separating charged molecules and can be adapted for the analysis of 2PY, particularly in urine. The following is a proposed protocol based on methods for similar metabolites.[1][4]

Sample Preparation (Urine):

  • Dilute urine samples 1:20 with deionized water.

  • Filter through a 0.45 µm membrane filter before injection.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte: 50 mmol/L sodium tetraborate buffer, pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 264 nm.

CE_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis Capillary Electrophoresis cluster_data_analysis Data Analysis Urine Urine Sample Dilute Dilute with Water Urine->Dilute Filter Filter (0.45 µm) Dilute->Filter CE_System CE System Filter->CE_System Capillary Fused-Silica Capillary CE_System->Capillary UV_Detector UV Detector (264 nm) Capillary->UV_Detector Electropherogram Electropherogram UV_Detector->Electropherogram Quantification Quantification Electropherogram->Quantification

Capillary Electrophoresis Workflow for 2PY Analysis.
Gas Chromatography (GC)

Gas chromatography is generally less suitable for the analysis of polar and non-volatile compounds like 2PY without derivatization. The requirement for a derivatization step to increase volatility adds complexity and potential for variability in the analysis. For this reason, GC is not a commonly employed method for 2PY quantification, and a detailed protocol is not provided. Researchers considering this approach should be prepared to invest significant effort in method development, particularly in optimizing the derivatization reaction.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not paramount. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for complex matrices and studies requiring low detection limits. Capillary Electrophoresis presents a viable alternative with high separation efficiency, particularly for urine samples. The information and protocols provided in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical method for their needs.

References

A Comparative Guide to N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) and Trigonelline as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for reliable and sensitive biomarkers for monitoring physiological processes, dietary intake, and disease progression, small molecules offer a promising avenue. This guide provides an objective comparison of two such molecules: N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) and trigonelline. While both have been investigated as potential biomarkers, their primary applications and metabolic origins differ significantly. 2PY is a terminal metabolite of niacin (Vitamin B3), and its levels are often associated with niacin status and renal function. Trigonelline, an alkaloid abundant in coffee and fenugreek, is predominantly used as a biomarker for coffee consumption, with emerging evidence linking it to kidney health. This document synthesizes experimental data to compare their performance, provides detailed analytical protocols, and visualizes their metabolic pathways and experimental workflows.

Comparative Data Summary

The following tables summarize the key characteristics and performance metrics of 2PY and trigonelline as biomarkers based on available literature.

Table 1: General Characteristics of 2PY and Trigonelline as Biomarkers

FeatureThis compound (2PY)Trigonelline
Primary Biomarker For Niacin (Vitamin B3) status, Renal functionCoffee consumption
Endogenous/Exogenous Endogenous (metabolite of niacin)Primarily Exogenous (from coffee, fenugreek)
Biological Matrix Urine, Plasma, SalivaUrine, Plasma
Metabolic Pathway Niacin metabolism pathwayExcreted largely unchanged; minor metabolism
Key Associations Chronic kidney disease (CKD), Cardiovascular disease risk, Uranium uptake, ObesityCoffee intake, Potential protective effects in diabetic kidney disease and against kidney stones

Table 2: Performance Characteristics as Biomarkers

Performance MetricThis compound (2PY)Trigonelline (as a coffee consumption biomarker)
Sensitivity Urinary excretion is a reliable indicator of low niacin intake[1]. Elevated levels are strongly associated with declining renal function.High (Sensitivity of 0.891 for distinguishing coffee consumers from non-consumers)
Specificity Reflects niacin metabolism, but can be influenced by renal function.High for coffee consumption, as it is less common in other dietary sources[2].
Area Under the Curve (AUC) - ROC Analysis 0.72 for association with obesity in one study[3]. Data as a renal biomarker is less defined in this format.0.92 for distinguishing coffee consumers from non-consumers
Within-person Reproducibility Data not readily available.Good (Intraclass correlation coefficient of 0.66 for samples collected 1 year apart)

Metabolic and Signaling Pathways

Niacin Metabolism and 2PY Formation

2PY is a terminal product of niacin metabolism. Niacin, obtained from the diet or synthesized from tryptophan, is converted to nicotinamide adenine dinucleotide (NAD+). Excess NAD+ is metabolized to nicotinamide (NAM), which is then methylated to N1-methylnicotinamide (MNA). Finally, aldehyde oxidase acts on MNA to produce 2PY and N1-methyl-4-pyridone-3-carboxamide (4PY)[4][5]. Elevated levels of 2PY in circulation have been associated with vascular inflammation and cardiovascular disease risk[5][6][7].

G Tryptophan Tryptophan (de novo synthesis) NAD NAD+ Tryptophan->NAD Dietary_Niacin Dietary Niacin (Nicotinic Acid & Nicotinamide) Dietary_Niacin->NAD NAM Nicotinamide (NAM) NAD->NAM NAD-consuming enzymes MNA N1-Methylnicotinamide (MNA) NAM->MNA NNMT 2 2 MNA->2 4 4 MNA->4 PY AOX1 Excretion Urinary Excretion PY->Excretion PY->Excretion

Figure 1: Simplified Niacin Metabolic Pathway to 2PY.
Trigonelline Absorption and Excretion

Trigonelline is ingested primarily through coffee. It is absorbed in the gastrointestinal tract and circulates in the plasma. A significant portion of ingested trigonelline is excreted unchanged in the urine[8]. Some minor metabolism may occur, but it is largely considered a stable biomarker of intake[2].

G Coffee Coffee Consumption GI_Tract Gastrointestinal Tract (Absorption) Coffee->GI_Tract Plasma Plasma (Circulation) GI_Tract->Plasma Kidney Kidney (Filtration) Plasma->Kidney Metabolism Minor Metabolism Plasma->Metabolism Urine Urinary Excretion (Major Pathway) Kidney->Urine G cluster_0 Discovery Phase cluster_1 Method Development & Validation cluster_2 Clinical Validation Phase cluster_3 Clinical Utility Discovery Untargeted Metabolomics (e.g., LC-MS, NMR) Identify potential biomarkers in a small cohort MethodDev Develop Targeted Assay (e.g., LC-MS/MS) Discovery->MethodDev AssayValidation Validate Assay (Sensitivity, Specificity, Linearity, Precision) MethodDev->AssayValidation LargeCohort Quantify Biomarker in a Large, Well-Defined Patient Cohort AssayValidation->LargeCohort Performance Assess Performance (ROC analysis, Correlation with clinical endpoints) LargeCohort->Performance Utility Establish Clinical Utility (Diagnostic, Prognostic, or Monitoring Tool) Performance->Utility

References

N(1)-methyl-2-pyridone-5-carboxylic acid (2PY): A Potential Biomarker for Disease Progression in Chronic Kidney Disease and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a primary metabolite of nicotinamide (Vitamin B3), holds significant promise as a biomarker for monitoring the progression of several diseases, most notably Chronic Kidney Disease (CKD). This guide provides a comprehensive comparison of 2PY with other established and emerging biomarkers, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways. This information is intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and disease monitoring.

2PY in the Context of Chronic Kidney Disease

Chronic Kidney Disease is a progressive condition characterized by a gradual loss of kidney function over time. A key aspect of managing CKD is the monitoring of its progression, which is traditionally done using markers such as serum creatinine and the estimated glomerular filtration rate (eGFR). However, these markers have limitations, particularly in detecting early stages of kidney damage.

2PY has been identified as a uremic toxin, a substance that accumulates in the body as kidney function declines.[1] Studies have demonstrated a strong positive correlation between serum 2PY concentrations and the severity of CKD. As kidney function deteriorates, the clearance of 2PY is impaired, leading to its accumulation in the blood. This accumulation is not merely a consequence of reduced kidney function but is also implicated in the pathophysiology of uremic toxicity.

Comparative Analysis: 2PY vs. Conventional and Novel CKD Biomarkers

To objectively assess the utility of 2PY as a biomarker for CKD progression, it is essential to compare its performance against existing and emerging biomarkers.

Biomarker CategoryBiomarkerDescriptionAdvantagesLimitations
Conventional Markers Serum CreatinineA waste product from muscle metabolism.Widely available, inexpensive, and included in standard blood tests.Influenced by muscle mass, diet, and age. Less sensitive for detecting early-stage CKD.
Estimated Glomerular Filtration Rate (eGFR)Calculated from serum creatinine levels, age, sex, and race.Provides a better assessment of kidney function than creatinine alone.Accuracy can be limited in certain populations (e.g., very old, very young, obese).
Novel Tubular Injury Markers Kidney Injury Molecule-1 (KIM-1)A protein expressed in the proximal tubules of the kidney upon injury.A specific marker of tubular damage, which can be an early event in CKD.Primarily measured in urine, which can have variability in concentration.
Neutrophil Gelatinase-Associated Lipocalin (NGAL)A protein released from damaged kidney tubules.An early indicator of acute kidney injury and may predict CKD progression.Can be elevated in other inflammatory conditions.
Uremic Toxin This compound (2PY) A metabolite of nicotinamide that accumulates in CKD.Directly reflects the decline in renal clearance and may contribute to uremic toxicity.Not yet routinely measured in clinical practice; requires specialized analytical methods.

Table 1: Comparison of 2PY with other biomarkers for Chronic Kidney Disease progression.

While direct comparative studies measuring 2PY alongside KIM-1 and NGAL across all CKD stages are still emerging, existing data suggests that 2PY's accumulation profile closely mirrors the decline in eGFR, potentially offering a more direct measure of declining renal excretory function.

2PY and Cardiovascular Complications in CKD

Cardiovascular disease (CVD) is the leading cause of mortality in patients with CKD. The accumulation of uremic toxins, including 2PY, is thought to be a significant contributor to the high cardiovascular risk in this population.[1] Elevated levels of 2PY have been associated with an increased risk of cardiovascular events in CKD patients.

Comparative Analysis: 2PY vs. Cardiac Biomarkers in CKD
BiomarkerDescriptionRelevance in CKD
This compound (2PY) Uremic toxin accumulating in CKD.Potential contributor to the uremic cardiovascular burden.
B-type Natriuretic Peptide (BNP) / N-terminal pro-BNP (NT-proBNP) Hormones released by the heart in response to pressure changes.Elevated in CKD due to both cardiac stress and reduced renal clearance. Strong predictors of heart failure and mortality.
Troponins (cTnT, cTnI) Proteins released from damaged heart muscle.Often chronically elevated in CKD patients, making interpretation for acute coronary syndromes challenging. However, elevated baseline levels are associated with higher mortality.

Table 2: Comparison of 2PY with cardiac biomarkers in the context of Chronic Kidney Disease.

The potential of 2PY as a biomarker in this context lies in its ability to represent the "uremic state" that drives cardiovascular damage, complementing the information provided by traditional cardiac markers.

2PY in Other Diseases: An Emerging Area of Research

Recent studies have begun to explore the role of 2PY in other diseases, suggesting its potential as a biomarker beyond nephrology.

  • Intrahepatic Cholangiocarcinoma (ICC): One study identified 2PY as a potential serum biomarker for predicting the prognosis of patients with ICC. In this context, its performance can be compared to established tumor markers like Alpha-fetoprotein (AFP) and Carbohydrate Antigen 19-9 (CA19-9). While AFP is more specific for hepatocellular carcinoma, and CA19-9 is a marker for various gastrointestinal cancers, 2PY could offer a novel, independent prognostic indicator for ICC. Further validation in larger cohorts is necessary to confirm these findings.

  • Liver Disease: As the liver is central to nicotinamide metabolism, alterations in 2PY levels may also reflect liver dysfunction. Research in this area is in its early stages but holds promise for identifying new biomarkers for liver disease progression.

Experimental Methodologies

The accurate quantification of 2PY and other biomarkers is crucial for their clinical application. Below are summaries of common experimental protocols.

Quantification of this compound (2PY)

High-Performance Liquid Chromatography (HPLC) with UV Detection:

  • Sample Preparation: Plasma or serum samples are deproteinized, often using an acid like trichloroacetic acid, followed by centrifugation to remove the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), run in an isocratic or gradient mode.

  • Detection: 2PY is detected by its absorbance in the UV spectrum, typically around 260-270 nm.

  • Quantification: The concentration of 2PY is determined by comparing its peak area to that of a standard curve prepared with known concentrations of a 2PY standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Sample Preparation: Similar to HPLC, plasma or serum is deproteinized. An internal standard (e.g., a stable isotope-labeled 2PY) is added to the sample prior to protein precipitation to ensure accurate quantification.

  • Chromatographic Separation: The sample is separated using an HPLC or UHPLC system with a C18 column.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. 2PY and the internal standard are detected based on their specific mass-to-charge ratios (m/z) and their fragmentation patterns.

  • Quantification: The ratio of the peak area of 2PY to the peak area of the internal standard is used for quantification against a standard curve. This method offers higher sensitivity and specificity compared to HPLC-UV.

Quantification of Alternative Biomarkers
  • Serum Creatinine and Urea: Typically measured using automated colorimetric or enzymatic assays on clinical chemistry analyzers.

  • KIM-1 and NGAL: Often quantified in urine or serum using enzyme-linked immunosorbent assays (ELISA).

  • Cardiac Biomarkers (BNP, NT-proBNP, Troponins): Measured using immunoassays on automated platforms.

  • Tumor Markers (AFP, CA19-9): Quantified using immunoassays, such as chemiluminescence immunoassay (CLIA) or ELISA.

Signaling Pathways and Biological Rationale

The accumulation of 2PY in disease states is not a passive process. It has been shown to exert biological effects, primarily through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).

Caption: Proposed signaling pathway of 2PY in disease.

Upstream Events: Nicotinamide is metabolized by Nicotinamide N-methyltransferase (NNMT) to produce 2PY. In conditions like CKD, impaired renal clearance leads to the accumulation of 2PY.

Downstream Effects: Elevated 2PY levels inhibit PARP-1, an enzyme crucial for DNA repair, cell death regulation, and inflammation. The inhibition of PARP-1 can lead to impaired DNA repair, dysregulated cell death, and increased inflammation, contributing to the pathophysiology of uremic toxicity and associated cardiovascular complications.

Conclusion and Future Directions

This compound shows considerable potential as a valuable biomarker for monitoring the progression of chronic kidney disease and may have applications in other conditions such as cardiovascular disease and certain cancers. Its direct reflection of declining renal clearance and its involvement in the pathophysiology of uremic toxicity provide a strong rationale for its clinical investigation.

Future research should focus on:

  • Conducting large-scale, prospective clinical studies that directly compare the performance of 2PY with a panel of established and novel biomarkers for various diseases.

  • Standardizing and validating high-throughput analytical methods for 2PY quantification to facilitate its integration into routine clinical laboratory practice.

  • Further elucidating the downstream consequences of PARP-1 inhibition by 2PY in different disease contexts to better understand its role in pathogenesis and to identify potential therapeutic targets.

The continued investigation of 2PY will be instrumental in advancing our ability to monitor disease progression and improve patient outcomes.

References

Inter-laboratory Comparison of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY), a major metabolite of nicotinamide (Vitamin B3). The objective is to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for 2PY measurement in biological matrices. While no formal inter-laboratory round-robin study for 2PY has been published, this document synthesizes performance data from various independent studies to offer a comparative perspective.

Introduction

This compound (2PY) is a key downstream metabolite of nicotinamide and is considered a significant biomarker in various physiological and pathological states, including its identification as a uremic toxin.[1] Accurate and precise measurement of 2PY is crucial for clinical and research applications. A variety of analytical techniques have been developed for this purpose, primarily based on high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

Participation in proficiency testing (PT) or inter-laboratory comparisons is essential for laboratories to ensure the accuracy and reliability of their measurements.[2][3][4][5] Such studies help in evaluating the consistency of results across different laboratories and methodologies.[6] This guide serves as a reference by compiling and comparing reported performance characteristics of published 2PY assays.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of different analytical methods reported for the quantification of 2PY. The data is extracted from individual studies and presented here for comparative purposes.

Method Matrix Linearity (r²) Intra-assay Precision (%CV) Inter-assay Precision (%CV) Recovery (%) Limit of Quantification (LOQ) Reference
HPLC-UVUrine>0.99<8%<8%>80%Not specified[7][8]
HPLC-UVPlasmaNot specified<5%<7%>95%0.5 µmol/L[9]
HPLC with fluorescence detectionUrineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
LC-MS/MSUrineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]

Note: The performance of analytical methods can vary based on the specific instrumentation, reagents, and laboratory conditions.

Experimental Protocols

Detailed experimental protocols are critical for reproducing analytical methods. Below are generalized methodologies for the key experiments cited in the comparison.

1. HPLC-UV Method for 2PY in Urine [7][8]

  • Sample Preparation:

    • Urine samples are subjected to a salting-out assisted liquid/liquid extraction for the extraction of 2PY.

  • Chromatographic Conditions:

    • Column: Biphenyl 100 × 2.1 mm, 2.6-μm column.

    • Detection: UV detection.

    • Further details on the mobile phase and gradient were not specified in the abstract.

  • Quantification:

    • A calibration curve is generated using standards of known 2PY concentrations.

    • The concentration of 2PY in the samples is determined by comparing their peak areas to the calibration curve.

2. HPLC-UV Method for 2PY in Plasma [9]

  • Sample Preparation:

    • A rapid column clean-up of plasma samples is performed prior to injection.

  • Chromatographic Conditions:

    • Details of the HPLC column, mobile phase, and other chromatographic conditions were not provided in the abstract.

  • Quantification:

    • Simultaneous determination of nicotinamide and 2PY is achieved.

    • Quantification is based on a calibration curve prepared with known concentrations of the analytes.

Biochemical and Experimental Workflow Visualizations

Biochemical Pathway of 2PY Formation

The following diagram illustrates the metabolic pathway leading to the formation of this compound (2PY) from Nicotinamide.

cluster_pathway Metabolic Pathway of 2PY Formation Nicotinamide Nicotinamide (Vitamin B3) N1_Methylnicotinamide N(1)-methylnicotinamide (NMN) Nicotinamide->N1_Methylnicotinamide Nicotinamide N-methyltransferase 2PY This compound (2PY) N1_Methylnicotinamide->2PY Aldehyde oxidase

Metabolic pathway of 2PY formation from Nicotinamide.

Generalized Experimental Workflow for 2PY Measurement

This diagram outlines a typical workflow for the quantification of 2PY in a research or clinical laboratory setting.

cluster_workflow Generalized Experimental Workflow for 2PY Analysis SampleCollection Sample Collection (Urine, Plasma) SamplePreparation Sample Preparation (e.g., Extraction, Clean-up) SampleCollection->SamplePreparation InstrumentalAnalysis Instrumental Analysis (HPLC-UV, LC-MS/MS) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataAnalysis Data Analysis (Quantification) DataAcquisition->DataAnalysis ResultReporting Result Reporting DataAnalysis->ResultReporting

A generalized workflow for the analysis of 2PY in biological samples.

References

Reference ranges of N(1)-methyl-2-pyridone-5-carboxylic acid in healthy populations

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of clinical and research toxicology involves the establishment of reference ranges for endogenous and exogenous compounds. N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) is a primary metabolite of nicotinamide (a form of vitamin B3) and its precursor, nicotinamide adenine dinucleotide (NAD+). As a key product of NAD+ catabolism, 2PY levels in biological fluids can provide insights into niacin status and cellular metabolic processes.[1][2] This guide provides a comparative overview of 2PY reference ranges in healthy populations, details the experimental protocols used for its quantification, and visualizes the analytical workflow.

Reference Ranges of 2PY in Healthy Populations

The concentration of 2PY can be measured in various biological matrices, most commonly plasma and urine. Reference values can vary based on factors such as age and the analytical method employed.[1][3] The following table summarizes 2PY concentrations reported in healthy individuals across different studies.

Study PopulationSample TypeAnalytical MethodNReference Range / ValueUnit Conversion
Healthy VolunteersPlasmaLC-MS/MS65140 ± 20 ng/mL0.92 ± 0.13 µmol/L
Healthy SubjectsPlasmaNot Specified-126 ± 27 ng/mL0.83 ± 0.18 µmol/L[2][3][4]
Healthy Subjects (Fasting)PlasmaNot Specified-200 - 600 ng/mL1.3 - 4 µmol/L[3][4]
EUTox Work Group DataPlasmaNot Specified-1370 ± 680 ng/mL9.01 ± 4.47 µmol/L[3][4][5]
Young Healthy Subjects (5-16 years)PlasmaLC/MS-59 ± 33 ng/mL0.39 ± 0.22 µmol/L[1][3][4]
Older Healthy Subjects (50-90 years)PlasmaLC/MS-~2.6-fold higher than young subjects-[1][3][4]
Healthy Kidney Donors24-h UrineLC-MS/MS275Median: 155.6 µmol/day (IQR: 119.6–217.6)-[6][7]
Data presented as mean ± standard deviation unless otherwise noted. IQR: Interquartile Range. Molecular weight of 2PY is 152.15 g/mol .[3][4]

Experimental Protocols

The quantification of 2PY in biological samples is predominantly achieved through chromatographic techniques, which offer high sensitivity and specificity.

Sample Collection and Preparation
  • Plasma/Blood: Blood samples are collected from subjects, often after a period of fasting to minimize dietary influence.[3][4] A common and simple preparation procedure involves deprotonation of the plasma sample using a solvent like acetonitrile to precipitate proteins.[3] The supernatant is then collected for analysis.

  • Urine: For measuring daily excretion, 24-hour urine collection is the standard method.[6][7] This approach provides a comprehensive measure of 2PY clearance over a full day. Aliquots of the collected urine are then used for analysis.

Analytical Methodologies

Several analytical methods are employed for the determination of 2PY concentrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC systems coupled with ultraviolet (UV) or fluorescence detectors can be used for 2PY quantification.[3][4] This method separates 2PY from other components in the sample matrix before detection.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used method due to its high sensitivity and specificity.[3][8] The technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. LC-MS/MS allows for accurate measurement even at low physiological concentrations and can simultaneously measure other related metabolites, such as N(1)-methylnicotinamide (N1-MN).[6][7][9]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 2PY in biological samples using LC-MS/MS.

G cluster_collection Sample Acquisition cluster_prep Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Handling Collection Biological Sample Collection (Plasma or 24h Urine) Preparation Sample Preparation (e.g., Protein Precipitation) Collection->Preparation LC LC Separation Preparation->LC MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Data Data Analysis & Interpretation MS->Data Result Final Concentration Report Data->Result

References

Comparative Analysis of Antibody Cross-Reactivity in Immunoassays for N(1)-methyl-2-pyridone-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity in the Analysis of a Key Nicotinamide Metabolite.

This guide provides a comparative overview of antibody cross-reactivity for immunoassays targeting N(1)-methyl-2-pyridone-5-carboxylic acid (2PY). As a significant metabolite of nicotinamide (Vitamin B3) and a potential uremic toxin, accurate quantification of 2PY is crucial in various research and clinical settings. The specificity of the antibodies used in immunoassays is a critical factor that determines the reliability of these measurements, particularly in complex biological matrices where structurally similar molecules may be present.

Understanding the Challenge: Structural Analogs of 2PY

The primary challenge in developing highly specific immunoassays for 2PY lies in the presence of structurally related compounds, most notably N(1)-methyl-4-pyridone-3-carboxamide (4PY). Both 2PY and 4PY are major metabolites of nicotinamide and share a similar core structure, which can lead to cross-reactivity with antibodies raised against 2PY. The structural similarities and differences between these molecules are key to understanding potential antibody cross-reactivity.

Performance of Polyclonal Antibodies in 2PY Immunoassays

To date, the development of immunoassays for 2PY has primarily involved the use of polyclonal antibodies. These antibodies, generated by immunizing animals with a 2PY-protein conjugate, recognize multiple epitopes on the target molecule. While this can lead to a robust signal, it also increases the likelihood of cross-reactivity with structurally similar molecules.

A pivotal study by Singh et al. (2005) detailed the development of a polyclonal antibody-based competitive enzyme-linked immunosorbent assay (cELISA) for the quantification of 2PY in urine. The study provides crucial data on the cross-reactivity of the developed antiserum with 2PY and its analogs.

Table 1: Cross-Reactivity of a Polyclonal Antiserum Against this compound (2PY)

CompoundStructure% Cross-Reactivity
This compound (2PY)N-methyl-2-pyridone ring with a carboxylic acid group at position 5100
N(1)-methyl-4-pyridone-3-carboxamide (4PY)N-methyl-4-pyridone ring with a carboxamide group at position 3< 0.1
Nicotinic acidPyridine ring with a carboxylic acid group at position 3< 0.1
NicotinamidePyridine ring with a carboxamide group at position 3< 0.1
N(1)-methylnicotinamideN-methylpyridinium with a carboxamide group at position 3< 0.1

Data summarized from Singh, P., J. H. Carlson, and R. G. Bunderson. "A polyclonal antibody-based competitive enzyme-linked immunosorbent assay for the quantification of N(1)-methyl-2-pyridone-5-carboxamide in urine." Journal of Immunological Methods 296.1-2 (2005): 125-135.

The data clearly demonstrates the high specificity of the polyclonal antiserum for 2PY, with negligible cross-reactivity observed for its main structural analog, 4PY, as well as for the precursor molecules nicotinic acid and nicotinamide, and the related metabolite N(1)-methylnicotinamide. This high degree of specificity is essential for the accurate measurement of 2PY in biological samples without interference from these related compounds.

Experimental Protocols

The development and characterization of a specific immunoassay for a small molecule like 2PY involves several key steps, from the synthesis of a suitable immunogen to the validation of the resulting antibody.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response to a small molecule like 2PY, it must first be conjugated to a larger carrier protein, a process that begins with the synthesis of a "hapten." The hapten is a modified version of the target molecule that allows for its attachment to the carrier.

In the study by Singh et al. (2005), the carboxylic acid group of 2PY was activated to facilitate its conjugation to a carrier protein, bovine serum albumin (BSA). This 2PY-BSA conjugate then served as the immunogen for antibody production in rabbits.

Competitive ELISA Protocol for 2PY

The developed immunoassay was a competitive ELISA, a format well-suited for the quantification of small molecules. The principle of this assay is the competition between the free 2PY in the sample and a fixed amount of enzyme-labeled 2PY for a limited number of antibody binding sites coated on a microtiter plate. The signal generated is inversely proportional to the concentration of 2PY in the sample.

Key Steps in the Competitive ELISA for 2PY:

  • Coating: Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Binding: The polyclonal anti-2PY antiserum is added to the wells.

  • Competition: A mixture of the urine sample (containing unknown 2PY) and a known amount of 2PY conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to the wells.

  • Incubation: During incubation, the free 2PY and the 2PY-HRP conjugate compete for binding to the anti-2PY antibodies.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A chromogenic substrate for the enzyme is added.

  • Signal Detection: The amount of color development is measured using a spectrophotometer, which is inversely related to the concentration of 2PY in the sample.

Visualizing the Workflow and Molecular Relationships

To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production cluster_2 Immunoassay Development 2PY N(1)-methyl-2-pyridone- 5-carboxylic acid (2PY) Immunogen 2PY-Carrier Protein Conjugate (Immunogen) 2PY->Immunogen Conjugation Carrier_Protein Carrier Protein (e.g., BSA) Carrier_Protein->Immunogen Animal Animal Immunization (e.g., Rabbit) Immunogen->Animal Polyclonal_Antibody Polyclonal Anti-2PY Antibody Production Animal->Polyclonal_Antibody cELISA Competitive ELISA Development Polyclonal_Antibody->cELISA

Figure 1. Workflow for 2PY Immunoassay Development. This diagram illustrates the key stages from immunogen preparation to the development of a competitive ELISA.

G 2PY N(1)-methyl-2-pyridone- 5-carboxylic acid (2PY) 4PY N(1)-methyl-4-pyridone- 3-carboxamide (4PY) Nicotinamide Nicotinamide Nicotinamide->2PY Metabolism Nicotinamide->4PY Metabolism NMN N(1)-methylnicotinamide Nicotinamide->NMN Metabolism Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->Nicotinamide Conversion NMN->2PY Metabolism NMN->4PY Metabolism

A Comparative Guide to the Biological Activity of N(1)-methyl-2-pyridone-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of N(1)-methyl-2-pyridone-5-carboxylic acid, also known as N-methyl-2-pyridone-5-carboxamide (2PY), and its analogs. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction

This compound (2PY) is a primary metabolite of nicotinamide (NAM).[1] While historically considered a uremic toxin, recent studies have highlighted its potential therapeutic effects, particularly its anti-fibrotic and anti-inflammatory properties.[2] This has led to increased interest in 2PY and its structural analogs as potential drug candidates. This guide focuses on the comparative biological activities of 2PY and its key analogs, providing quantitative data and detailed experimental protocols.

Comparative Biological Activities

The primary biological activities of interest for this compound and its analogs are their anti-fibrotic, anti-inflammatory, and PARP-1 inhibitory effects.

Anti-Fibrotic and Anti-Inflammatory Activity

A key study compared the effects of 2PY and its analogs, N-methyl-4-pyridone-5-carboxamide (N-Me-4PY) and nicotinamide N-oxide (NNO), on transforming growth factor-β1 (TGF-β1)-induced fibrosis and inflammation in kidney fibroblasts. The results demonstrated that 2PY strongly suppressed the expression of key fibrosis and inflammation markers.[2]

Table 1: Inhibition of TGF-β1-Induced Gene Expression in Kidney Fibroblasts [2]

CompoundTarget GeneInhibition (%)
This compound (2PY) Type I CollagenStrong Suppression
Type III CollagenStrong Suppression
α-Smooth Muscle Actin (αSMA)Strong Suppression
Interleukin-6 (IL-6)Strong Suppression
N-methyl-4-pyridone-5-carboxamide (N-Me-4PY) Fibrosis and Inflammatory GenesInhibition
Nicotinamide N-oxide (NNO) Fibrosis and Inflammatory GenesInhibition

Note: "Strong Suppression" indicates a significant reduction in gene expression as reported in the study. The exact percentage of inhibition for N-Me-4PY and NNO was not specified in the abstract, only that they inhibited the gene expression.

PARP-1 Inhibitory Activity

This compound has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. Its inhibitory activity has been compared to its precursor, nicotinamide.

Table 2: PARP-1 Inhibitory Activity

CompoundIC50 (µM)
This compound (2PY) 8
Nicotinamide (NAM) 80

Signaling Pathway

This compound exerts its anti-fibrotic and anti-inflammatory effects by inhibiting the Akt signaling pathway, a mechanism it shares with the anti-fibrotic drug pirfenidone. It does not, however, inhibit the TGF-β1-induced phosphorylation of Smad3.[2]

TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad3 Smad3 TGFBR->Smad3 Phosphorylation Akt Akt TGFBR->Akt Phosphorylation pSmad3 pSmad3 Fibrosis Fibrosis & Inflammation (Collagen, αSMA, IL-6) pSmad3->Fibrosis pAkt pAkt pAkt->Fibrosis NMPCA N(1)-methyl-2-pyridone- 5-carboxylic acid NMPCA->pAkt Inhibition

Caption: Signaling pathway of this compound.

Experimental Protocols

In Vitro Anti-Fibrotic and Anti-Inflammatory Activity Assay

This protocol describes the methodology used to assess the anti-fibrotic and anti-inflammatory effects of this compound and its analogs on kidney fibroblasts.[2]

1. Cell Culture and Treatment:

  • Kidney fibroblasts or tubular epithelial cells are cultured in appropriate media.

  • Cells are treated with TGF-β1 to induce fibrosis and inflammation.

  • Concurrently, cells are treated with different concentrations of this compound or its analogs.

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from the treated cells.

  • cDNA is synthesized from the RNA templates.

  • qRT-PCR is performed to quantify the expression levels of fibrosis-related genes (e.g., Type I and III collagen, αSMA) and inflammation-related genes (e.g., IL-6).

3. Western Blot Analysis:

  • Protein lysates are collected from the treated cells.

  • Western blot analysis is performed to assess the phosphorylation status of key signaling proteins, such as Smad3 and Akt.

cluster_0 Cell Culture & Treatment cluster_1 Analysis Kidney_Fibroblasts Kidney Fibroblasts TGFB1_Treatment TGF-β1 Treatment Kidney_Fibroblasts->TGFB1_Treatment Compound_Treatment Test Compound Treatment TGFB1_Treatment->Compound_Treatment RNA_Extraction RNA Extraction Compound_Treatment->RNA_Extraction Protein_Lysis Protein Lysis Compound_Treatment->Protein_Lysis qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Gene_Expression Gene_Expression qRT_PCR->Gene_Expression Gene Expression (Collagen, αSMA, IL-6) Western_Blot Western Blot Protein_Lysis->Western_Blot Protein_Phosphorylation Protein_Phosphorylation Western_Blot->Protein_Phosphorylation Protein Phosphorylation (pSmad3, pAkt)

Caption: Experimental workflow for in vitro anti-fibrotic activity.

PARP-1 Inhibition Assay

The inhibitory effect on PARP-1 is determined using a purified enzyme assay.

1. Reaction Mixture Preparation:

  • A reaction mixture containing purified PARP-1 enzyme, its substrate (NAD+), and activated DNA is prepared.

2. Incubation with Inhibitors:

  • This compound or its analogs are added to the reaction mixture at various concentrations.

  • The mixture is incubated to allow for the enzymatic reaction to occur.

3. Measurement of PARP-1 Activity:

  • The activity of PARP-1 is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced. This can be done using various methods, such as ELISA or colorimetric assays.

4. IC50 Determination:

  • The concentration of the compound that inhibits 50% of the PARP-1 activity (IC50) is calculated from the dose-response curve.

Conclusion

This compound demonstrates significant anti-fibrotic and anti-inflammatory properties, primarily through the inhibition of the Akt signaling pathway. Its inhibitory effect on PARP-1 is notably more potent than its precursor, nicotinamide. These findings suggest that this compound and its analogs are promising candidates for further investigation in the context of fibrotic and inflammatory diseases. The provided experimental protocols can serve as a foundation for researchers to further explore the therapeutic potential of this class of compounds.

References

A Comparative Guide to N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N(1)-methyl-2-pyridone-5-carboxylic acid (2PY) with other relevant biomarkers in clinical studies, supported by experimental data and detailed methodologies. 2PY, a major metabolite of nicotinamide (a form of vitamin B3), has emerged as a significant biomarker, particularly in the context of renal and cardiovascular diseases.[1][2]

Comparison of 2PY with Alternative Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease progression. This section compares 2PY with established biomarkers for chronic kidney disease (CKD) and cardiovascular disease (CVD).

Chronic Kidney Disease (CKD)

Elevated levels of 2PY are strongly associated with the progression of CKD, often showing a more significant increase in later stages compared to healthy individuals.[1][3] This makes it a potential alternative or complementary biomarker to traditionally used markers like serum creatinine and cystatin C.

Table 1: Comparison of 2PY, Serum Creatinine, and Cystatin C in Chronic Kidney Disease

BiomarkerHealthy Subjects (Plasma/Serum)Mild CKDEnd-Stage Renal Disease (ESRD) / Dialysis PatientsKey Advantages of 2PYKey Disadvantages of 2PY
2PY 0.83 ± 0.18 µmol/L[3]~21.8 µmol/L (erythrocyte 2PYTP)[1]Up to 40 µmol/L[3]- Directly reflects the accumulation of uremic toxins. - May indicate metabolic dysregulation beyond just filtration.- Less established in routine clinical practice. - Influenced by dietary niacin intake.
Serum Creatinine Varies with muscle mass, age, and sex.Moderately elevated.Significantly elevated.- Widely available and inexpensive. - Included in standard eGFR calculations.- Insensitive in early stages of CKD. - Affected by muscle mass, diet, and certain medications.[4]
Cystatin C Generally stable across different demographics.More sensitive than creatinine in detecting early GFR decline.[5]Significantly elevated.- Less influenced by muscle mass, age, and sex compared to creatinine.[5] - Better predictor of adverse outcomes in CKD.- More expensive to measure than creatinine. - Can be affected by inflammation, thyroid dysfunction, and corticosteroid therapy.[5]

Studies have shown a significant correlation between plasma 2PY and creatinine concentrations in patients with chronic renal failure.[3] However, 2PY levels can increase dramatically, up to 40 µM in patients with CRF from a baseline of 0.83 µM in healthy subjects, highlighting its potential as a sensitive marker of uremic toxin accumulation.[3]

Cardiovascular Disease (CVD)

Recent clinical studies have identified a strong association between elevated circulating concentrations of 2PY and its isomer, N1-methyl-4-pyridone-5-carboxamide (4PY), and an increased risk of cardiovascular disease, independent of traditional risk factors.

Table 2: Comparison of 2PY and High-Sensitivity C-Reactive Protein (hs-CRP) in Cardiovascular Disease

BiomarkerAssociation with CVDHealthy/Low-Risk LevelsHigh-Risk LevelsKey Advantages of 2PYKey Disadvantages of 2PY
2PY/4PY Elevated levels are associated with an increased risk of major adverse cardiovascular events (MACE).Baseline levels in healthy individuals are low.Highest quartiles of 2PY and 4PY are associated with a doubling of cardiovascular risk.- May represent a novel pathway of CVD risk related to niacin metabolism and inflammation.- Research is still emerging; not yet a standard clinical test for CVD risk.
hs-CRP A well-established marker of inflammation, which is a key process in atherosclerosis.[6]<1 mg/L>3 mg/L- Standardized assays are widely available. - Extensive clinical data supporting its use in risk stratification.[6]- A non-specific marker of inflammation; can be elevated in various non-cardiac conditions.

Experimental Protocols

Accurate and reproducible measurement of 2PY is crucial for its validation and implementation as a clinical biomarker. The following are detailed methodologies for the quantification of 2PY in biological matrices.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2PY in Human Plasma

This method is highly sensitive and specific for the simultaneous quantification of niacin and its metabolites.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 500 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: Phenomenex Synergi Hydro-RP column.

  • Mobile Phase: Isocratic elution with 5% Methanol and 95% 0.1% Formic acid in water.

  • Flow Rate: As optimized for the specific column dimensions.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 9 minutes.

3. Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for 2PY: m/z 153.1 → 110.2.

4. Quantification

  • Construct a calibration curve using standards of known 2PY concentrations.

  • Due to endogenous levels of 2PY, concentrations in patient samples are determined by subtracting the blank values.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for 2PY in Human Plasma (Adapted from a similar compound protocol)

This method provides a more accessible alternative to LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of plasma, add 12 µL of 75% perchloric acid, 400 µL of methanol, and 100 µL of acetonitrile.

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 15,000 x g for 20 minutes.

  • Inject 100 µL of the supernatant directly into the HPLC system.[7]

2. Chromatographic Conditions

  • Column: C8 analytical column (e.g., 250mm x 4.6mm, 5µm particle size).[7]

  • Mobile Phase: A mixture of 0.1M triethylammonium phosphate (pH 5.4) and acetonitrile (65:35, v/v).[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: 100 µL.[7]

3. UV Detection

  • Wavelength: Set according to the maximum absorbance of 2PY (typically around 260-300 nm).

4. Quantification

  • Prepare a calibration curve from spiked plasma standards with known concentrations of 2PY.

  • Calculate the concentration in unknown samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Nicotinamide Metabolism Pathway

The following diagram illustrates the metabolic conversion of nicotinamide to 2PY and 4PY. This pathway is crucial for understanding the factors that can influence circulating 2PY levels.

Nicotinamide_Metabolism Nicotinamide Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT MNA N1-methylnicotinamide (MNA) NNMT->MNA AOX1 Aldehyde Oxidase 1 (AOX1) MNA->AOX1 _2PY This compound (2PY) AOX1->_2PY _4PY N(1)-methyl-4-pyridone-3-carboxamide (4PY) AOX1->_4PY

Caption: Metabolic pathway of nicotinamide to 2PY and 4PY.

Experimental Workflow for 2PY Measurement

This diagram outlines the typical steps involved in the clinical analysis of 2PY levels from patient samples.

Experimental_Workflow start Patient Sample Collection (Plasma or Serum) prep Sample Preparation (e.g., Protein Precipitation) start->prep analysis Instrumental Analysis (LC-MS/MS or HPLC-UV) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification using Calibration Curve data->quant report Reporting of 2PY Concentration quant->report

Caption: General workflow for clinical 2PY level determination.

PARP-1 Inhibition by 2PY

Elevated levels of 2PY have been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. This inhibition may contribute to the pathophysiology of uremia.

PARP1_Inhibition cluster_0 Normal DNA Repair cluster_1 Inhibition by 2PY DNAdamage DNA Damage PARP1_activation PARP-1 Activation DNAdamage->PARP1_activation NAD_consumption NAD+ Consumption PARP1_activation->NAD_consumption PARP1_inhibition PARP-1 Inhibition PAR_synthesis Poly(ADP-ribose) Synthesis NAD_consumption->PAR_synthesis DNA_repair DNA Repair Protein Recruitment PAR_synthesis->DNA_repair _2PY High 2PY Levels _2PY->PARP1_inhibition Impaired_repair Impaired DNA Repair PARP1_inhibition->Impaired_repair

Caption: Mechanism of PARP-1 inhibition by elevated 2PY.

References

The Pharmacokinetics of N(1)-methyl-2-pyridone-5-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential metabolite in niacin metabolism, N(1)-methyl-2-pyridone-5-carboxylic acid (2-PY) serves as a key indicator of nicotinamide (niacin) status and has garnered significant attention as a potential uremic toxin. This guide provides a comparative overview of the pharmacokinetics of 2-PY in human subjects, juxtaposed with its precursor, niacin, and a related metabolite. The information is tailored for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive summary of key data and experimental methodologies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound (2-PY) and its precursor, niacin, in healthy human subjects. This data, derived from studies involving oral administration of extended-release niacin, highlights the distinct metabolic fate and clearance pathways of these compounds.

ParameterThis compound (2-PY)NiacinN-methylnicotinamide (MNA)Nicotinuric Acid (NUA)Nicotinamide (NAM)
Mean Half-life (t½) 12.6 hours (calculated in urine)[1][2]0.9 hours (plasma)[2]12.8 hours (calculated in urine)[2]1.3 hours (plasma)[2]4.3 hours (plasma)[2]
Urinary Excretion (% of dose) 37.9%[1][2]3.2% (unmodified)[1][2]16.0%[2]11.6%[1][2]Not specified
Peak Plasma Time (Tmax) Not specified4.6 hours (median)[2]Not specified4.6 hours (median)[2]8.6 hours (median)[2]
Mean Peak Plasma Concentration (Cmax) Not specified9.3 µg/mL[2]Not specifiedNot specifiedNot specified
Mean Area Under the Curve (AUC0-t) Not specified26.2 µg·h/mL[2]Not specifiedNot specifiedNot specified

Data is based on a study with 12 healthy male volunteers who received a 2,000 mg dose of extended-release niacin.[2]

Metabolic Pathway and Experimental Workflow

The biotransformation of nicotinamide and a typical workflow for a human pharmacokinetic study are illustrated below.

metabolic_pathway Nicotinamide Nicotinamide (NAM) MNA N-methylnicotinamide (MNA) Nicotinamide->MNA Nicotinamide N-methyltransferase TwoPY N(1)-methyl-2-pyridone-5-carboxamide (2-PY) MNA->TwoPY Aldehyde oxidase FourPY N-methyl-4-pyridone-5-carboxamide (4-PY) MNA->FourPY Aldehyde oxidase

Metabolic conversion of Nicotinamide to 2-PY and 4-PY.

experimental_workflow start Subject Recruitment (Healthy Volunteers) dosing Oral Administration of Extended-Release Niacin (2,000 mg) start->dosing plasma_collection Serial Plasma Collection (up to 12 hours post-dose) dosing->plasma_collection urine_collection Urine Collection (up to 96 hours post-dose) dosing->urine_collection analysis Sample Analysis (HPLC or LC-MS/MS) plasma_collection->analysis urine_collection->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

A typical experimental workflow for a human pharmacokinetic study.

Experimental Protocols

The data presented in this guide is primarily derived from studies employing robust analytical and clinical methodologies. A representative experimental protocol is detailed below.

Study Design and Subject Population

A clinical trial involving healthy adult male subjects is a common design.[2] For instance, a study might recruit a cohort of healthy male volunteers to whom an extended-release formulation of niacin is administered following a low-fat snack.[2]

Dosing and Sample Collection

A single oral dose of 2,000 mg of extended-release niacin is administered to the subjects.[2] Blood samples for plasma analysis are collected at various time points for up to 12 hours post-dose.[2] Urine is collected over a longer period, typically up to 96 hours, to capture the excretion of metabolites with longer half-lives.[2]

Analytical Methodology

The concentrations of niacin and its metabolites in plasma and urine are determined using validated analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection, and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the quantification of these compounds.[1] For example, one method for the analysis of caffeine metabolites, which also identified 2-PY, utilized a C18 reverse-phase HPLC column with a mobile phase of acetonitrile and acetic acid solution.[3]

Pharmacokinetic Analysis

Following the quantification of the analytes in the collected samples, standard pharmacokinetic parameters are calculated. These include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and the elimination half-life (t½).[2] The percentage of the administered dose excreted in the urine as the parent drug and its metabolites is also determined.[2]

Concluding Remarks

The pharmacokinetic profile of this compound is characterized by a significantly longer half-life compared to its precursor, niacin. This is largely due to its formation as a downstream metabolite. As the major metabolite of nicotinamide, its quantification in urine provides a reliable measure of niacin intake and metabolism.[1][2] Understanding the distinct pharmacokinetic properties of 2-PY and its related compounds is crucial for researchers in the fields of nutrition, nephrology, and drug metabolism, particularly when assessing niacin status or investigating the clinical implications of its accumulation in pathological conditions such as chronic kidney disease.[1][4]

References

Safety Operating Guide

Proper Disposal of N(1)-methyl-2-pyridone-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of N(1)-methyl-2-pyridone-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified with specific hazards that necessitate careful handling during disposal. Based on the Globally Harmonized System (GHS), this compound is a skin and eye irritant and may cause respiratory irritation[1]. A safety data sheet for the related compound, N-Methyl-2-pyridone, indicates it is harmful if swallowed and advises disposing of the substance at an approved waste disposal plant.

Hazard ClassificationDescriptionGHS Code
Skin IrritationCauses skin irritationH315[1]
Eye IrritationCauses serious eye irritationH319[1]
Respiratory IrritationMay cause respiratory irritationH335[1]
Acute Oral Toxicity (related compound)Harmful if swallowedH302

Operational and Disposal Plan

The following procedures outline the safe handling and disposal of this compound, from initial waste generation to final removal by a licensed waste management service.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn to mitigate exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to minimize inhalation.

Step 2: Waste Segregation and Containerization

Proper segregation and containment are critical to prevent hazardous reactions.

  • Dedicated Waste Container: Designate a specific, compatible container for this compound waste. The container should be made of a material that will not react with the chemical.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.

  • Secure Closure: Ensure the waste container is always securely closed when not in use to prevent spills and the release of vapors.

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Identification: The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

  • Hazard Pictograms: Affix the appropriate GHS pictograms for skin/eye irritation and respiratory irritation.

Step 4: Storage of Chemical Waste

Waste must be stored safely pending collection.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Incompatible Chemical Segregation: Ensure the storage area allows for the segregation of incompatible chemicals.

Step 5: Disposal Procedures

Final disposal must be conducted by a licensed and approved waste management facility.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. This is a violation of environmental regulations and can pose a significant hazard.

  • Follow Institutional Protocols: Adhere to all specific waste disposal protocols established by your institution.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Label Container as 'Hazardous Waste' C->D E Add Waste to Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for EHS/Contractor Pickup G->H I Final Disposal at Approved Facility H->I

Caption: Disposal workflow from generation to final disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling N(1)-methyl-2-pyridone-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like N(1)-methyl-2-pyridone-5-carboxylic acid is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1). A face shield should be worn over goggles where splashing is a risk.[2]Protects against splashes and dust that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant lab coat. Nitrile or butyl rubber gloves.[3] Fully enclosed shoes.[2]Prevents skin contact which can cause irritation.[1][2] Nitrile gloves offer good resistance to many chemicals.[3]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[2] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.Minimizes inhalation of dust or vapors that may cause respiratory irritation.[1][2]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for safety and compliance.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment (e.g., spatulas, glassware) and labeled waste containers before starting work.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

    • Inspect gloves for any defects before use.[2]

  • Handling the Compound:

    • Avoid generating dust.

    • Do not eat, drink, or smoke in the laboratory area.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Post-Handling:

    • Decontaminate the work area and any used equipment.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).[2]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not empty into drains. [5]

Experimental Workflow

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound Proceed to handling decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate Complete handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste After cleanup dispose_waste Dispose According to Regulations segregate_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(1)-methyl-2-pyridone-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
N(1)-methyl-2-pyridone-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.